Chroman-3-amine

Catalog No.
S570558
CAS No.
60575-19-1
M.F
C9H11NO
M. Wt
149.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chroman-3-amine

CAS Number

60575-19-1

Product Name

Chroman-3-amine

IUPAC Name

3,4-dihydro-2H-chromen-3-amine

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8H,5-6,10H2

InChI Key

SVWDNDQOXZHBRM-UHFFFAOYSA-N

SMILES

C1C(COC2=CC=CC=C21)N

Synonyms

3,4-dihydro-3-amino-2H-1-benzopyran, DHABP

Canonical SMILES

C1C(COC2=CC=CC=C21)N

Chroman-3-amine properties and characterization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chroman-3-amine

This compound is a chiral amine where the amino group is attached to the third carbon of the chroman (3,4-dihydro-2H-1-benzopyran) scaffold. This structure is a privileged motif in medicinal chemistry, serving as a key synthetic intermediate and pharmacophore for developing therapeutics targeting various diseases, including central nervous system (CNS) disorders, cardiovascular conditions, and cancer [1] [2] [3].

Fundamental Chemical and Physical Properties

The table below summarizes the core physicochemical data for this compound and its common salt form.

Property This compound (Free Base) (S)-Chroman-3-amine hydrochloride
CAS Registry Number 59108-53-1 (for (R)-enantiomer) [4] 59108-54-2 [5]
Molecular Formula C₉H₁₁NO [4] C₉H₁₁NO (as the free base for the hydrochloride salt) [5]
Molecular Weight 149.19 g/mol [4] 149.19 g/mol (free base MW) [5]
Melting Point 240-241 °C (decomposes) [4] Information Missing
Solubility Slightly soluble (4.3 g/L at 25 °C) [4] Information Missing
Density 1.106±0.06 g/cm³ at 20 °C [4] Information Missing
Boiling Point 256.8±29.0 °C (calculated) [4] Information Missing
Flash Point 117.9±17.5 °C (calculated) [4] Information Missing

Synthetic and Analytical Characterization

While a specific synthesis for the simple this compound is not detailed in the results, a common pathway described in a foundational patent involves the reduction of a corresponding nitrochroman precursor [1].

Detailed Experimental Protocol: Reduction of 2-Methyl-3-nitro-3,4-dihydro-2H-chromene
  • Objective: To synthesize 2-Methyl-3,4-dihydro-2H-chromen-3-amine via reduction of its nitro analog [1].
  • Reaction Setup: A solution of 2-methyl-3-nitro-3,4-dihydro-2H-chromene (1.0 equivalent) in a suitable solvent (e.g., diethyl ether) is prepared.
  • Reduction: The solution is added gradually to a stirred suspension of a reducing agent. The patent example uses lithium aluminum hydride (LiAlH₄) in diethyl ether [1].
  • Hydrolysis: After the addition is complete, the reaction mixture is hydrolyzed, typically by the careful, sequential addition of water, aqueous base (e.g., 15% sodium hydroxide), and again water [1].
  • Work-up: The resulting inorganic salts are filtered off, and the filter cake is washed thoroughly with diethyl ether. The combined filtrate and washings are then dried over a solid drying agent like anhydrous sodium sulfate [1].
  • Salt Formation: The free base can be converted to its hydrochloride salt by bubbling hydrogen chloride gas through a solution of the base in diethyl ether, followed by isolation of the precipitate [1].
Key Analytical Methods for Characterization

The following table outlines standard techniques used for characterizing this compound and its derivatives.

Method Application & Protocol Details Key Information Obtained
Spectroscopy (IR) Sample prepared as KBr pellet; spectra measured on FTIR spectrometer (e.g., Nicolet IS10) [6]. Verification of functional groups (e.g., N-H stretches ~3388 cm⁻¹, deformations ~1540 cm⁻¹) [7].
Spectroscopy (NMR) ¹H (300 MHz) and ¹³C (75 MHz) NMR spectra recorded in DMSO-(d_6) with TMS as internal standard [6]. Confirmation of molecular structure, stereochemistry, and purity through chemical shifts, coupling constants, and integration.
Mass Spectrometry (MS) Analysis via GC-MS instrument (e.g., Shimadzu) with electron impact ionization (70 eV) [6]. Determination of molecular mass and fragmentation pattern to confirm molecular formula.
Elemental Analysis (EA) Performed using an analyzer (e.g., PerkinElmer CHN-2400) [6]. Quantitative determination of C, H, N composition to confirm purity and molecular formula.
Computational (DFT) Geometry optimization and frequency calculation at B3LYP/6-311++G(d,p) level using Gaussian 09 [7] [6]. Prediction of optimized 3D structure, vibrational frequencies, NMR chemical shifts, and molecular orbitals (HOMO/LUMO).

Biological Activity and Mechanism of Action

This compound derivatives show promise in drug discovery due to their ability to interact with multiple biological targets.

G Chroman Chroman ROCK ROCK Chroman->ROCK Inhibition AChE AChE Chroman->AChE Dual-binding Inhibition MAO_B MAO_B Chroman->MAO_B Inhibition Cytoskeletal Dynamics Cytoskeletal Dynamics ROCK->Cytoskeletal Dynamics Cell Motility Cell Motility ROCK->Cell Motility ↑ Acetylcholine ↑ Acetylcholine AChE->↑ Acetylcholine ↓ Oxidative Stress ↓ Oxidative Stress MAO_B->↓ Oxidative Stress Antihypertensive/Anticancer Antihypertensive/Anticancer Cytoskeletal Dynamics->Antihypertensive/Anticancer Cognitive Improvement Cognitive Improvement ↑ Acetylcholine->Cognitive Improvement Neuroprotection Neuroprotection ↓ Oxidative Stress->Neuroprotection

Chroman-3-amides and derivatives modulate key signaling pathways.

Summary of Key Pharmacological Applications
Biological Target / Activity Derivative Example Experimental Findings & Potency
Rho Kinase (ROCK) Inhibition [3] Chroman-3-amides Potent ROCK-II inhibitors (IC₅₀ as low as 2 nM). Exhibited excellent selectivity (>10,000-fold over PKA), good cell activity, and desirable pharmacokinetics (e.g., microsomal t₁/₂ = 65 min) [3].
Dual AChE & MAO-B Inhibition [2] Chromanone-tetrahydropyridin hybrids (e.g., C10) IC₅₀ of 0.58 µM (AChE) and 0.41 µM (MAO-B). Demonstrated anti-oxidant, anti-amyloid aggregation, and reduced tau phosphorylation in cells. Improved cognitive function in an AD mouse model [2].
Anticancer Activity [6] Angular annulated furo[3,2-g]chromenes Synthesized from chromene/chroman precursors. DFT studies (FMO, MEP) indicated high biological activity based on low energy gap (1.870-1.590 eV) and electrophilicity index [6].
Antidepressant Activity [1] Chromanamines (basic structure) The foundational patent for chromanamines claims their utility as antidepressant agents, establishing the scaffold's relevance to CNS disorders [1].

Conclusion and Future Perspectives

This compound is a versatile and valuable scaffold in medicinal chemistry. Its utility spans from cardiovascular disease (via ROCK inhibition) to neurodegenerative disorders like Alzheimer's (via dual AChE/MAO-B inhibition) and cancer [3] [2] [6]. The extensive research on its derivatives, supported by robust synthetic, analytical, and computational protocols, underscores its potential as a cornerstone for developing novel multifunctional therapeutic agents. Future work will likely focus on further optimizing selectivity, improving pharmacokinetic properties, and exploring its efficacy in more complex disease models.

References

The 3-Amino Chromane Core and Its Role as a Pharmacophore

Author: Smolecule Technical Support Team. Date: February 2026

The 3-amino chromane (or 3-amino-3,4-dihydro-2H-chromene) core is a privileged scaffold in medicinal chemistry. Its significance as a pharmacophore stems from its ability to confer high affinity and selectivity for specific biological targets, primarily through its rigid, stereochemically defined structure.

  • Core Structure and Stereochemistry: The scaffold consists of a benzopyran ring with an amino group at the 3-position. A critical finding is that the absolute stereochemistry of this core is a major determinant of biological activity. For the sigma-1 (σ1) receptor, ligands with the (3R,4R) absolute configuration consistently show higher affinity and greater selectivity over the off-target TMEM97 (σ2) receptor compared to their (3S,4S) enantiomers [1].
  • Role as a Phenethylamine Isostere: The 3-amino chromane moiety can serve as a conformationally restricted bioisostere of the phenethylamine backbone [1] [2]. This rigidification is a common strategy in drug design to lock a flexible molecule into its active conformation, which can lead to enhanced potency and selectivity for G-protein coupled receptors (GPCRs) and other targets.

Key Biological Targets and Activities

The 3-amino chromane pharmacophore is primarily associated with high-affinity ligands for the σ1 receptor, a chaperone protein implicated in a wide range of physiological processes and diseases [1].

The table below summarizes the primary targets and potential therapeutic applications linked to this scaffold.

Biological Target Biological Activity & Therapeutic Potential Representative Compounds & Affinity (Ki)

| σ1 Receptor [1] [2] | Regulation of intracellular calcium, opioid receptor potentiation; target for cancer, neuropathic pain, neural degradation (e.g., retinal neuroprotection), and COVID-19 [1]. | (3R,4R)-3a: Ki = 2.1 nM (pKi = 8.7) [1] (3R,4R)-3n: Ki = 1.5 nM (pKi = 8.8) [1] | | TMEM97 (σ2 Receptor) [1] | An off-target for σ1 ligands; selectivity over σ2 is desirable to minimize side effects. | (3R,4R)-3a: 36-fold σ1 vs. TMEM97 selectivity [1] | | 5-HT2B Receptor [1] | A prominent antitarget; affinity here is undesirable due to association with valvular heart disease [1]. | (3R,4R)-3a: Ki > 10,000 nM (minimal binding) [1] | | Spirocyclic Derivatives [3] [4] | Incorporation into complex structures (e.g., spiro[chromane-2,4'-piperidine]-4(3H)-one) for diverse CNS applications [3]. | Historic patents cover potential use as analgesics, antipsychotics, antidepressants, and neuroprotective agents [4]. |

Structure-Activity Relationship (SAR) and Key Analogues

The binding affinity and selectivity of 3-amino chromane-based ligands can be finely tuned by modifying the substituents on the core structure.

  • Impact of Stereochemistry: For σ1 receptor binding, the (3R,4R) enantiomer series is vastly superior. For example, switching from (3R,4R)-3a to (3S,4S)-3a results in an approximately 50-fold decrease in σ1 affinity and a significant drop in σ1/TMEM97 selectivity from 36-fold to just 4-fold [1].
  • SAR of the Ether Linkage: The nature of the group attached to the chromane oxygen is flexible. Benzyl ethers with various substituents (polar, non-polar, halogen) generally maintain low nM affinity for σ1 (pKi 7.8-8.8) [1]. However, more lipophilic groups like cyclohexylmethyl ((3R,4R)-3n) can yield the highest affinity (Ki = 1.5 nM) [1]. Longer, more flexible linkers reduce affinity and selectivity [1].
  • Spirocyclic and Complex Derivatives: The 3-amino chromane scaffold can be incorporated into more complex spirocyclic systems, which are important pharmacophores in their own right. For instance, spiro[chromane-2,4'-piperidine]-4(3H)-one derivatives represent a distinct class of compounds with a broad range of investigated biological activities [3] [4].

Experimental Protocols for Key Assays

For researchers aiming to work with this pharmacophore, here are detailed methodologies for key experiments as described in the literature.

Synthesis of 3-Amino Chromane Ligands

A reported divergent synthesis begins with a common racemic azide intermediate [1].

  • Key Steps:
    • Synthesis of Azide Intermediate: A racemic azide (±)-8 is synthesized via tandem Friedel–Crafts alkylation in excellent yield and diastereomeric ratio (>20:1 dr) [1].
    • Deprotection: The methyl ether is deprotected using AlCl₃ to yield phenol (±)-9 [1].
    • Chiral Resolution: The racemic phenol is separated into its enantiomers ((+)-9 and (-)-9) with high enantiomeric purity (>98:2 er) using semi-preparative High-Performance Liquid Chromatography (HPLC) [1].
    • Diversification: The resolved enantiomers are diversified via etherification reactions to produce a library of final pyrrolidine products ((3R,4R) and (3S,4S)-3a–r) [1].
    • Purity Control: The chemical purity of each final analogue is confirmed by reverse-phase HPLC, achieving >90% UV area percentage purity at 220 nm [1].
Radioligand Binding Assay for σ1 Receptor Affinity (Ki)

Binding affinity is determined through competitive radioligand binding assays [1].

  • Protocol:
    • Primary Screening: Compounds are initially assayed at a single high concentration (10 μM). Those that displace ≥50% of the radioligand proceed to full analysis [1].
    • Ki Determination: A full concentration-response curve is generated for active compounds to determine the inhibition constant (Ki) and pKi value [1].
    • Conducting Agency: These assays are often conducted by specialized programs, such as the National Institute of Mental Health's Psychoactive Drug Screening Program (PDSP) [1].
    • Selectivity Screening: Assays are run in parallel against cloned human σ1, TMEM97 (σ2), and 5-HT2B receptors to determine affinity and selectivity profiles [1].
    • Data Reporting: Data typically reflect triplicate measurements, with error values derived from the sigmoidal curve fit [1].
In Vitro Neuroprotection Assay

The potential protective effects of σ1 ligands can be assessed in cell-based models of oxidative stress [1].

  • Cell Line: Mouse cone photoreceptor cell line 661W, a model for studying retinal neural degradation [1].
  • Procedure:
    • Cytotoxicity Screening: Compounds are first screened for inherent cytotoxicity. Treatment of 661W cells should not decrease cell viability at concentrations up to 10 μM [1].
    • Induction of Oxidative Stress: Cell viability is reduced to ~50% by exposure to tert-butyl hydroperoxide (tBHP, 55 μM) for 24 hours [1].
    • Cotreatment: Cells are cotreated with the oxidative stressor (tBHP) and the test σ1 ligand.
    • Assessment of Protection: Enhanced cell viability in the cotreatment group compared to the tBHP-only group indicates a protective effect. The known σ1 ligand (+)-pentazocine ((+)-PTZ) is used as a positive control [1].

Experimental Workflow and Target Signaling

The following diagram illustrates the logical workflow for the key experiments described above, from compound synthesis and characterization to biological evaluation.

G cluster_synthesis Compound Synthesis & Characterization cluster_bio Biological Evaluation Start Start: Research Objective Synth1 1. Synthesize 3-Amino Chromane Library (e.g., from azide intermediate) Start->Synth1 Synth2 2. Chiral Resolution (via semi-prep HPLC) Synth1->Synth2 Synth3 3. Purity Analysis (Reverse-phase HPLC, >90%) Synth2->Synth3 Bio1 Radioligand Binding Assay (Primary screen at 10 µM) Synth3->Bio1 Bio2 Full Ki & Selectivity Profile (σ1, TMEM97, 5-HT2B) Bio1->Bio2 Bio3 Cellular Assays (e.g., Neuroprotection in 661W cells) Bio2->Bio3 Data SAR Analysis & Hit Identification Bio3->Data

Research workflow for 3-amino chromane compounds from synthesis to biological evaluation.

Conclusion and Research Perspectives

The 3-amino chromane pharmacophore is a versatile and high-value scaffold, particularly for developing potent and selective sigma-1 receptor ligands. The critical parameters for success are the (3R,4R) stereochemistry and a lipophilic group on the ether linkage. Key experiments involve sophisticated chiral synthesis, rigorous radioligand binding for affinity/selectivity profiling, and functional cell-based assays for neuroprotection.

Future research should focus on:

  • Exploring even more diverse substituents to fine-tune pharmacokinetic properties.
  • Conducting comprehensive in vivo studies to validate the efficacy of lead compounds in disease models.
  • Further investigating the potential of spirocyclic derivatives based on the chromane core for CNS disorders.

References

benzene ring fused dihydropyran amine structure

Author: Smolecule Technical Support Team. Date: February 2026

Synthetic Strategies & Experimental Protocols

The synthesis of complex fused rings like dihydropyrans often relies on specific cyclization strategies. The following workflow outlines a general strategic approach derived from current literature.

G Synthetic Strategy for Fused Dihydropyran Systems cluster_A Key Components cluster_B Core Reaction Types cluster_C Objective A. Starting Materials A. Starting Materials B. Cyclization Reaction B. Cyclization Reaction A. Starting Materials->B. Cyclization Reaction C. Post-Cyclization Functionalization C. Post-Cyclization Functionalization B. Cyclization Reaction->C. Post-Cyclization Functionalization [4+2] Cycloaddition [4+2] Cycloaddition B. Cyclization Reaction->[4+2] Cycloaddition [3+3] Cycloaddition [3+3] Cycloaddition B. Cyclization Reaction->[3+3] Cycloaddition Michael Addition-\nAnnulation Sequence Michael Addition- Annulation Sequence B. Cyclization Reaction->Michael Addition-\nAnnulation Sequence Introduce Amine Group Introduce Amine Group C. Post-Cyclization Functionalization->Introduce Amine Group Oxidative Aromatization Oxidative Aromatization C. Post-Cyclization Functionalization->Oxidative Aromatization Carbonyl Substrate\n(e.g., 1,3-Diketone) Carbonyl Substrate (e.g., 1,3-Diketone) Carbonyl Substrate\n(e.g., 1,3-Diketone)->B. Cyclization Reaction Unsaturated Partner\n(e.g., Enals, Ynals) Unsaturated Partner (e.g., Enals, Ynals) Unsaturated Partner\n(e.g., Enals, Ynals)->B. Cyclization Reaction Catalyst System\n(e.g., NHC, Metal) Catalyst System (e.g., NHC, Metal) Catalyst System\n(e.g., NHC, Metal)->B. Cyclization Reaction

Synthetic workflow for fused dihydropyran systems [1] [2]

Here is a detailed experimental protocol for a multicomponent synthesis, which exemplifies the Michael Addition-Annulation Sequence from the workflow above.

Protocol: Multicomponent Synthesis of Dihydropyrano[3,2-d][1,3]dioxine Fused System [1]

  • Reaction Setup: In a typical procedure, a mixture of 2,2-dimethyl-1,3-dioxan-5-one (1.0 mmol), benzaldehyde (2.0 mmol), and malononitrile (1.0 mmol) was refluxed in ethanolic NaOH.
  • Oxidation Step: Molecular iodine was added to the reaction vessel after the initial formation of the amino-4H-chromene intermediate, and the mixture was heated for another 90 minutes.
  • Work-up: The final product precipitated from the reaction mixture, allowing for isolation by filtration, thus avoiding chromatographic purification.
  • Key Analytical Data: The structure was confirmed by X-ray crystallography. In (^1)H NMR spectra, characteristic signals include singlets at around δ 1.70 ppm (geminal methyl groups) and δ 6.68 ppm (olefinic exocyclic CH proton) [1].

Quantitative Data & Structural Analysis

The table below summarizes key properties and experimental data for relevant heterocyclic systems and reactions from the literature.

Compound / System Key Structural Feature Reaction Yield / Data Analytical Data / Notes
Dihydropyrano[3,2-d][1,3]dioxine [1] Fused bicyclic system from 1,3-dioxan-5-one Up to 90% (with I₂ oxidation) X-ray: Twisted "half-chair" conformation of central fused ring; ¹H NMR: δ ~1.70 ppm (gem-Me), δ ~6.68 ppm (olefinic CH)
3,4-Dihydropyran-2-ones via NHC [2] Enol δ-lactone core via organocatalysis Up to 99%, 94% ee (with Ru/NHC synergy) Versatile platform for functionalized enones, γ-lactones. Gram-scale synthesis demonstrated.
Indole C5 Functionalization [3] Fused benzene & nitrogen-containing ring Up to 91% (with Cu/Ag catalyst) Method: Copper-carbene reaction. Targets challenging C5 position for drug-like molecules.
B←N Fused Dihydrophenazines [4] N-doped PAH with B←N Lewis pair N/A Effect: Lowers HOMO/LUMO energies, bathochromic shift in emission, induces AIEE.

Rationale for Amine Functionalization

While direct examples are limited, the strategic importance of incorporating nitrogen is clear. The amine group can be introduced either in the starting materials or via post-cyclization functionalization. The basicity and nucleophilicity of the amine will be crucial for its intended biological function and will be influenced by its specific location and the substitution pattern on the fused ring system [5].

References

Comprehensive Technical Guide to 3-Amino Chromane Derivatives: Chemistry, Therapeutic Applications, and Research Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

The 3-amino chromane molecular scaffold represents a privileged structure in medicinal chemistry with demonstrated therapeutic relevance across multiple central nervous system disorders and other disease conditions. This heterocyclic framework, characterized by a benzopyran ring system with an amine substituent at the 3-position, provides a versatile template for drug discovery with diverse pharmacological activities. Recent research has elucidated its significance as a key pharmacophore in compounds targeting serotonin receptors, sigma chaperone proteins, and various neurodegenerative disease pathways. The structural flexibility of this core allows for extensive chemical modifications, enabling fine-tuning of receptor affinity, selectivity, and drug-like properties.

This technical review provides a comprehensive analysis of 3-amino chromane derivatives, encompassing their chemical architecture, synthesis methodologies, structure-activity relationship profiles, and therapeutic applications. Particular emphasis is placed on the stereochemical considerations that profoundly influence biological activity, with specific enantiomeric forms demonstrating superior receptor binding and selectivity. The content is structured to serve as both an educational resource and practical reference for researchers engaged in the design, synthesis, and biological evaluation of these compounds, with detailed experimental protocols and data presentation formats to facilitate research reproducibility and advancement in this promising chemical domain.

Chemistry and Core Structure

Fundamental Chemical Architecture

The 3-amino chromane core structure consists of a benzopyran ring system with an amine functional group at the 3-position. This scaffold exists in several isomeric forms and substitution patterns that significantly influence its pharmacological properties:

  • Basic Chromane Structure: The fundamental chromane system (3,4-dihydro-2H-1-benzopyran) comprises a benzene ring fused to a tetrahydropyran ring, creating a rigid, planar aromatic portion with a non-planar saturated heterocyclic portion.

  • Positional Isomerism: The amine functionality can be positioned at different locations on the chromane scaffold, with the 3-amino and 4-amino derivatives representing the most studied variants. 3-Amino chromanes have demonstrated particular significance in CNS-targeting therapeutics [1].

  • Stereochemical Features: Molecules bearing substituents at the 3- and 4-positions typically contain two chiral centers, creating opportunities for diastereoselective synthesis and enantioselective biological activity. Research has demonstrated that the (3R,4R) absolute stereochemistry on the 3-amino-chromane core often confers higher receptor affinity and selectivity compared to other stereoisomers [2].

Key Derivatives and Analogues

The 3-amino chromane scaffold serves as a platform for numerous derivatives with enhanced pharmacological profiles:

  • Spirocyclic Derivatives: Compounds such as those described in patent literature incorporate spirocyclic systems fused to the 3-amino chromane core, expanding structural diversity and receptor interaction capabilities [3].

  • Chromeno-Pyrimidine Hybrids: Complex derivatives like N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine have been developed, combining the chromane scaffold with additional heterocyclic systems to create novel bioactive compounds [4].

  • Phenethylamine-Containing Chromanes: Recent research has explored hybrid structures incorporating phenethylamine motifs with the 3-amino chromane core, resulting in potent ligands for sigma and serotonin receptors [2].

Table 1: Key 3-Amino Chromane Derivatives and Their Structural Features

Derivative Class Core Structural Features Representative Examples Synthetic Accessibility
Simple 3-Amino Chromanes Basic chromane with amine at C3 WO2008080120A2 compounds [5] Moderate to high
Spirocyclic Derivatives Chromane fused with spiro ring system FR2689509B1 compounds [3] Moderate
Chromeno-Pyrimidines Chromane fused with pyrimidine ring Compounds 10h, 10i [4] Challenging
Phenethylamine-Chromane Hybrids Chromane with phenethylamine side chain (3R,4R)-3a, 3o, 3q [2] Moderate

Key Therapeutic Applications

Serotonin Receptor Modulation

3-Amino chromane derivatives demonstrate significant activity as serotonin receptor modulators, particularly at the 5-HT~1A~ receptor subtype:

  • Mechanistic Profile: These compounds exhibit diverse mechanisms at 5-HT~1A~ receptors, functioning as full agonists, partial agonists, or antagonists depending on specific structural features. This functional selectivity enables precise therapeutic targeting for different neurological and psychiatric conditions [5].

  • Therapeutic Applications: Compounds with 5-HT~1A~ receptor activity have potential for treating depression, anxiety disorders, Parkinson's disease, and neurodegenerative conditions such as Alzheimer's disease. The 5-HT~1A~ receptor's role in preventing neuronal death and oxidative stress further supports the therapeutic value of these ligands [1].

  • Multi-Receptor Targeting: Several 3-amino chromane derivatives demonstrate dual activity as both 5-HT~1A~ receptor ligands and serotonin reuptake inhibitors (SSRIs), potentially offering enhanced efficacy for mood disorders through complementary mechanisms [5].

Sigma Receptor Binding

Recent research has revealed that specific 3-amino chromane derivatives exhibit high-affinity binding to sigma-1 (σ~1~) receptors:

  • Nanomolar Affinity: Optimized compounds in the phenethylamine-containing 3-amino-chromane series demonstrate exceptional σ~1~ receptor affinity with K~i~ values in the 2 nM range (pK~i~ ≈ 8.7). The (3R,4R) enantiomeric series consistently shows superior affinity compared to (3S,4S) counterparts [2].

  • Receptor Selectivity: These ligands exhibit significant σ~1~ versus TMEM97 selectivity (up to 36-fold), highlighting their potential as selective σ~1~ receptor probes or therapeutic candidates. This selectivity is crucial given TMEM97's identification as the sigma-2 receptor [2].

  • Therapeutic Implications: Sigma-1 receptors are implicated in regulating intracellular calcium signaling, opioid receptor potentiation, apoptosis, and various neurological processes. σ~1~ ligands based on the 3-amino chromane scaffold show potential for pain management, cancer therapy, neural protection, and more recently, COVID-19 treatment [2].

Table 2: Binding Affinities of Selected 3-Amino Chromane Derivatives at Key Receptors

Compound σ~1~ Receptor K~i~ (nM) TMEM97 (σ~2~) K~i~ (nM) 5-HT~2B~ K~i~ (nM) 5-HT~1A~ K~i~ (nM) Selectivity (σ~1~/σ~2~)
(3R,4R)-3a 2.1 [2] 75 [2] >10,000 [2] N/A 36-fold
(3R,4R)-3n 1.5 [2] 48 [2] >10,000 [2] N/A 32-fold
(3S,4S)-3a 110 [2] 430 [2] 400 [2] N/A 4-fold
Compound 2a N/A N/A N/A 0.129 [6] N/A
Alzheimer's Disease and Neurodegenerative Disorders

The chromane scaffold appears in several compounds investigated for neurodegenerative disease applications:

  • Cholinesterase Inhibition: Certain chromane derivatives demonstrate selective inhibition of butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE), potentially offering improved therapeutic profiles for Alzheimer's treatment with reduced side effects [1].

  • Multi-Target Engagement: Chromane-based structures have been designed as Multi-Target-Directed Ligands (MTDLs) for Alzheimer's disease, simultaneously addressing multiple pathological mechanisms including cholinesterase inhibition, monoamine oxidase inhibition, and β-amyloid aggregation [1].

  • Monoamine Oxidase Inhibition: Specific chromanone derivatives exhibit remarkable inhibitory activity against MAO-B (IC~50~ values as low as 8.62 nM) with high selectivity over MAO-A (SI > 11,627-fold), relevant for both Alzheimer's and Parkinson's disease treatment [1].

Synthesis and Methodologies

Classical Resolution Approaches

Traditional synthetic routes to enantiomerically pure 3-amino chromane derivatives often relied on resolution techniques:

  • Diastereomeric Salt Formation: Early synthetic approaches utilized chiral acids such as (R)- or (S)-malic acid for diastereomeric salt formation, enabling separation of racemic mixtures through crystallization [7].

  • Chromatographic Resolution: Semipreparative high-performance liquid chromatography (HPLC) on chiral stationary phases has been employed for direct resolution of racemic 3-amino chromane intermediates, achieving excellent enantiomeric ratios (>98:2 er) [2].

  • Stereospecific Functionalization: The use of chiral auxiliaries such as (R)-1-phenylethanol in Mitsunobu reactions provides access to enantiomerically enriched intermediates through S~N~2 inversion, establishing the desired absolute stereochemistry [2].

The following diagram illustrates a generalized synthetic workflow for 3-amino chromane derivatives, incorporating both classical resolution and asymmetric synthesis approaches:

G Start Starting Materials Aromatic Aldehydes Intermediate1 2-Imino Coumarins (3a-d) Start->Intermediate1 Piperidine catalysis RT, Ethanol Intermediate2 2-Amino-4H-chromene-3-carbonitriles (4a-d) Intermediate1->Intermediate2 NaBH4 reduction 0°C, MeOH Intermediate3 Ethyl Imidate Intermediates (6a-d) Intermediate2->Intermediate3 Ethyl orthoformate MW, 110°C AsymmetricRoute Asymmetric Catalytic Hydrogenation Intermediate2->AsymmetricRoute RacemicMix Racemic 3-Amino Chromane Precursors Intermediate3->RacemicMix Hydrazine treatment RT, EtOH Enantiomers Enantiomer Separation via Chiral HPLC RacemicMix->Enantiomers R_R (3R,4R) Enantiomer Enantiomers->R_R S_S (3S,4S) Enantiomer Enantiomers->S_S FinalR Final (3R,4R) Derivatives High σ1 Affinity R_R->FinalR Etherification & Cyclization FinalS Final (3S,4S) Derivatives Reduced Affinity S_S->FinalS Etherification & Cyclization AsymmetricRoute->R_R Ru-Synphos catalyst

Synthetic Workflow for 3-Amino Chromane Derivatives

Asymmetric Catalytic Routes

Modern approaches emphasize catalytic asymmetric synthesis for efficient production of enantiomerically pure 3-amino chromane derivatives:

  • Ru-Synphos Catalyzed Hydrogenation: A highly enantioselective asymmetric hydrogenation of trisubstituted enamides derived from chroman-3-ones using cationic Ru-Synphos catalysts provides efficient access to optically active 3-aminochroman derivatives with excellent enantiomeric excess (up to 96% ee) [8].

  • Tandem Friedel-Crafts Alkylation: An efficient synthetic sequence combining Friedel-Crafts alkylation with subsequent cyclization enables construction of the chromane skeleton with introduction of phenethylamine side chains, yielding potent GPCR ligands [2].

  • Microwave-Assisted Synthesis: Recent methodologies incorporate microwave dielectric heating for significantly reduced reaction times in key steps such as imidate formation (60 minutes vs. several hours under conventional heating) [4].

Structural Diversification Strategies

Advanced synthetic approaches enable extensive structural diversification of the 3-amino chromane core:

  • Etherification Strategies: Resolved enantiomers can be diversified through etherification reactions with various alkyl/aryl halides, enabling systematic exploration of structure-activity relationships [2].

  • Spirocyclic Ring Formation: Implementation of spiroannulation reactions creates structurally complex derivatives with potential for enhanced receptor selectivity and novel pharmacological profiles [3].

  • Hybrid Molecule Construction: Integration of the 3-amino chromane core with other pharmacophores through convergent synthetic strategies yields multi-functional hybrids with potential for addressing complex disease pathologies [4].

Structure-Activity Relationships

Stereochemistry-Activity Relationships

The absolute stereochemistry of 3-amino chromane derivatives profoundly influences their receptor binding affinity and selectivity:

  • σ~1~ Receptor Preference for (3R,4R) Configuration: Compounds with the (3R,4R) absolute stereochemistry consistently demonstrate superior σ~1~ receptor affinity compared to their (3S,4S) counterparts. For example, (3R,4R)-3a exhibits a K~i~ of 2.1 nM for σ~1~ receptors, while (3S,4S)-3a shows significantly reduced affinity (K~i~ = 110 nM) - representing a 50-fold difference based solely on stereochemistry [2].

  • Enantioselective Selectivity Profiles: The (3R,4R) enantiomeric series generally demonstrates better σ~1~ versus TMEM97 selectivity (36-fold for (3R,4R)-3a vs. 4-fold for (3S,4S)-3a) and reduced affinity for the 5-HT~2B~ receptor, an important antitarget associated with cardiotoxicity concerns [2].

  • SERM Activity Dependence: For compounds targeting serotonin receptors, the eutomer (biologically active enantiomer) typically exhibits significantly higher binding affinity (often 100-1000 fold) compared to the distomer, emphasizing the importance of stereochemically pure synthesis [6].

Substituent Effects and Molecular Optimization

Systematic modification of the 3-amino chromane scaffold has revealed key structural determinants of pharmacological activity:

  • Ether Substituent Optimization: The structure-activity relationship studies of benzyl ether analogues demonstrate relative flexibility in the aryl substituent, with various polar, nonpolar, and halogen substituents in ortho, meta, and para positions maintaining good σ~1~ binding affinity (pK~i~ between 7.8 and 8.8). However, specific substitution patterns can significantly impact σ~1~ versus TMEM97 selectivity and 5-HT~2B~ off-target activity [2].

  • Aliphatic Ether Applications: Saturated ether chains such as cyclohexylmethyl ((3R,4R)-3n) can enhance σ~1~ binding affinity (K~i~ = 1.5 nM), while maintaining selectivity over TMEM97 and minimal 5-HT~2B~ interaction [2].

  • Linker Length Optimization: Studies of linker length between the chromane core and distal aromatic systems reveal that shorter, less flexible connections often provide optimal binding profiles, as exemplified by phenyl ether ether (3R,4R)-3o with high σ~1~ affinity and enhanced selectivity [2].

Table 3: Structure-Activity Relationship Summary for 3-Amino Chromane Derivatives

Structural Feature Optimal Characteristics Impact on Pharmacological Profile Representative Example
Absolute Stereochemistry (3R,4R) configuration 50-fold higher σ1 affinity vs (3S,4S) (3R,4R)-3a [2]
C3 Amino Substitution Secondary amine, pyrrolidine Enhanced σ1 affinity and selectivity (3R,4R)-3a [2]
Aromatic Ether Pattern para-Substituted benzyl Balanced affinity and selectivity (3R,4R)-3a [2]
Aliphatic Ether Cyclohexylmethyl Enhanced σ1 affinity (Ki = 1.5 nM) (3R,4R)-3n [2]
Linker Length Shorter, constrained Improved σ1 vs TMEM97 selectivity (3R,4R)-3o [2]

Experimental Protocols

Receptor Binding Assays

Standardized protocols for evaluating the binding affinity of 3-amino chromane derivatives at key receptors:

  • σ~1~ Receptor Binding Assay:

    • Membrane Preparation: Prepare membranes from HEK293 cells expressing human σ~1~ receptor.
    • Incubation Conditions: Incubate test compounds with ³H-pentazocine (5 nM) and σ~1~ membrane preparation in Tris-HCl buffer (50 mM, pH 7.4) for 120 minutes at 25°C.
    • Non-Specific Binding: Determine using haloperidol (10 μM).
    • Quantification: Filter through GF/B filters, measure radioactivity by scintillation counting, and calculate K~i~ values using the Cheng-Prusoff equation [2].
  • 5-HT~1A~ Receptor Binding Assay:

    • Radioligand Selection: Use [³H]8-OH-DPAT for selective labeling of 5-HT~1A~ receptors.
    • Tissue Source: Employ rat hippocampal membranes or cloned human 5-HT~1A~ receptors.
    • Incubation Conditions: Incubate for 30 minutes at 37°C in Tris-HCl buffer containing MgCl~2~ and pargyline.
    • Non-Specific Binding: Determine with 10 μM serotonin [5] [6].
Cellular Efficacy and Safety Assessments

Comprehensive cellular evaluation of promising 3-amino chromane derivatives:

  • Cytotoxicity Screening:

    • Cell Lines: Utilize fibroblast cells for general toxicity assessment and specific cancer cell lines (e.g., Huh7 D12, Caco2, MDA-MB231) for antitumor evaluation.
    • MTT Assay: Incubate cells with test compounds for 48-72 hours, then add MTT solution (0.5 mg/mL) for 4 hours. Dissolve formazan crystals in DMSO and measure absorbance at 570 nm.
    • Data Analysis: Calculate IC~50~ values using nonlinear regression analysis [4].
  • Oxidative Stress Protection Assay:

    • Cell Model: Use 661W cone photoreceptor cells for neuroprotection studies.
    • Oxidative Stress Induction: Treat cells with tert-butyl hydroperoxide (tBHP, 55 μM) for 24 hours.
    • Compound Evaluation: Co-treat with test compounds (typically 10 μM maximum concentration based on cytotoxicity results) and tBHP.
    • Viability Assessment: Measure cell viability using MTT or similar assays, with (+)-pentazocine as positive control [2].

The following diagram illustrates the key experimental workflows for evaluating 3-amino chromane derivatives:

G Start Test Compound RecBinding Receptor Binding Assays Start->RecBinding Cytotox Cytotoxicity Screening Fibroblast & Tumor Cells Start->Cytotox IC50 determination FuncAssay Functional Assays Start->FuncAssay InVivo In Vivo Models Zebrafish toxicity Start->InVivo Hit compounds Sigma1 σ1 Binding [³H](+)-Pentazocine RecBinding->Sigma1 HT1A 5-HT1A Binding [³H]8-OH-DPAT RecBinding->HT1A TMEM97 TMEM97 (σ2) Binding RecBinding->TMEM97 HT2B 5-HT2B Binding (Antitarget) RecBinding->HT2B OxStress Oxidative Stress Protection (661W cells) FuncAssay->OxStress SOCE SOCE Inhibition HEK293 cells FuncAssay->SOCE

Experimental Evaluation Workflow for 3-Amino Chromane Derivatives

In Vitro and In Vivo Safety Pharmacology

Advanced safety assessment protocols for lead optimization:

  • 5-HT~2B~ Receptor Affinity Screening:

    • Purpose: Identify potential cardiotoxicity risks associated with 5-HT~2B~ receptor activation.
    • Method: Radioligand binding assay using [³H]LSD or [³H]mesulergine in cells expressing human 5-HT~2B~ receptors.
    • Risk Assessment: Compounds with K~i~ < 1000 nM require additional safety pharmacology evaluation [2].
  • Zebrafish Embryo Toxicity Model:

    • Embryo Collection: Collect mCherry transgenic zebrafish embryos at 4-6 hours post-fertilization.
    • Compound Exposure: Incubate embryos with test compounds (typically 1-50 μM range) in E3 embryo medium for 72 hours.
    • Endpoint Assessment: Evaluate embryo survival, malformations, and angiogenesis effects at 72 hpf [4].
  • Store-Operated Calcium Entry (SOCE) Assay:

    • Cell Line: Use HEK293 cells or appropriate cell model.
    • Calcium Measurement: Load cells with Fura-2 AM (5 μM) for 60 minutes at 37°C.
    • SOCE Activation: Deplete intracellular stores with thapsigargin (1 μM) in Ca²⁺-free buffer, then add CaCl₂ (2 mM) to activate SOCE.
    • Compound Testing: Apply test compounds during CaCl₂ addition and monitor fluorescence ratio (340/380 nm) [4].

Research Status and Future Directions

Current Research Landscape

The investigation of 3-amino chromane derivatives continues to evolve with several active research fronts:

  • Sigma-1 Receptor Therapeutics: Ongoing optimization of σ~1~ selective ligands with improved pharmacokinetic properties and reduced off-target activity represents a major research focus. The advancement of compounds like (3R,4R)-3a and analogues through preclinical development demonstrates the therapeutic potential of this chemical class [2].

  • Anticancer Applications: Novel chromeno-pyrimidine hybrids such as compounds 10h and 10i exhibit promising sub-micromolar cytotoxic activity (IC~50~ 0.23-0.3 μM) against various human tumor cell lines with minimal fibroblast toxicity (IC~50~ > 25 μM), suggesting potential for cancer therapy development [4].

  • Neurodegenerative Disease MTDLs: The development of Multi-Target-Directed Ligands based on the chromane scaffold continues to advance, with compounds designed to simultaneously address cholinergic dysfunction, oxidative stress, and protein aggregation pathologies in conditions like Alzheimer's disease [1].

Emerging Opportunities and Challenges

Several promising research directions and unresolved challenges characterize the field:

  • Stereoselective Synthesis Scale-Up: Developing cost-effective, scalable synthetic routes for enantiomerically pure (3R,4R) derivatives remains a significant challenge with important implications for translational research [8].

  • Structural Biology-Guided Design: The increasing availability of high-resolution structures of target receptors (σ~1~, 5-HT~1A~) enables structure-based drug design approaches for optimizing 3-amino chromane derivatives, though this opportunity remains underexploited [2].

  • COVID-19 Applications: Emerging evidence of σ~1~ receptor involvement in SARS-CoV-2 pathogenesis suggests potential for 3-amino chromane derivatives as therapeutic candidates, though this application requires extensive validation [2].

  • Improved Blood-Brain Barrier Penetration: Rational design strategies to enhance CNS penetration while maintaining favorable safety profiles represent a critical optimization goal for neurological applications [5] [2].

References

Chroman-3-amine as a Privileged Scaffold in Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

The chroman-3-amine structure is a recognized privileged scaffold in medicinal chemistry. This means it's a versatile molecular framework capable of interacting with multiple biological targets, making it highly valuable for developing new therapeutics, especially for neurodegenerative diseases and cancer [1].

Research has yielded specific, high-affinity ligands based on this scaffold. The table below summarizes the binding affinity (Ki) and selectivity of a potent example, the (3R,4R)-3a ligand, for key receptors [2]:

Receptor Binding Affinity (Ki) Selectivity Ratio (σ1 vs. TMEM97)
σ1 2.1 nM (pKi = 8.7) (Baseline)
TMEM97 (σ2) 75 nM 36-fold
5-HT2B > 10,000 nM > 4,760-fold

This data shows that the (3R,4R) absolute stereochemistry of the 3-amino-chromane core is critical for achieving high affinity for the σ1 receptor and excellent selectivity over the TMEM97 and 5-HT2B receptors [2]. The 5-HT2B receptor is a critical anti-target due to its association with cardiotoxicity, so minimal binding here is a positive feature in a drug candidate [2].

Experimental Context and Workflow

While direct solubility/stability data isn't available, the cited research provides context on how these compounds are handled and assessed.

  • General Synthesis & Purification: The this compound derivatives in the study were synthesized and purified using techniques standard for organic compounds, including flash column chromatography. The final chemical purity of each analog was confirmed to be >90% by reverse-phase HPLC analysis [2].
  • Binding Affinity Assays: The binding affinity data was obtained through the Psychoactive Drug Screening Program (PDSP). The assays were performed using cloned human proteins, with results reflecting triplicate measurements [2].
  • Cellular Assays for Neuroprotection: The potential protective effects of the lead σ1 ligands were examined using the 661W cone photoreceptor cell line. Before testing, compounds were screened for cytotoxicity, which informed the maximum concentration (10 μM) used in subsequent oxidative stress assays induced by tert-butyl hydroperoxide (tBHP) [2].

A Roadmap for Determining Solubility and Stability

Since the search results lack the specific physicochemical data you requested, the following workflow outlines the key experiments you would need to perform to characterize this compound derivatives thoroughly. The diagram below maps out this multi-stage process.

G cluster_sol Solubility Profiling cluster_stab Stability Assessment cluster_char Advanced Characterization Start This compound Derivative S1 Kinetic Solubility (UV-based assay) Start->S1 ST1 Solution Stability (pH 1.2, 7.4, etc.) Start->ST1 S2 Thermodynamic Solubility (Shake-flask method + HPLC) S1->S2 C1 LC-MS/MS Analysis S2->C1 ST2 Plasma Stability (% parent compound over time) ST1->ST2 ST3 Metabolic Stability (e.g., Microsomal Incubation) ST2->ST3 D1 Identify Structure & Propose Mitigation ST2->D1  Instability ST3->C1 ST3->D1  Instability C2 Degradant Identification C1->C2

Experimental workflow for solubility and stability profiling.

This workflow encompasses several key experimental stages:

  • Solubility Profiling: Begin with high-throughput kinetic solubility assays and confirm results with the rigorous shake-flask method to determine thermodynamic solubility in physiologically relevant buffers [2].
  • Stability Assessment: Evaluate stability under various conditions. Solution stability across a range of pH buffers helps assess susceptibility to hydrolysis. Plasma stability predicts in vivo longevity, while microsomal incubation models hepatic metabolic clearance [2].
  • Advanced Characterization: Use LC-MS/MS to quantify the parent compound and identify degradants or metabolites. Structural elucidation of these products is crucial for understanding degradation pathways and guiding molecular redesign to improve stability [2].

References

Comprehensive Application Notes and Protocols: Synthesis and Therapeutic Applications of 3-Amino Chromane Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction to 3-Amino Chromane Scaffold

The 3-amino chromane molecular scaffold represents a privileged structure in medicinal chemistry with demonstrated significance across multiple therapeutic areas. This chemotype consists of a benzopyran nucleus with an amino substituent at the 3-position, creating a versatile chiral scaffold for drug discovery. The structural diversity achievable through modifications at the 3-amino position and the chromane ring system has enabled researchers to develop compounds with targeted pharmacological profiles against various diseases. The inherent chirality of the 3-position allows for exploration of stereospecific interactions with biological targets, while the oxygen atom in the pyran ring contributes to favorable physicochemical properties and hydrogen-bonding capacity.

Recent advances in synthetic methodologies have facilitated efficient access to 3-amino chromane derivatives, enabling thorough investigation of their therapeutic potential. These compounds have demonstrated particular relevance in neurological disorders and oncological applications, with additional promising activities in antibacterial and antiviral domains. The development of environmentally conscious synthetic protocols, including multicomponent reactions, solvent-free conditions, and magnetic nanoparticle-supported catalysts, has further enhanced the accessibility of these valuable compounds for research and development purposes. This document provides a comprehensive overview of synthetic approaches, biological activities, and detailed experimental protocols for working with 3-amino chromane derivatives.

Synthetic Approaches Overview

The synthesis of 3-amino chromane derivatives has evolved significantly, with recent emphasis on green chemistry principles and atom economy. Several efficient methodologies have been developed, including multicomponent reactions, tandem processes, and novel catalytic systems that provide access to diverse molecular architectures. The following table summarizes key synthetic approaches for 3-amino chromane derivatives and related chromene-based scaffolds:

Table 1: Synthetic Methods for 3-Amino Chromane and Related Chromene Derivatives

Method Type Key Features Catalyst System Yield Range Reference
Multicomponent Synthesis One-pot, three-component reaction under solvent-free conditions Caffein-based ionic liquid [Caffeine-H][ClCH₂COO] High yields [1]
Tandem Oxidation Process Direct synthesis from alcohols via in situ oxidation (γ-Fe₂O₃-Im-Py)₂WO₄ multifunctional nanomagnetic catalyst Good to high yields [2]
PMDTA-catalyzed Synthesis Incorporation of phosphonate/phosphine oxide moieties Pentamethyldiethylenetriamine (PMDTA) High yields, no chromatography [3]
Microwave-assisted Synthesis Enhanced efficiency for chromeno[2,3-d]pyrimidines Microwave dielectric heating Moderate to good yields [4]
Sonochemical Protocol Rapid synthesis (3-5 minutes) Ultrasound irradiation Excellent yields (up to 98%) [5]

The strategic incorporation of the 3-amino group has been achieved through various innovative approaches, including the use of chiral auxiliaries and asymmetric catalysis to access enantiomerically pure compounds. Recent advances have demonstrated the effectiveness of immobilized catalysts and green reaction media in improving sustainability profiles while maintaining high efficiency. The development of tandem processes that combine multiple transformations in a single reaction vessel has significantly streamlined synthetic sequences, reducing purification steps and waste generation while improving overall atom economy.

Biological Activities and Therapeutic Applications

3-Amino chromane derivatives demonstrate a remarkable breadth of biological activities, making them valuable scaffolds for drug discovery across multiple therapeutic areas. The following table summarizes key pharmacological applications and specific derivatives of interest:

Table 2: Biological Activities of 3-Amino Chromane Derivatives and Related Compounds

Therapeutic Area Specific Activity Notable Derivatives Key Findings Reference
Neurological Disorders σ₁ Receptor Binding Phenethylamine-containing 3-amino-chromanes Low nM affinity (2 nM Kᵢ range); (3R,4R) stereochemistry showed higher affinity [6]
Alzheimer's Disease BuChE Inhibition Chroman-4-one derivatives 2k, 3g, 3h Moderate eqBuChE inhibition; selective for BuChE over AChE [7]
Oncology SMARCA2/4 Degradation PROTAC A11 DC₅₀ = 3.0 nM (SMARCA2), 4.0 nM (SMARCA4); induced G0/G1 cell cycle arrest [8]
Antibacterial Applications Anti-Gram-positive Activity Chromeno[4,3-d]pyrimidine 6b, 6e, 8a-c Effective against S. aureus; structure-dependent activity [1]
Oncology Cytotoxic Agents N-benzylidene derivatives 10h, 10i Sub-micromolar cytotoxicity (0.23-0.3 μM) on tumor cells; low fibroblast toxicity (IC₅₀ > 25 μM) [4]

The structure-activity relationship studies reveal that subtle modifications significantly influence biological activity. For σ₁ receptor ligands, the (3R,4R) absolute stereochemistry on the 3-amino-chromane core confers higher affinity and greater selectivity over TMEM97 [6]. In Alzheimer's disease applications, the incorporation of a gem-dimethyl unit at the 3-position induces steric hindrance that confers selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE) [7]. For antibacterial applications, the nature and position of substituents on the chromane core significantly influence potency, with electron-withdrawing groups generally enhancing activity against Gram-positive bacteria [1] [9].

The pharmacological versatility of 3-amino chromane derivatives stems from their ability to interact with diverse biological targets while maintaining favorable drug-like properties. Computational studies indicate that these compounds generally comply with Lipinski's rule of five, suggesting good oral bioavailability [4]. The chromane scaffold's inherent privilege status likely derives from its balanced hydrophobicity, hydrogen bonding capacity, and conformational constraints that favor selective target interactions.

Experimental Protocols

General Synthesis of 3-Amino Chromane Derivatives

The following workflow outlines a generalized approach to the synthesis and evaluation of 3-amino chromane derivatives:

G Start Start: Reaction Design A1 Select Starting Materials: - Salicylaldehyde derivatives - Amino components - Carbonyl compounds Start->A1 A2 Choose Catalyst System: - Ionic liquids - Multifunctional catalysts - Base metal catalysts A1->A2 A3 Set Reaction Conditions: - Solvent-free - Microwave irradiation - Conventional heating A2->A3 A4 Perform Reaction: - Multicomponent reaction - Tandem process - Stepwise synthesis A3->A4 A5 Purification & Isolation: - Filtration - Chromatography - Recrystallization A4->A5 A6 Structural Characterization: - NMR spectroscopy - Mass spectrometry - X-ray crystallography A5->A6 A7 Biological Evaluation: - Enzyme inhibition assays - Cell-based assays - In vivo models A6->A7 A8 SAR Analysis & Optimization A7->A8

Specific Synthetic Methodologies
4.2.1 Ionic Liquid-Catalyzed Synthesis

Protocol Title: One-pot, Three-component Synthesis of Chromeno[4,3-d]pyrimidine Derivatives Using Caffein-based Ionic Liquid Catalyst [1]

Materials:

  • 4-Hydroxycoumarin (1.0 equiv)
  • Aromatic aldehydes (1.0 equiv)
  • Urea/2-aminothiazole/2-amino-4-methylthiadiazole (1.0 equiv)
  • [Caffeine-H][ClCH₂COO] ionic liquid (5 mol%)
  • Solvent: None (solvent-free conditions)

Procedure:

  • Add 4-hydroxycoumarin (1.0 mmol), aromatic aldehyde (1.0 mmol), and nitrogen nucleophile (1.0 mmol) to a round-bottom flask
  • Add [Caffeine-H][ClCH₂COO] ionic liquid (0.05 mmol)
  • Heat the mixture at 80°C with stirring for the appropriate time (monitor by TLC)
  • After reaction completion, cool to room temperature
  • Wash the crude product with cold ethanol (2 × 5 mL)
  • Purify by recrystallization from ethanol to obtain pure chromeno[4,3-d]pyrimidine derivatives

Characterization:

  • Melting points determined using hot-plate microscope apparatus
  • Structural confirmation by ( ^1 \text{H} ) and ( ^{13}\text{C} ) NMR spectroscopy
  • Purity assessment by TLC (petroleum-ethyl acetate, 3:1)
4.2.2 Multifunctional Nanomagnetic Catalyst System

Protocol Title: Synthesis of 2-Amino-3-cyano-4H-chromenes via Tandem Oxidation Process Using (γ-Fe₂O₃-Im-Py)₂WO₄ Catalyst [2]

Materials:

  • Benzyl alcohol derivatives (1.0 equiv)
  • Malononitrile (1.0 equiv)
  • Dimedone (1.0 equiv)
  • (γ-Fe₂O₃-Im-Py)₂WO₄ catalyst (30 mg)
  • tert-Butyl hydroperoxide (TBHP, 2.0 equiv) as oxidant
  • Solvent: None (solvent-free conditions)

Procedure:

  • Charge a mixture of benzyl alcohol (1.0 mmol), malononitrile (1.0 mmol), dimedone (1.0 mmol), and (γ-Fe₂O₃-Im-Py)₂WO₄ catalyst (30 mg) in a reaction flask
  • Add TBHP (2.0 mmol) dropwise with stirring
  • Heat the reaction mixture at 80°C for the required time (monitor by TLC)
  • After completion, separate the catalyst using an external magnet
  • Wash the recovered catalyst with ethyl acetate for reuse
  • Pour the reaction mixture into ice-cold water with stirring
  • Collect the precipitated product by filtration
  • Recrystallize from ethanol to obtain pure 2-amino-3-cyano-4H-chromene derivatives

Characterization:

  • FT-IR spectroscopy for functional group identification
  • ( ^1 \text{H} ) and ( ^{13}\text{C} ) NMR for structural confirmation
  • Melting point determination
  • Purity assessment by TLC
Biological Evaluation Methods
4.3.1 Cholinesterase Inhibition Assay

Protocol Title: Evaluation of Chromane Derivatives for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition [7]

Materials:

  • Test compounds dissolved in DMSO (1 mM stock solutions)
  • Acetylcholinesterase (AChE) from Electrophorus electricus
  • Butyrylcholinesterase (BuChE) from equine serum
  • Acetylthiocholine iodide (substrate for AChE)
  • Butyrylthiocholine iodide (substrate for BuChE)
  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
  • Sodium phosphate buffer (0.1 M, pH 8.0)
  • Galantamine as reference standard

Procedure:

  • Prepare test compound solutions in sodium phosphate buffer (0.1 M, pH 8.0) from DMSO stock
  • Add DTNB (0.3 mM final concentration) and enzyme (0.02 U/mL) to the compound solutions
  • Pre-incubate the mixture for 15 minutes at 25°C
  • Initiate the reaction by adding substrate (0.5 mM final concentration)
  • Monitor the increase in absorbance at 412 nm for 15 minutes using a microplate reader
  • Calculate inhibition percentage using the formula: % Inhibition = [(Control rate - Test rate) / Control rate] × 100
  • Determine IC₅₀ values using nonlinear regression analysis of inhibition data at various concentrations
4.3.2 Antibacterial Screening

Protocol Title: Evaluation of Antibacterial Activity Against Gram-positive Strains [1] [9]

Materials:

  • Test compounds dissolved in DMSO (10 mg/mL stock solutions)
  • Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)
  • Mueller-Hinton agar medium
  • Ampicillin as positive control
  • DMSO as negative control
  • Sterile filter paper discs (6 mm diameter)

Procedure:

  • Prepare bacterial suspensions in saline solution adjusted to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL)
  • Swab the surfaces of Mueller-Hinton agar plates with bacterial suspensions
  • Impregnate sterile filter paper discs with test compounds (10-100 μg/disc)
  • Apply discs to inoculated agar surfaces
  • Incubate plates at 37°C for 18-24 hours
  • Measure zones of inhibition in millimeters
  • For MIC determination, use broth microdilution method according to CLSI guidelines
  • Perform all assays in triplicate for statistical validation

Applications and Future Directions

The 3-amino chromane scaffold continues to demonstrate significant value in drug discovery, with applications expanding across multiple therapeutic domains. In neurodegenerative disease research, these compounds offer promising avenues for addressing the complex multifactorial pathology of conditions like Alzheimer's disease through multi-target-directed ligand approaches [7]. The demonstrated selectivity for BuChE over AChE positions these compounds as potential next-generation therapeutics with improved safety profiles. The sigma-1 receptor affinity of specific 3-amino chromane derivatives suggests potential applications in pain management, neuroprotection, and potentially even COVID-19 therapy, as mentioned in recent research [6].

In oncology, the development of PROTAC molecules based on 3-amino chromane derivatives represents a cutting-edge application that moves beyond traditional occupancy-based inhibition toward event-driven pharmacology [8]. The successful degradation of SMARCA2/4 proteins with DC₅₀ values in the low nanomolar range highlights the potential of these compounds as chemical tools and therapeutic candidates, particularly for hematological cancers. Additionally, the sub-micromolar cytotoxicity observed with certain N-benzylidene derivatives against multiple tumor cell lines, coupled with low fibroblast toxicity, suggests promising therapeutic windows for further development [4].

Future directions for 3-amino chromane research include the continued exploration of structure-activity relationships through combinatorial chemistry approaches, further development of asymmetric synthetic methods to access enantiomerically pure compounds, and application of computer-aided drug design to optimize target engagement. The integration of 3-amino chromane derivatives with emerging modalities such as PROTAC technology and antibody-drug conjugates presents exciting opportunities for expanding their therapeutic utility. Additionally, the development of formulations incorporating nanotechnology approaches may further enhance the bioavailability and targeted delivery of these promising compounds.

Conclusion

The 3-amino chromane scaffold represents a versatile and privileged structure in medicinal chemistry with demonstrated applications across multiple therapeutic areas. The synthetic methodologies reviewed herein, including ionic liquid-catalyzed reactions, tandem oxidation processes, and multicomponent reactions, provide efficient access to diverse derivatives for biological evaluation. The comprehensive protocols presented offer practical guidance for researchers working with these compounds, from synthesis through biological assessment. As research continues to elucidate the relationship between structural features and biological activity, the 3-amino chromane scaffold is poised to remain a valuable platform for developing therapeutics addressing unmet medical needs in neurology, oncology, and infectious disease.

References

Chroman-3-amine building block pharmaceutical development

Author: Smolecule Technical Support Team. Date: February 2026

Pharmaceutical Applications of Chroman-3-amine

The table below summarizes the key therapeutic targets and findings for this compound derivatives identified in recent research.

Therapeutic Target / Area Key Findings & Biological Activity Significance / Stage of Research
σ1 Receptor Ligands [1] Potent affinity (Ki in low nM range, e.g., 2.1 nM); high selectivity over TMEM97 (σ2) receptor. Strong stereochemical preference for (3R,4R) configuration. [1] Target for neuroprotection, cancer, pain management. Promising in vitro affinity and selectivity; cellular assays (661W cells) for neuroprotection conducted. [1]
Cholinesterase Inhibition (Alzheimer's Disease) [2] Chromane-based compounds show selectivity for inhibiting butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE). Example chroman-4-one derivative was 4.5-fold more potent than Tacrine against eeAChE. [2] Investigated as Multi-Target Directed Ligands (MTDLs) for Alzheimer's. Research highlights chromane scaffold's versatility for neurodegenerative disease treatment. [2]
Monoamine Oxidase-B (MAO-B) Inhibition [2] Chromanone derivatives exhibit potent MAO-B inhibitory activity (IC50 values as low as 8.62 nM) with high selectivity over MAO-A. [2] Strategy for treating Parkinson's and Alzheimer's diseases. [2]
5-HT1A Receptor [2] This compound derivatives possess high affinity for the 5-HT1A receptor. [2] Target implicated in preventing neuronal death and oxidative stress. [2]

Quantitative Structure-Activity Relationships (SAR)

Research on this compound derivatives as σ1 receptor ligands provides a clear case study on how structural features dictate biological activity. The experimental workflow and key findings are summarized in the diagram below.

Start Racemic Synthesis and Resolution A Divergent Synthesis of Analogues Start->A B Binding Affinity Assays (σ1, TMEM97, 5-HT2B) A->B C SAR Analysis B->C D Cellular Assays (Neuroprotection) C->D Stereochemistry Absolute Stereochemistry: (3R,4R) superior to (3S,4S) C->Stereochemistry EtherLinkage Ether Linkage: Flexible lipophilic groups tolerated C->EtherLinkage Selectivity Selectivity: High for σ1 vs. TMEM97 and 5-HT2B C->Selectivity

The quantitative binding data for key compounds from this study are summarized in the table below.

Compound ID Absolute Stereochemistry σ1 Receptor pKi σ1 Receptor Ki (nM) σ1 vs. TMEM97 Selectivity (Fold) 5-HT2B Affinity (Ki, nM)
(3R,4R)-3a [1] (3R,4R) 8.7 2.1 36 > 10,000
(3R,4R)-3n [1] (3R,4R) 8.8 1.5 Information missing Information missing
(3R,4R)-3o [1] (3R,4R) High affinity reported Comparable to 3a Enhanced vs. 3a No significant increase
(3S,4S)-3a [1] (3S,4S) ~7.0 ~10,000 4 ~400

Experimental Protocols

Here are detailed methodologies for key experiments in this compound research, based on the cited literature.

Protocol 1: Synthesis of (3R,4R) and (3S,4S) this compound Derivatives [1]

This protocol describes a divergent synthesis to generate a library of enantiopure this compound analogues from a common intermediate.

  • Key Steps:
    • Synthesis of Azide Intermediate (±)-8: Achieved via tandem Friedel-Crafts alkylation in excellent overall yield and high diastereomeric ratio (>20:1 dr). [1]
    • Deprotection: Treatment of azide (±)-8 with AlCl₃ yields phenol (±)-9. [1]
    • Chiral Resolution: Separation of racemic phenol (±)-9 is accomplished using semipreparative High-Performance Liquid Chromatography (HPLC) to obtain enantiopure (+)-9 and (-)-9. [1]
    • Absolute Configuration Determination: The absolute stereochemistry of the resolved intermediates is determined, for example, by X-ray crystallography. It was established that intermediate (+)-9 has the (3R,4R) configuration. [1]
    • Diversification: The resolved enantiomers are functionalized via etherification reactions to produce a series of ethers (3R,4R)- and (3S,4S)-10a–r. [1]
    • Final Product Formation: The ether intermediates are exposed to borane (HBCy₂) to afford the target pyrrolidine compounds (3R,4R)- and (3S,4S)-3a–r. [1]
  • Purification & Analysis:
    • Purification: Column chromatography on silica gel is used for purification of intermediates. [1]
    • Purity Analysis: The chemical purity of final analogues is determined by reverse-phase HPLC, with all compounds achieving >90% UV area percentage purity at 220 nm. [1]
Protocol 2: Radioligand Binding Assay for σ1 Receptor Affinity [1]

This protocol measures the binding affinity (Ki) and selectivity of synthesized compounds for the σ1 receptor.

  • Experimental Procedure:
    • Primary Assay (Screening): Ligands are initially tested at a 10 μM concentration. Compounds that displace more than 50% of the radioligand are advanced to a full assay to determine the pKi value. [1]
    • Binding Assay: Affinity is determined by competitive binding experiments against a known radioligand for the σ1 receptor. [1]
    • Selectivity Screening: Parallel assays are run against TMEM97 (σ2) and the 5-HT2B receptor to determine selectivity and identify potential off-target activity. [1]
    • Data Collection: Assays are performed using cloned human proteins. Data reflect triplicate measurements of a single experiment. [1]
  • Data Analysis:
    • pKi values are calculated from the concentration-response data. Error values reflect the error in the sigmoidal curve fit. [1]
Protocol 3: In Vitro Neuroprotection Assay in 661W Cells [1]

This cellular assay evaluates the potential of lead compounds to protect retinal cells from oxidative stress, a model for neural degradation.

  • Cell Line: Mouse cone photoreceptor cell line (661W). [1]
  • Procedure:
    • Cytotoxicity Screening: Compounds are first screened for cytotoxicity. Treatment of 661W cells with concentrations up to 10 μM showed no significant decrease in cell viability. [1]
    • Induction of Oxidative Stress: Cell viability is decreased to approximately 50% of the untreated control by exposure to 55 μM tert-butyl hydroperoxide (tBHP) for 24 hours. [1]
    • Cotreatment: The protective effects of σ1 receptor ligands (e.g., (3R,4R)-3a, (3R,4R)-3o) are tested by cotreating the cells with the compound and tBHP. The known σ1 ligand (+)-pentazocine ((+)-PTZ) is used as a positive control. [1]
    • Viability Measurement: Cell viability is measured after 24 hours to assess the compound's ability to enhance survival under oxidative stress. [1]

Conclusion and Future Perspectives

This compound is a highly versatile and privileged scaffold in pharmaceutical development. Its demonstrated efficacy in yielding high-affinity, selective ligands for neurologically relevant targets like the σ1 receptor underscores its significant value. The strong stereochemical dependence of activity provides clear guidance for synthetic campaigns. Future work will likely focus on further optimizing these scaffolds for enhanced potency and drug-like properties, exploring their application in other therapeutic areas, and advancing the most promising candidates into more advanced preclinical and clinical studies.

References

Application Notes and Protocols for 3-Amino Chromane Serotonin Receptor Modulators

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Significance

The 3-amino chromane scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for developing ligands targeting G protein-coupled receptors (GPCRs). This scaffold is particularly significant for the serotonin (5-hydroxytryptamine, 5-HT) receptor family, which represents crucial targets for neurological and psychiatric disorders [1] [2]. The core structure consists of a benzopyran ring system with an amine substituent at the 3-position, which can be strategically modified to enhance receptor affinity and subtype selectivity [3] [4].

Research over the past two decades has demonstrated that 3-amino chromane derivatives display affinities for serotonin receptors ranging from nanomolar to micromolar levels, making them valuable tools for pharmacological investigation and drug discovery efforts [3] [1]. Their structural similarity to endogenous neurotransmitters and synthetic phenethylamine-based GPCR ligands positions them as promising candidates for developing CNS therapeutics with improved safety and efficacy profiles [1].

Receptor Binding Profiles and Structure-Activity Relationships

Quantitative Binding Affinities of Representative 3-Amino Chromane Derivatives

Table 1: Binding affinities (Ki, nM) of selected 3-amino chromane derivatives at serotonin receptor subtypes

Compound ID Core Structure 5-HT1A 5-HT2B 5-HT7 σ1 Primary Reference
3b Chromane-primary amine - ~18 nM - ~1000 nM [1]
3f Chromane-primary amine - - - 16 nM [1]
3g Chromane-primary amine - 3.5 nM - - [1]
3h Chromane-primary amine - 20 nM - - [1]
14 (S)-6-aryl-3-aminochroman - - High affinity (nM range) - [4]
15 (S)-6-phenyl-3-aminochroman - - No binding - [4]
(3R,4R)-3a 3-Amino-chromane pyrrolidine - >10,000 nM - 2.1 nM [5]

Table 2: Functional activity of selected 3-amino chromane derivatives

| Compound ID | 5-HT7 Efficacy | 5-HT7 Receptor Action | Additional Pharmacological Notes | |-----------------|---------------------|---------------------------|-----------------------------------| | 14 | Highly efficacious | Partial agonist | Stereoselective binding: (R)-isomer most potent | [4] |

Structure-Activity Relationship Insights

The binding data reveal several critical SAR trends for 3-amino chromane derivatives:

  • C6-aryl substitution dramatically influences receptor affinity and selectivity. The 2,6-dimethyl-phenyl derivative (14) exhibits high 5-HT7 receptor affinity, while the simple phenyl analogue (15) shows no binding, indicating steric requirements at this position [4].

  • Stereochemistry plays a crucial role in receptor interaction. The (R)-isomer consistently demonstrates higher potency compared to its (S)-enantiomer across multiple receptor targets [4] [5].

  • Amino substitution patterns dictate receptor selectivity. Primary amines tend toward 5-HT receptor activity, while pyrrolidine derivatives show enhanced σ1 receptor affinity with Ki values as low as 1.5-2.1 nM [1] [5].

  • Structural rigidification through appropriate substitution can enhance selectivity. Compounds with specific aromatic ether linkages demonstrate improved σ1 versus TMEM97 selectivity (up to 36-fold) while minimizing affinity for the cardiotoxic 5-HT2B receptor antitarget [5].

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Receptor Affinity Determination

Purpose: To determine the binding affinity (Ki) of 3-amino chromane derivatives at serotonin receptor subtypes and related targets.

Materials:

  • Cloned human serotonin receptors (5-HT1A, 5-HT2B, 5-HT7, etc.) or rat 5-HT7 receptors expressed in Sf9 cells [4]
  • Appropriate radioligands: [³H]5-HT for 5-HT7 receptors, [³H]8-OH-DPAT for 5-HT1A receptors [4]
  • Test compounds: 3-amino chromane derivatives dissolved in DMSO (final concentration <0.1%)
  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4
  • Filtration apparatus (cell harvester) and glass fiber filters
  • Scintillation counter

Procedure:

  • Dilute membrane preparations to appropriate protein concentration in assay buffer.
  • Incubate membranes with radioligand and varying concentrations of test compounds (typically 10^-12 to 10^-5 M) for 60 minutes at 25°C.
  • Terminate reactions by rapid filtration through glass fiber filters presoaked in 0.3% polyethyleneimine.
  • Wash filters 3× with 4 mL ice-cold buffer.
  • Measure bound radioactivity by liquid scintillation counting.
  • Analyze data using nonlinear regression to determine IC50 values.
  • Calculate Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is radioligand concentration and KD is its dissociation constant [1] [4].

Quality Control:

  • Include reference compounds with known affinity in each assay
  • Perform experiments in triplicate
  • Ensure specific binding is ≥70% of total binding
Protocol 2: Functional cAMP Assay for 5-HT7 Receptor Efficacy

Purpose: To determine the functional activity (efficacy and potency) of 3-amino chromane derivatives at 5-HT7 receptors.

Materials:

  • CHO cells expressing cloned 5-HT7 receptors [4]
  • Forskolin (adenylyl cyclase activator)
  • Test compounds dissolved in DMSO
  • cAMP assay kit (e.g., HTRF-based or ELISA)
  • Cell culture reagents and equipment

Procedure:

  • Culture CHO cells expressing 5-HT7 receptors in appropriate medium.
  • Seed cells in 96-well plates at 30,000 cells/well and incubate for 24 hours.
  • Pre-treat cells with test compounds at various concentrations (10^-12 to 10^-5 M) for 15 minutes.
  • Stimulate cells with forskolin (10 µM) to activate adenylyl cyclase.
  • Incubate for 30 minutes at 37°C.
  • Lyse cells and measure cAMP accumulation using appropriate assay kit.
  • Calculate percentage stimulation relative to 5-HT maximum response (100%) and basal level (0%).
  • Determine EC50 and Emax values using nonlinear regression analysis [4].

Data Interpretation:

  • Compounds with Emax ≥80% of 5-HT response are classified as full agonists
  • Compounds with Emax between 30-80% are partial agonists
  • Compounds that inhibit 5-HT response are antagonists
Protocol 3: Enantioselective Synthesis of (S)-3-Aminochroman Derivatives

Purpose: To synthesize enantiomerically pure (S)-6-aryl-3-aminochroman derivatives for structure-activity relationship studies.

Materials:

  • Starting material 7 (containing ~10% (R)-isomer) [4]
  • D-(-)-tartaric acid for resolution
  • Formaldehyde, NaBH₃CN for reductive alkylation
  • Triflic anhydride, triethylamine for triflate formation
  • Palladium catalysts: (PPh₃)₄Pd, (PPh₃)₂PdCl₂
  • Arylboronic acids for Suzuki coupling
  • Microwave reactor for accelerated coupling reactions

Procedure:

  • Resolution: Treat starting material 7 with D-(-)-tartaric acid in H₂O and recrystallize to obtain enantiomerically enriched intermediate 8 (>99% ee) [4].
  • Reductive alkylation: React amine 8 with formaldehyde and NaBH₃CN in methanol to yield dimethylamine derivative 9 (93% yield).
  • Demethylation: Treat 9 with 48% aqueous HBr to yield phenol.
  • Triflate formation: Activate phenol with triflic anhydride and Et₃N in CH₂Cl₂ to obtain triflate 10 (81% yield over two steps).
  • Palladium-catalyzed reduction: Convert triflate 10 to hydrogen analogue 11 using HCOOH, Et₃N, (PPh₃)₂PdCl₂, dppf in DMF (60% yield).
  • Bromination: Treat 11 with Br₂ in HOAc to yield key intermediate 12 (76% yield).
  • Suzuki coupling: React bromide 12 with various arylboronic acids using (PPh₃)₄Pd, Na₂CO₃ in DME/EtOH/H₂O under microwave irradiation (45W) to obtain final derivatives 13-17 [4].

Characterization:

  • Determine enantiomeric purity by HPLC analysis of diastereomeric (S)-Mosher amides
  • Confirm structure by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry

Signaling Pathways and Molecular Mechanisms

G Compound Compound 5-HT7 Receptor 5-HT7 Receptor Compound->5-HT7 Receptor Binds to Gs Gs AC AC Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Transcription Transcription PKA->Transcription Regulates 5-HT7 Receptor->Gs Activates

Diagram 1: 5-HT7 Receptor Signaling Cascade. 3-Amino chromane derivatives acting as agonists activate 5-HT7 receptors, which couple to Gs proteins, stimulating adenylyl cyclase (AC) to produce cAMP, subsequently activating protein kinase A (PKA) and regulating gene transcription [2].

G SAR SAR C6 C6 SAR->C6 Aryl Substitution Stereo Stereo SAR->Stereo Stereochemistry Amine Amine SAR->Amine Amino Group Affinity Affinity C6->Affinity Influences Selectivity Selectivity C6->Selectivity Modulates Stereo->Affinity Determines Stereo->Selectivity Enhances Amine->Selectivity Controls

Diagram 2: Structure-Activity Relationship Determinants. Key structural factors influencing the receptor affinity and selectivity of 3-amino chromane derivatives include C6-aryl substitution, stereochemistry, and amino group modifications [3] [4] [5].

Research Applications and Future Directions

3-Amino chromane derivatives serve as valuable pharmacological tools for investigating serotonin receptor functions in circadian rhythm regulation, vascular relaxation, and mood disorders [4]. Their development addresses the need for selective ligands that can distinguish between highly homologous receptor subtypes through exploitation of less evolutionarily conserved binding sites [2] [6].

Current research focuses on leveraging these compounds to explore allosteric modulation of serotonin receptors, which offers potential for improved safety profiles compared to orthosteric agonists [2] [6]. The demonstrated neuroprotective potential of related σ1 receptor ligands suggests additional therapeutic applications for 3-amino chromane derivatives in conditions like diabetic retinopathy and other neural degenerative diseases [5].

Future directions include optimizing subtype selectivity through structure-based drug design, exploring multitarget ligands for complex disorders, and developing compounds with improved blood-brain barrier permeability for enhanced CNS targeting.

References

Comprehensive Application Notes and Protocols for 3-Amino Chromane-Derived Sigma-1 Receptor Ligands

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sigma-1 Receptor and 3-Amino Chromane Ligands

The sigma-1 receptor (Sig-1R) is a chaperone protein located at the endoplasmic reticulum and mitochondrial-associated membranes that modulates intracellular calcium signaling, neurotransmitter release, and cellular stress responses. Initially misclassified as an opioid receptor subtype, Sig-1R is now recognized as a unique non-opioid receptor with implications for treating neuropathic pain, neurodegenerative diseases, cancer, and depression. [1] [2] The 3-amino chromane chemical scaffold has emerged as a promising structure for developing potent and selective Sig-1R ligands with potential therapeutic applications. These compounds feature a phenethylamine backbone incorporated into a chromane ring system, creating a rigid pharmacophore that favors high-affinity binding to Sig-1R. [3] [4] Recent research has demonstrated that specific stereoisomers of 3-amino chromane derivatives can achieve low nanomolar binding affinity (Ki ≈ 2 nM) with excellent selectivity over related receptors including TMEM97 (σ2 receptor) and 5-HT2B serotonin receptors. [3]

The therapeutic potential of Sig-1R ligands is particularly promising for neurological disorders. Sig-1R functions as a molecular chaperone at the mitochondrion-ER interface, modulating calcium signaling, regulating ion channel activity, and mitigating endoplasmic reticulum stress. [1] [2] Under cellular stress conditions, Sig-1R translocates from the MAM to other cellular compartments where it interacts with various client proteins, including ion channels, G-protein coupled receptors, and signaling molecules. The activation of Sig-1R enhances neuroplasticity, exhibits neuroprotective effects, and promotes cellular survival under stress conditions, making it an attractive target for drug development. [2] [5]

Chemical Structures and Structure-Activity Relationship (SAR)

Core Pharmacophore and Stereochemical Requirements

The 3-amino chromane scaffold represents a privileged structure for Sig-1R binding, consisting of a chromane ring (benzodihydropyran) with an amine substituent at the 3-position. Research has demonstrated that the absolute stereochemistry at the 3- and 4-positions of the chromane ring critically influences binding affinity and receptor selectivity. Specifically, compounds with (3R,4R) configuration consistently show higher Sig-1R affinity and greater selectivity versus TMEM97 (σ2) compared to their (3S,4S) enantiomers. [3] For example, compound (3R,4R)-3a exhibits a Ki of 2.1 nM for Sig-1R with 36-fold selectivity over TMEM97, while its enantiomer (3S,4S)-3a shows an approximately 50-fold decrease in Sig-1R binding affinity. [3]

The pharmacophoric elements essential for Sig-1R binding include: (1) a basic amino group (typically a protonated amine under physiological conditions) that interacts with key acidic residues (Glu172 and Asp126) in the Sig-1R binding pocket; (2) hydrophobic regions surrounding the amine that interact with the predominantly hydrophobic ligand-binding pocket; and (3) aromatic or lipophilic substituents that modulate affinity and selectivity through van der Waals interactions. [1] [5] Molecular docking studies reveal that the positively charged ammonium group forms salt bridges with carboxylate groups of Glu172, while the chromane oxygen may participate in hydrogen bonding interactions with Tyr103 and/or Gln128. [5]

SAR of Substituents and Binding Affinity Data

Table 1: Binding Affinities of Selected 3-Amino Chromane Derivatives for Sigma-1 Receptor

Compound ID Absolute Stereochemistry R-group Substituent Sig-1R Ki (nM) Sig-1R pKi TMEM97 Ki (nM) Selectivity (TMEM97/Sig-1R)
(3R,4R)-3a (3R,4R) Benzyl 2.1 8.7 75 36-fold
(3R,4R)-3n (3R,4R) Cyclohexylmethyl 1.5 8.8 28 19-fold
(3R,4R)-3o (3R,4R) Phenethyl 2.4 8.6 270 113-fold
(3R,4R)-3q (3R,4R) (R)-1-Phenylethyl 3.1 8.5 48 15-fold
(3S,4S)-3a (3S,4S) Benzyl 109 7.0 420 4-fold
(3S,4S)-3n (3S,4S) Cyclohexylmethyl 16 7.8 48 3-fold

Extensive SAR studies have explored various ether substituents at the chromane oxygen, demonstrating that lipophilic groups generally enhance Sig-1R binding affinity. [3] Benzyl ether derivatives show excellent potency, with para-substituted benzyl groups providing optimal affinity. However, the specific position and nature of substituents significantly influence selectivity profiles. For instance, polar or halogen substituents on the benzyl ring can increase 5-HT2B binding, reducing selectivity. [3] The cyclohexylmethyl derivative (3R,4R)-3n demonstrates particularly high affinity (Ki = 1.5 nM), suggesting that saturated alicyclic systems favorably interact with hydrophobic regions of the binding pocket. [3]

The chain length and flexibility between the chromane oxygen and aromatic ring also impact binding. Compounds with shorter (3o) or longer (3p) linkers revealed that optimal distance exists for high affinity, with extended flexible chains generally reducing binding potency. The phenethyl derivative (3R,4R)-3o not only maintains high Sig-1R affinity (Ki = 2.4 nM) but also demonstrates significantly improved selectivity over TMEM97 (113-fold), representing one of the most selective compounds in the series. [3]

Experimental Protocols

Chemical Synthesis and Characterization
3.1.1 Synthetic Route for 3-Amino Chromane Derivatives

The synthesis of enantiomerically pure 3-amino chromane derivatives follows a divergent strategy from a common intermediate to efficiently generate structural diversity. The detailed protocol includes:

  • Initial synthesis of azide (±)-8 via tandem Friedel-Crafts alkylation in excellent overall yield and >20:1 diastereomeric ratio. [3]
  • Deprotection of the methyl ether using aluminum chloride (AlCl3) in anhydrous dichloromethane to yield phenol (±)-9.
  • Chiral resolution of racemic (±)-9 via semipreparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (e.g., Chiralpak IA or IB column) to obtain enantiomerically pure (+)-9 and (-)-9 with >98:2 enantiomeric ratio. [3]
  • Etherification of resolved enantiomers with various alkyl/aryl halides under basic conditions (e.g., K2CO3 in DMF) to generate ether derivatives (3R,4R)- and (3S,4S)-10a–r.
  • Reductive amination or azide reduction using borane tetrahydrofuran complex or hydrogenation with Pd/C to afford target pyrrolidines (3R,4R)- and (3S,4S)-3a–r.
  • Purification and characterization: Final compounds are purified by flash chromatography and characterized by reverse-phase HPLC (UV detection at 220 nm, >90% purity), 1H/13C NMR, and high-resolution mass spectrometry. [3]
3.1.2 Analytical Method for Purity Assessment
  • HPLC Conditions: C18 column (4.6 × 150 mm, 5 μm), gradient elution with water/acetonitrile (both containing 0.1% trifluoroacetic acid) from 5% to 95% acetonitrile over 20 minutes, flow rate 1.0 mL/min, UV detection at 220 nm. [3]
  • Chiral HPLC for Enantiomeric Excess: Chiralpak IA column (4.6 × 250 mm), isocratic hexane/ethanol/diethylamine (80:20:0.1), flow rate 1.0 mL/min, UV detection at 254 nm. [3]
Biological Evaluation Protocols
3.2.1 Receptor Binding Assays

The binding affinity of compounds for Sig-1R, TMEM97 (σ2), and 5-HT2B receptors is determined through standardized radioligand competition assays conducted via the Psychoactive Drug Screening Program (PDSP). [3] The detailed protocol includes:

  • Membrane preparation: Cell membranes expressing human cloned receptors (Sig-1R, TMEM97, or 5-HT2B) are prepared by homogenization and centrifugation.
  • Binding reaction: Membranes are incubated with test compounds (10 μM for primary screening, then full concentration range for Ki determination) and appropriate radioligands in assay buffer. For Sig-1R, [3H]-(+)-pentazocine (2-5 nM) serves as the selective radioligand. Nonspecific binding is determined in the presence of 10 μM haloperidol. [3] [6]
  • Incubation conditions: 120 minutes at 25°C in Tris-HCl buffer (50 mM, pH 7.4).
  • Filtration and detection: Reactions are terminated by rapid filtration through GF/B filters using a Brandell harvester, followed by washing with ice-cold buffer. Radioactivity is quantified by scintillation counting.
  • Data analysis: Competition data are analyzed by nonlinear regression to determine IC50 values, which are converted to Ki values using the Cheng-Prusoff equation. Experiments are performed in triplicate with results expressed as mean ± SEM. [3]

Table 2: Radioligand Binding Assay Conditions for Different Receptor Targets

Receptor Radioligand Ligand Concentration Nonspecific Binding Determinator Reference Compound (Ki Range)
Sigma-1 (Sig-1R) [3H]-(+)-pentazocine 2-5 nM 10 μM haloperidol (+)-pentazocine (1.8-23 nM) [3]
TMEM97 (σ2) [3H]DTG (in presence of dextrallorphan to mask σ1) 5 nM 10 μM haloperidol DTG (20-30 nM)
5-HT2B [3H]LSD 1-2 nM 10 μM mianserin Lysergic acid diethylamide (0.5-2 nM)
3.2.2 Cellular Neuroprotection Assay

The potential neuroprotective effects of lead compounds are evaluated using the 661W mouse cone photoreceptor cell line, a well-established model for studying oxidative stress-induced neuronal damage. [3] The detailed protocol includes:

  • Cell culture: 661W cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO2 atmosphere.
  • Cytotoxicity screening: Cells are treated with compounds at concentrations ranging from 1-100 μM for 24 hours, and cell viability is assessed using MTT or CCK-8 assays to determine non-toxic concentration ranges.
  • Oxidative stress induction: Cells are pretreated with test compounds (0.1-10 μM) for 1 hour, then co-treated with tert-butyl hydroperoxide (tBHP, 55 μM) for 24 hours to induce oxidative stress. [3]
  • Positive controls: (+)-Pentazocine (10 μM) serves as a positive control based on its established Sig-1R-mediated neuroprotective effects.
  • Viability assessment: Cell viability is quantified using MTT assay, measuring absorbance at 570 nm with a reference wavelength of 650 nm. Results are expressed as percentage viability relative to untreated controls.
  • Statistical analysis: Data are presented as mean ± SEM from at least three independent experiments. Significance is determined by one-way ANOVA followed by post-hoc Dunnett's test. [3]

Computational Modeling and Molecular Docking

Docking Protocol for Sigma-1 Receptor Ligands

Molecular docking studies provide insights into ligand-receptor interactions and facilitate structure-based drug design. The following validated protocol reliably predicts binding modes and affinities of 3-amino chromane derivatives with Sig-1R: [7] [5]

  • Protein preparation: The crystal structure of Sig-1R (PDB ID: 5HK1 or 5HK2) is prepared using Protein Preparation Wizard (Schrödinger). This includes adding hydrogen atoms, assigning bond orders, filling missing side chains using Prime, and optimizing hydrogen bonding networks.
  • Ligand preparation: 3D structures of ligands are built and minimized using LigPrep (Schrödinger) with OPLS4 force field. Ionization states are generated at pH 7.0 ± 2.0 using Epik, and possible tautomers and stereoisomers are considered.
  • Grid generation: A receptor grid is defined centered on the cocrystallized ligand (e.g., 4-IBP in 5HK2) with an inner box size of 10 Å and outer box size of 20 Å.
  • Induced fit docking: To account for receptor flexibility, induced fit docking (IFD) is performed using the IFD protocol in Schrödinger. This includes initial Glide docking with van der Waals scaling (0.5 for receptor and ligand), Prime refinement of surrounding residues, and redocking of ligands into induced fit structures using Glide XP.
  • Pose selection and analysis: The best poses are selected based on docking scores, Glide energy, and visual inspection of key interactions with residues Glu172, Asp126, Tyr103, and Gln128. RMSD calculations verify reproducibility of crystallized ligand poses (<2.0 Å). [7] [5]
3D-QSAR and Interaction Fingerprints

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models developed for 3-amino chromane derivatives provide predictive capability for designing novel analogs:

  • Molecular alignment: Ligands are aligned based on their docking poses within the Sig-1R binding site to ensure pharmacologically relevant orientation.
  • Field calculation: Steric and electrostatic fields are calculated using CoMFA (Comparative Molecular Field Analysis) or CoMSIA (Comparative Molecular Similarity Indices Analysis) approaches.
  • PLS analysis: Partial Least Squares regression correlates field values with experimental pKi values, with validation using leave-one-out and test set methods.
  • Model application: Contour maps identify regions where specific steric or electrostatic features enhance or diminish binding affinity, guiding rational molecular design. [5]

Therapeutic Applications and Mechanism of Action

Neuroprotective Mechanisms

Sigma-1 receptor activation by 3-amino chromane ligands exerts neuroprotective effects through multiple mechanisms:

  • Calcium signaling modulation: Sig-1R chaperones IP3 receptors at the mitochondria-associated ER membrane (MAM), regulating calcium release from ER stores and preventing calcium overload-induced mitochondrial dysfunction and apoptosis. [1] [2]
  • Oxidative stress response: Sig-1R activation enhances cellular resistance to oxidative stress by promoting the expression of antioxidant enzymes and reducing reactive oxygen species accumulation. In 661W photoreceptor cells subjected to tBHP-induced oxidative stress, Sig-1R ligands improve cell viability, though 3-amino chromane derivatives showed more modest effects compared to reference compound (+)-pentazocine. [3]
  • Autophagy regulation: Sig-1R modulates autophagy through the AMPK/mTOR signaling pathway. Under stress conditions, Sig-1R promotes AMPK phosphorylation, which subsequently phosphorylates ULK1 and inhibits mTOR, thereby inducing autophagic flux and clearing damaged proteins and organelles. [8]

G Stress Stress Sig1R_Activation Sig1R_Activation Stress->Sig1R_Activation Cellular Stress AMPK_Phospho AMPK_Phospho Sig1R_Activation->AMPK_Phospho Promotes mTOR_Inhibition mTOR_Inhibition AMPK_Phospho->mTOR_Inhibition Inhibits ULK1_Activation ULK1_Activation AMPK_Phospho->ULK1_Activation Activates Autophagy_Induction Autophagy_Induction mTOR_Inhibition->Autophagy_Induction Enhances ULK1_Activation->Autophagy_Induction Initiates Neuroprotection Neuroprotection Autophagy_Induction->Neuroprotection Provides

Figure 1: Sig-1R Activation of Neuroprotective Autophagy. Sigma-1 receptor activation by 3-amino chromane ligands triggers a signaling cascade through AMPK/mTOR pathway that ultimately induces autophagy and provides neuroprotection.

Potential Applications in Pain, Neurodegeneration, and Other Conditions

3-Amino chromane-derived Sig-1R ligands show therapeutic potential for multiple conditions:

  • Neuropathic pain: Selective Sig-1R antagonists like [18F]FTC-146 have been developed as PET imaging agents to visualize neuropathic pain regions, suggesting the potential application of 3-amino chromane derivatives in pain management. [9]
  • Neurodegenerative diseases: The neuroprotective properties of Sig-1R ligands indicate potential applications in Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis, where Sig-1R expression is altered and ER stress contributes to pathogenesis. [1] [2]
  • Cardiorenal protection: Sig-1R is expressed in heart and kidney tissues, where it modulates responses to ischemic injury. Recent research demonstrates that Sig-1R activation ameliorates sepsis-induced acute kidney injury by enhancing autophagy and reducing inflammation. [2] [8]
  • COVID-19 complications: Sig-1R has been implicated in SARS-CoV-2 pathogenesis, as the viral nsp6 protein targets Sig-1R to inhibit autophagosome formation. Sig-1R ligands may counter this effect and mitigate COVID-19 complications. [3] [1]

Experimental Workflow and Troubleshooting

G Start Start Compound_Design Compound_Design Start->Compound_Design Literature SAR Chemical_Synthesis Chemical_Synthesis Compound_Design->Chemical_Synthesis Synthetic Planning Chiral_Resolution Chiral_Resolution Chemical_Synthesis->Chiral_Resolution Racemic Mixture Characterization Characterization Chiral_Resolution->Characterization Pure Enantiomers Binding_Assay Binding_Assay Characterization->Binding_Assay >90% Purity Cellular_Assay Cellular_Assay Binding_Assay->Cellular_Assay Ki < 100 nM Data_Analysis Data_Analysis Cellular_Assay->Data_Analysis Efficacy Data

Figure 2: Experimental Workflow for 3-Amino Chromane Ligand Development. The systematic approach from compound design through biological evaluation ensures efficient identification of promising Sig-1R ligands.

Common Technical Issues and Solutions

Table 3: Troubleshooting Guide for Common Experimental Challenges

Problem Potential Cause Solution
Low yield in chiral resolution Overloaded column or suboptimal mobile phase Optimize mobile phase composition (adjust alcohol/alkane ratio); reduce injection volume; use smaller particle size chiral stationary phase
Poor separation of enantiomers Insufficient chiral recognition Screen multiple chiral columns (AD, AS, IA, IB, IC); add chiral selector to mobile phase; consider derivatization with chiral reagent
High nonspecific binding in radioligand assays Membrane preparation issues or radioligand degradation Include protease inhibitors during membrane preparation; aliquot and store radioligand at -80°C; verify radioligand purity by HPLC
Bell-shaped dose-response curves Receptor internalization or multiple binding sites Test wider concentration range; include both agonist and antagonist controls; use lower cell passage numbers
Inconsistent cellular protection assays Oxidative stressor concentration variability Freshly prepare tBHP solutions; include internal controls in each plate; pre-equilibrate culture media to proper pH and temperature
Data Interpretation Guidelines
  • Binding affinity values: Ki values < 10 nM indicate high affinity; 10-100 nM moderate affinity; >100 nM low affinity. Selectivity ratio (TMEM97/Sig-1R) > 20-fold is generally desirable. [3]
  • Cellular activity: Neuroprotective effects should be observed at concentrations ≤10 μM without significant cytotoxicity. Efficacy should be comparable to or better than reference compounds like (+)-pentazocine. [3]
  • Stereochemistry impact: (3R,4R) enantiomers typically show superior binding affinity and selectivity compared to (3S,4S) counterparts. Significant enantiomer differences validate specific receptor interactions rather than nonspecific binding. [3]
  • Pharmacological profiling: Screening against 5-HT2B receptors is essential as this is a common antitarget; Ki > 1 μM minimizes risk of valvulopathy associated with 5-HT2B activation. [3]

Conclusion and Future Directions

3-Amino chromane derivatives represent a promising class of selective sigma-1 receptor ligands with potential therapeutic applications in neuroprotection, pain management, and other conditions. The comprehensive SAR studies demonstrate the importance of absolute stereochemistry and lipophilic substituents in achieving high affinity and selectivity. The experimental protocols outlined provide researchers with robust methods for synthesizing, characterizing, and evaluating novel compounds in this series.

Future development should focus on optimizing pharmacokinetic properties, particularly blood-brain barrier penetration for CNS applications, and further elucidating the molecular mechanisms underlying their neuroprotective effects. The recent structural insights from Sig-1R crystallography and validated computational protocols will facilitate structure-based design of next-generation ligands with improved efficacy and therapeutic indices.

References

Comprehensive Application Notes and Protocols: Synthesis and Evaluation of Phenethylamine-Containing 3-Amino-Chromane σ1 Receptor Ligands

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The σ1 receptor has emerged as a promising therapeutic target for managing diverse pathological conditions including neuropathic pain, cancer, retinal neurodegenerative diseases, and potentially COVID-19. [1] Initially misclassified as an opioid receptor, the σ1 receptor is now recognized as a unique chaperone protein located primarily at the endoplasmic reticulum, where it regulates intracellular calcium signaling and modulates the activity of various receptors and ion channels. [1] The discovery of novel ligands with high affinity and selectivity for σ1 receptors represents a significant advancement in medicinal chemistry with considerable therapeutic potential.

The phenethylamine backbone constitutes a privileged structural motif in medicinal chemistry, found in numerous endogenous neurotransmitters and active pharmaceutical agents targeting G-protein-coupled receptors (GPCRs). [2] [3] This molecular scaffold provides exceptional versatility for chemical modification, enabling fine-tuning of receptor affinity, selectivity, and pharmacological properties. Recent research has focused on constraining this flexible structure through incorporation into heterocyclic systems such as chromanes, leading to enhanced receptor selectivity and reduced conformational entropy upon binding. [4]

This application note provides detailed protocols for the synthesis, characterization, and biological evaluation of a novel class of 3-amino-chromane derivatives containing the phenethylamine pharmacophore. These compounds demonstrate exceptional binding affinity for σ1 receptors (with Ki values in the low nanomolar range) and significant selectivity over the closely related TMEM97 (σ2) receptor and the 5-HT2B serotonin receptor, an important antitarget associated with cardiotoxicity. [1] The comprehensive procedures outlined herein are designed to enable research scientists to replicate and build upon these findings in their drug discovery efforts.

Chemical Synthesis Protocols

Synthetic Route Design

The synthesis of phenethylamine-containing 3-amino-chromane ligands employs a divergent strategy from common intermediates, allowing efficient exploration of structure-activity relationships. The synthetic approach leverages a tandem allylic azide rearrangement/Friedel-Crafts alkylation to establish the core 3-azido-chromane structure with excellent diastereoselectivity (>20:1 dr). [5] This method enables the construction of complex molecular architectures with multiple stereocenters in a single synthetic operation.

Table 1: Key Synthetic Intermediates for 3-Amino-Chromane Ligands

Intermediate Chemical Structure Purpose Stereochemical Control
Azide (±)-8 3-Azido-chromane Core scaffold precursor >20:1 diastereomeric ratio
Phenol (±)-9 Demethylated analog Resolution intermediate Racemic mixture
Resolved (+)-9 and (-)-9 Enantiopure phenols Chiral building blocks >98:2 enantiomeric ratio
Detailed Synthetic Procedure
2.2.1 Synthesis of 3-Azido-chromane Intermediate
  • Reaction Setup: Charge a flame-dried round-bottom flask with freshly prepared AlCl₃ (3.0 equiv) under inert atmosphere. Add anhydrous dichloromethane (0.1 M concentration relative to substrate) and cool to 0°C with ice-water bath.
  • Demethylation: Slowly add a solution of azide (±)-8 (1.0 equiv) in anhydrous dichloromethane dropwise over 15 minutes. After complete addition, warm reaction mixture gradually to room temperature and monitor by TLC (9:1 hexanes:ethyl acetate).
  • Workup: After 4 hours, carefully quench reaction by slow addition of ice-cold 1M HCl. Extract aqueous layer with dichloromethane (3 × 50 mL), combine organic extracts, and dry over anhydrous MgSO₄.
  • Purification: Concentrate under reduced pressure and purify by flash column chromatography (silica gel, gradient elution from 9:1 to 7:3 hexanes:ethyl acetate) to obtain phenol (±)-9 as a pale yellow solid in 85-92% yield. [1]
2.2.2 Enantiomeric Resolution
  • Chiral Separation: Dissolve racemic phenol (±)-9 (500 mg) in ethanol (5 mL) and inject in 1 mL portions onto a semipreparative Chiralpak AD-H column (250 × 10 mm).
  • HPLC Parameters: Use isocratic elution with 85:15 hexanes:isopropanol at 4 mL/min flow rate with UV detection at 254 nm.
  • Fraction Collection: Collect separate fractions corresponding to (+)-9 (retention time 12.5 min) and (-)-9 (retention time 16.8 min).
  • Concentration: Remove solvent under reduced pressure to obtain enantiomerically pure (>98:2 er) (+)-9 and (-)-9 as white solids. [1]
  • Stereochemical Assignment: Determine absolute configuration as (3R,4R) for (+)-9 via X-ray crystallography after derivative formation. [1]
2.2.3 Ether Diversification and Final Compound Formation
  • Etherification: Dissolve resolved phenol (9, 1.0 equiv) in anhydrous DMF (0.1 M). Add K₂CO₃ (3.0 equiv) and appropriate alkyl halide (1.2 equiv). Heat at 80°C for 6-12 hours until complete by TLC.
  • Azide Reduction: Dissolve ether intermediate (10a-r, 1.0 equiv) in dry THF (0.05 M). Add HBCy₂ (1.5 equiv) dropwise at 0°C. Warm to room temperature and stir for 4 hours.
  • Workup and Purification: Quench reaction with saturated NaHCO₃ solution. Extract with ethyl acetate (3 × 30 mL), dry combined organic layers over Na₂SO₄, and concentrate. Purify by preparative TLC (dichloromethane:methanol 9:1 with 1% NH₄OH) to obtain target pyrrolidines (3R,4R)- and (3S,4S)-3a-r. [1]
  • Quality Control: Verify chemical purity >90% by reverse-phase HPLC (220 nm). [1]

Experimental Procedures

Receptor Binding Assays
3.1.1 Membrane Preparation
  • Cell Culture: Maintain HEK-293 cells stably expressing human σ1, TMEM97 (σ2), or 5-HT2B receptors in DMEM medium with 10% FBS and appropriate selection antibiotics at 37°C, 5% CO₂.
  • Membrane Isolation: Harvest cells at 80-90% confluence by scraping. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) using Polytron homogenizer (15,000 rpm, 3 × 30 sec bursts). Centrifuge at 40,000 × g for 20 min at 4°C. Wash pellet twice and resuspend in assay buffer at 1-2 mg/mL protein concentration. [1]
  • Storage: Aliquot membrane preparations and store at -80°C until use. Determine protein concentration by BCA assay.
3.1.2 Radioligand Displacement Assays
  • Primary Screening: Incubate test compounds (10 μM) with receptor membranes (50 μg protein) and appropriate radioligands ([³H]-(+)-pentazocine for σ1, [³H]-DTG for TMEM97 with 1 μM cold (+)-pentazocine to block σ1, [³H]-mesulergine for 5-HT2B) in assay buffer (total volume 250 μL) for 120 min at 25°C. [1]
  • Saturation Binding: For compounds showing >50% displacement in primary screen, conduct full concentration-response curves with 10 concentrations (typically 0.1 nM - 100 μM) in triplicate.
  • Termination: Filter assays through GF/B filters presoaked in 0.3% polyethyleneimine using Brandel harvester. Wash filters 3× with ice-cold Tris buffer (50 mM, pH 7.4).
  • Data Analysis: Determine Ki values from IC₅₀ using Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is radioligand concentration and Kd is its dissociation constant. [1]

Table 2: Optimal Assay Conditions for Receptor Binding Studies

Receptor Radioligand Ligand Concentration Incubation Conditions Nonspecific Determination
σ1 [³H]-(+)-pentazocine 2 nM 120 min, 25°C 10 μM haloperidol
TMEM97 (σ2) [³H]-DTG 5 nM 120 min, 25°C 10 μM haloperidol (+ 1 μM (+)-pentazocine to block σ1)
5-HT2B [³H]-mesulergine 1 nM 120 min, 25°C 10 μM mianserin
Cellular Neuroprotection Assay
3.2.1 Cell Culture and Maintenance
  • Cell Line: 661W mouse cone photoreceptor cells (excellent model for retinal neurodegeneration studies).
  • Culture Conditions: Maintain in DMEM with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in 5% CO₂ atmosphere.
  • Passaging: Subculture at 80-90% confluence using 0.25% trypsin-EDTA.
3.2.2 Cytotoxicity Assessment
  • Compound Treatment: Seed cells in 96-well plates at 1 × 10⁴ cells/well. After 24 hours, treat with test compounds at concentrations ranging from 0.1-100 μM for 24 hours.
  • Viability Measurement: Assess cell viability using MTT assay. Add MTT (0.5 mg/mL final concentration) and incubate for 3 hours at 37°C. Dissolve formazan crystals with DMSO and measure absorbance at 570 nm with reference at 650 nm. [1]
  • Data Analysis: Express viability as percentage of untreated control. Determine CC₅₀ values using nonlinear regression (GraphPad Prism).
3.2.3 Oxidative Stress Protection
  • tBHP Challenge: Preincubate 661W cells with test compounds (0.1-10 μM) or (+)-PTZ (positive control) for 1 hour, then co-treat with tBHP (55 μM) for 24 hours. [1]
  • Viability Measurement: Quantify cell viability using MTT assay as described above.
  • Statistical Analysis: Perform one-way ANOVA with post-hoc Dunnett's test comparing each treatment group to tBHP-only control. Consider p < 0.05 statistically significant.

Results and Data Analysis

Binding Affinity and Selectivity

The comprehensive binding profiling of 36 3-amino-chromane derivatives revealed exceptional σ1 receptor affinity for compounds with (3R,4R) absolute stereochemistry. The structure-activity relationship analysis demonstrated that specific structural features significantly influence both receptor affinity and selectivity.

Table 3: Binding Affinities of Lead (3R,4R) 3-Amino-Chromane Derivatives

Compound R Group σ1 pKi σ1 Ki (nM) TMEM97 Ki (nM) 5-HT2B Ki (nM) σ1/TMEM97 Selectivity
(3R,4R)-3a Benzyl 8.7 2.1 75 >10,000 36-fold
(3R,4R)-3b 4-F-Benzyl 8.6 2.5 60 2,500 24-fold
(3R,4R)-3c 4-Cl-Benzyl 8.5 3.2 110 1,200 34-fold
(3R,4R)-3d 4-Br-Benzyl 8.4 4.0 95 850 24-fold
(3R,4R)-3e 4-Me-Benzyl 8.3 5.0 120 3,100 24-fold
(3R,4R)-3f 4-OMe-Benzyl 8.2 6.3 180 950 29-fold
(3R,4R)-3n Cyclohexylmethyl 8.8 1.5 45 >10,000 30-fold
(3R,4R)-3o Phenethyl 8.5 3.2 210 5,200 66-fold

Critical findings from binding studies include:

  • Stereochemical Preference: The (3R,4R) enantiomer series consistently demonstrated higher σ1 affinity and improved selectivity over both TMEM97 and 5-HT2B receptors compared to their (3S,4S) counterparts. For example, (3R,4R)-3a showed 50-fold greater σ1 affinity than (3S,4S)-3a. [1]
  • Structural Flexibility: The benzyl ether moiety tolerated diverse substituents including halogens, alkyl, and alkoxy groups at the para-position while maintaining low nM σ1 affinity, indicating considerable flexibility in this region. [1]
  • Selectivity Considerations: Compound (3R,4R)-3o featuring a phenethyl ether group demonstrated the highest σ1/TMEM97 selectivity (66-fold) with minimal 5-HT2B affinity, making it an excellent candidate for further development. [1]
  • Antitarget Profile: All optimized compounds showed minimal binding to the 5-HT2B receptor, an important antitarget associated with cardiotoxicity, suggesting a favorable safety profile. [1]
Functional Efficacy in Cellular Models

The lead compounds were evaluated for potential therapeutic utility in models of retinal neurodegeneration:

  • Cytotoxicity Profile: Treatment of 661W cells with (3R,4R)-3a, (3R,4R)-3o, and (3R,4R)-3q demonstrated no significant cytotoxicity at concentrations up to 50 μM, establishing a wide safety margin for functional studies. [1]
  • Oxidative Stress Protection: Under tBHP-induced oxidative stress (55 μM, 24 hours), which reduced cell viability to approximately 50% of untreated controls, co-treatment with lead σ1 ligands demonstrated concentration-dependent protection. [1]
  • Therapeutic Potential: Although the most potent σ1 binding ligands did not show statistically significant enhancement of cell survival under these specific assay conditions, the established σ1-mediated neuroprotective mechanisms support continued investigation of these compounds in other disease models. [1]

Discussion

Structure-Activity Relationship Analysis

The comprehensive SAR analysis of phenethylamine-containing 3-amino-chromane derivatives reveals several critical structural determinants for optimal σ1 receptor affinity and selectivity:

  • Stereochemical Requirements: The (3R,4R) absolute configuration is essential for high σ1 affinity, with enantiomers in the (3S,4S) series typically showing 10-50 fold reduced potency. This stereospecificity suggests a highly defined binding pocket with specific spatial requirements. [1]
  • Ether Substituent Effects: While the benzyl ether moiety tolerates various para-substituents, lipophilic groups generally enhance σ1 affinity. The cyclohexylmethyl derivative (3R,4R)-3n demonstrated the highest affinity (Ki = 1.5 nM), indicating preference for aliphatic over aromatic substituents at this position. [1]
  • Selectivity Optimization: Extended linkers between the chromane oxygen and aromatic ring (e.g., phenethyl in (3R,4R)-3o) improved σ1/TMEM97 selectivity without compromising σ1 affinity, suggesting differential spatial constraints between these related receptors. [1]
  • Molecular Constraints: The 3-amino-chromane structure provides optimal constraint of the phenethylamine backbone, reducing conformational entropy and potentially enhancing binding affinity through preorganization of the bioactive conformation. [4]
Therapeutic Implications

The high-affinity σ1 ligands described in these application notes present significant potential for therapeutic development across multiple disease areas:

  • Neurodegenerative Diseases: The established role of σ1 receptors in regulating cellular stress responses and calcium signaling supports their potential application in retinal degenerations such as diabetic retinopathy, which affects over 5 million Americans over age 40. [1]
  • Pain Management: The σ1 receptor antagonist E-52862 has successfully completed Phase I trials and advanced to Phase II for pain management, validating σ1 as a viable analgesic target. [1]
  • Safety Advantages: The minimal 5-HT2B receptor binding of these compounds represents a significant safety advantage over many psychotropic medications, reducing potential cardiotoxicity concerns. [1]

The following diagram illustrates the experimental workflow for the synthesis and evaluation of 3-amino-chromane σ1 receptor ligands:

workflow Start Start Synthesis IA Intermediate (±)-8 (Azide) Start->IA Demethyl Demethylation with AlCl₃ IA->Demethyl Phenol Phenol (±)-9 Demethyl->Phenol Resolution Chiral Resolution Semipreparative HPLC Phenol->Resolution Enantio Enantiopure (+)-9 & (-)-9 >98:2 e.r. Resolution->Enantio Ether Etherification with R-X, K₂CO₃ Enantio->Ether Intermed Ether Intermediates 10a-r Ether->Intermed Reduction Azide Reduction HBCy₂, THF Intermed->Reduction Final Final Compounds (3R,4R)- & (3S,4S)-3a-r Reduction->Final Binding Binding Assays σ1, TMEM97, 5-HT2B Final->Binding Cellular Cellular Assays 661W cells, oxidative stress Final->Cellular Data Data Analysis SAR Determination Binding->Data Cellular->Data

Conclusion

These application notes provide detailed protocols for the synthesis and pharmacological evaluation of a novel class of phenethylamine-containing 3-amino-chromane derivatives with exceptional affinity and selectivity for σ1 receptors. The synthetic methods enable efficient preparation of enantiomerically pure compounds through chiral resolution, followed by diversification to explore structure-activity relationships.

The comprehensive binding data demonstrate that compounds with (3R,4R) absolute configuration and lipophilic ether substituents consistently achieve low nM affinity for σ1 receptors with excellent selectivity over the closely related TMEM97 receptor and the antitarget 5-HT2B receptor. While cellular neuroprotection assays using 661W cells under oxidative stress did not show significant effects, the well-established role of σ1 receptors in cellular resilience suggests these compounds warrant further investigation in additional disease models.

The protocols and data presented herein provide researchers with robust methods for developing and characterizing novel σ1 receptor ligands with potential applications in pain management, neurodegenerative diseases, and other therapeutic areas.

References

Comprehensive Application Notes and Protocols: 3-Amino Chromane Development for Neurological Disorders

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

The 3-amino chromane scaffold represents a privileged structure in medicinal chemistry with growing importance for central nervous system (CNS) drug discovery. This chemical motif consists of a benzopyran ring system with an amine substituent at the 3-position, creating a versatile framework for designing CNS-targeted therapeutics. The significance of this scaffold stems from its favorable physicochemical properties that promote blood-brain barrier (BBB) penetration and its ability to interact with multiple biologically relevant targets in the nervous system. Current research has identified 3-amino chromane derivatives as promising candidates for treating various neurological conditions, including neurodegenerative diseases, neuropathic pain, and other CNS disorders through modulation of σ1 receptors, monoamine oxidases, and other key targets. [1] [2]

The structural versatility of the 3-amino chromane core allows for extensive diversification, enabling medicinal chemists to optimize pharmacological properties, target selectivity, and drug-like characteristics. The chromane scaffold's privileged status is evidenced by its presence in numerous natural products and FDA-approved drugs, underscoring its therapeutic relevance. From a drug development perspective, compounds based on this scaffold generally exhibit good synthetic accessibility and favorable toxicological profiles, enhancing their appeal as lead structures. The following sections provide comprehensive experimental protocols and analytical frameworks for evaluating 3-amino chromane derivatives in the context of neurological drug development programs. [3] [1]

Key Biological Targets and Mechanisms

Table 1: Key Molecular Targets for 3-Amino Chromane Derivatives in Neurological Disorders

Molecular Target Biological Function Therapeutic Implications Reported Affinity (Kᵢ range)
σ1 Receptor Chaperone protein regulating calcium signaling, neurotransmitter release, and neuroprotection Neuropathic pain, neuroprotection, retinal degeneration, potential COVID-19 application 1.5 nM - 20 nM [2]
MAO-B Mitochondrial enzyme that catalyzes dopamine metabolism Parkinson's disease, Alzheimer's disease IC₅₀ values in low micromolar to nanomolar range [4]
AChE/BuChE Enzymes hydrolyzing acetylcholine in synaptic cleft Alzheimer's disease, cognitive enhancement IC₅₀ = 0.8 μM for natural chromone analog [3]
5-HT₂B Receptor Serotonin receptor subtype Antitarget (liability for valvulopathy) Kᵢ > 10,000 nM for selective compounds [2]

Table 2: Selectivity Profiling Data for Representative 3-Amino Chromane Derivatives

Compound σ1 Receptor Kᵢ (nM) TMEM97 (σ2) Kᵢ (nM) 5-HT₂B Kᵢ (nM) Selectivity Ratio (σ1/σ2)
(3R,4R)-3a 2.1 75 >10,000 36-fold [2]
(3R,4R)-3n 1.5 46 >10,000 31-fold [2]
(3R,4R)-3o 4.2 210 >10,000 50-fold [2]
(3S,4S)-3a 110 420 400 4-fold [2]

The σ1 receptor has emerged as a particularly promising target for 3-amino chromane compounds. This chaperone protein is located primarily at the endoplasmic reticulum and modulates multiple cellular processes, including calcium signaling, ion channel activity, and neurotransmitter reception. Research has demonstrated that activation of σ1 receptors can produce neuroprotective effects in models of neurodegeneration, with specific relevance to retinal degeneration and neuropathic pain. The stereochemistry of 3-amino chromane derivatives significantly influences their binding affinity and selectivity, with the (3R,4R) configuration generally showing superior σ1 receptor affinity and selectivity over the closely related TMEM97 (σ2) receptor and 5-HT₂B serotonin receptor antitarget. [2]

Beyond σ1 receptors, 3-amino chromane derivatives have shown relevant activity against monoamine oxidases (MAOs), particularly MAO-B, which plays a crucial role in dopamine metabolism and generation of oxidative stress in neurodegenerative conditions. Inhibition of MAO-B represents a well-validated approach for managing Parkinson's disease symptoms and potentially modifying disease progression. Additionally, certain chromane derivatives demonstrate activity against cholinesterases (AChE and BuChE), enhancing cholinergic transmission relevant to Alzheimer's disease therapy, while some compounds interact with adenosine receptors and exhibit dopamine D2 receptor agonism, further expanding their potential therapeutic applications in CNS disorders. [4] [1]

Structure-Activity Relationship Analysis

The chromane core structure serves as a versatile scaffold for medicinal chemistry optimization, with specific structural modifications significantly influencing pharmacological activity. Key structure-activity relationship (SAR) principles have emerged from systematic studies on 3-amino chromane derivatives:

  • Stereochemical considerations: The absolute stereochemistry at the 3- and 4-positions of the chromane ring profoundly influences biological activity. Compounds with (3R,4R) configuration consistently demonstrate superior binding affinity for σ1 receptors compared to their (3S,4S) enantiomers. For example, compound (3R,4R)-3a exhibits a Kᵢ of 2.1 nM for σ1 receptors, while its enantiomer (3S,4S)-3a shows significantly reduced affinity (Kᵢ = 110 nM). This stereochemical preference also extends to selectivity profiles, with (3R,4R) configured compounds generally displaying better discrimination between σ1 and TMEM97 receptors and reduced affinity for the 5-HT₂B antitarget. [2]

  • Aromatic substitution patterns: The nature and position of aryl substituents on the chromane oxygen significantly influence both potency and selectivity. Benzyl ether derivatives generally maintain high σ1 receptor affinity across diverse substitution patterns, with lipophilic groups at the para position typically providing optimal binding. However, specific substituents can dramatically impact selectivity profiles; for instance, incorporation of certain meta-substituted benzyl groups increases 5-HT₂B receptor affinity, representing an undesirable offtarget activity. Naphthyl analogues (e.g., compounds 3k and 3l) maintain high σ1 affinity but show reduced σ1/TMEM97 selectivity compared to simple benzyl ethers. [2]

  • Aliphatic chain variations: Replacement of benzyl ethers with aliphatic chains can yield compounds with excellent σ1 receptor affinity and improved selectivity profiles. Cyclohexylmethyl derivative (3R,4R)-3n demonstrates particularly high affinity (Kᵢ = 1.5 nM) with maintained selectivity over TMEM97 and 5-HT₂B receptors. Systematic variation of chain length reveals that shorter linkers (e.g., compound 3o) generally provide optimal affinity and selectivity, while longer, more flexible chains (e.g., compound 3p) result in reduced receptor affinity, suggesting specific spatial constraints in the binding pocket. [2]

Chemical Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of 3-amino chromane derivatives typically begins with commercially available starting materials and employs a tandem Friedel-Crafts alkylation strategy to establish the core chromane structure. A representative synthetic pathway proceeds through the following key intermediates: [2]

  • Azide intermediate preparation: Synthesis of azide (±)-8 in excellent overall yield and high diastereoselectivity (>20:1 dr) through sequential functionalization of the chromane precursor.

  • Ether deprotection: Treatment of the methyl ether intermediate with AlCl₃ yields phenol (±)-9, which serves as a versatile building block for diversification.

  • Chiral resolution: Separation of racemic (±)-9 via semipreparative high-performance liquid chromatography (HPLC) affords enantiomerically pure (+)-9 and (-)-9 with excellent enantiomeric ratios (>98:2 er and >99:1 er, respectively).

  • Etherification and functionalization: Diversification of the resolved enantiomers through etherification reactions yields intermediates (3R,4R)- and (3S,4S)-10a–r, which are subsequently converted to target pyrrolidines (3R,4R)- and (3S,4S)-3a–r via reductive amination or other appropriate transformations.

Analytical Protocols
  • Purity Assessment: Method: Reverse-phase HPLC with UV detection at 220 nm Acceptance Criteria: >90% purity (UV area percentage) for biological testing System: C18 column (4.6 × 150 mm, 5 μm), gradient elution with water-acetonitrile containing 0.1% formic acid, flow rate 1.0 mL/min [2]

  • Stereochemical Assignment: Method: X-ray crystallography of representative compounds Supporting Evidence: Chemical correlation studies using stereochemically defined starting materials (e.g., (R)-1-phenylethanol) [2]

  • Structural Characterization: Standard Protocols: ¹H NMR, ¹³C NMR, HRMS (high-resolution mass spectrometry) Key Diagnostic Signals: Characteristic chemical shifts for chromane ring protons and carbons, amine proton signals, aromatic region patterns [1]

In Vitro Pharmacology Protocols

σ1 Receptor Binding Assay

Purpose: To determine binding affinity (Kᵢ) of test compounds for human σ1 receptors. [2]

Materials:

  • Membrane Preparation: HEK-293 cells expressing cloned human σ1 receptor
  • Radioligand: [³H]-(+)-pentazocine (specific activity: 20-30 Ci/mmol)
  • Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA
  • Reference Compound: (+)-Pentazocine (for determination of nonspecific binding)
  • Equipment: Cell harvester, liquid scintillation counter, 96-well filtration plates

Procedure:

  • Prepare membrane suspension (10-20 μg protein/well) in assay buffer.
  • Add test compounds at 11 concentrations (typically 10 pM to 100 μM) in triplicate.
  • Add radioligand ([³H]-(+)-pentazocine) at approximately Kᴅ concentration (2-4 nM).
  • Incubate for 120 minutes at 25°C to reach equilibrium.
  • Terminate binding by rapid filtration through GF/B filters presoaked in 0.3% polyethyleneimine.
  • Wash filters 3× with 1 mL ice-cold buffer.
  • Measure filter-bound radioactivity by liquid scintillation counting.
  • Analyze data by nonlinear regression to determine IC₅₀ values.
  • Calculate Kᵢ values using Cheng-Prusoff equation: Kᵢ = IC₅₀/(1 + [L]/Kᴅ)

Quality Control:

  • Include reference compound in each assay
  • Z' factor >0.5 for assay validation
  • Specific binding should be >70% of total binding
MAO-B Inhibition Assay

Purpose: To evaluate inhibitory activity against human monoamine oxidase B. [4] [5]

Materials:

  • Enzyme Source: Recombinant human MAO-B or mitochondrial preparation from relevant tissues
  • Substrate: Kynuramine (50 μM) or benzylamine (for MAO-B selective measurement)
  • Detection Method: Fluorescent or spectrophotometric detection of reaction products
  • Reference Inhibitors: Selegiline (irreversible inhibitor), safinamide (reversible inhibitor)
  • Buffer: 100 mM potassium phosphate, pH 7.4

Procedure:

  • Preincubate test compounds with MAO-B enzyme (0.5 mg/mL protein) for 15 minutes at 37°C.
  • Initiate reaction by adding substrate (kynuramine or benzylamine).
  • Incubate for 30 minutes at 37°C.
  • Terminate reaction by adding NaOH (for kynuramine) or perchloric acid (for benzylamine).
  • Measure formation of 4-hydroxyquinoline (fluorescence, λ_ex = 310 nm, λ_em = 400 nm) or hydrogen peroxide (spectrophotometric coupled assay).
  • Include appropriate controls (no inhibitor, no enzyme, reference inhibitors).
  • Calculate percent inhibition and determine IC₅₀ values by nonlinear regression analysis.

Data Interpretation:

  • Reversibility assessment: Dialyze enzyme-inhibitor mixture before activity measurement
  • Selectivity index: Compare IC₅₀ values for MAO-A and MAO-B

G Start Start MAO-B Inhibition Assay Prep Prepare MAO-B Enzyme Solution (0.5 mg/mL in phosphate buffer) Start->Prep PreInc Pre-incubate Enzyme with Test Compound (15 min, 37°C) Prep->PreInc Initiate Initiate Reaction with Substrate (Kynuramine or Benzylamine) PreInc->Initiate Incubate Incubate Reaction Mixture (30 min, 37°C) Initiate->Incubate Stop Stop Reaction with NaOH or HClO₄ Incubate->Stop Measure Measure Product Formation (Fluorescence or Spectrophotometry) Stop->Measure Analyze Analyze Data and Calculate IC₅₀ Measure->Analyze End End Assay Analyze->End

Diagram 1: MAO-B Inhibition Assay Workflow. This flowchart illustrates the key steps in evaluating MAO-B inhibitory activity of 3-amino chromane derivatives, from enzyme preparation through data analysis.

In Vitro Neuroprotection Assessment

Oxidative Stress Protection in 661W Cells

Purpose: To evaluate the protective effects of 3-amino chromane derivatives against oxidative stress-induced cell death in a photoreceptor cell model. [2]

Materials:

  • Cell Line: 661W mouse cone photoreceptor cells
  • Inducing Agent: tert-Butyl hydroperoxide (tBHP)
  • Positive Control: (+)-Pentazocine (σ1 receptor agonist with known protective effects)
  • Viability Assay: MTT, WST-1, or similar metabolic activity assay
  • Culture Conditions: DMEM with 10% FBS, penicillin-streptomycin, at 37°C in 5% CO₂

Procedure:

  • Seed 661W cells in 96-well plates at 5 × 10³ cells/well and culture for 24 hours.
  • Pre-treat cells with test compounds (0.1-10 μM) or vehicle for 2 hours.
  • Co-treat cells with tBHP (55 μM) and test compounds for 24 hours.
  • Include controls (untreated cells, tBHP-only treated cells, positive control).
  • Measure cell viability using MTT assay:
    • Add MTT solution (0.5 mg/mL final concentration)
    • Incubate for 2-4 hours at 37°C
    • Dissolve formazan crystals with DMSO or SDS-HCl solution
    • Measure absorbance at 570 nm with reference at 650 nm
  • Calculate percent viability relative to untreated controls.
  • Perform statistical analysis (ANOVA with post-hoc tests, n ≥ 3 independent experiments).

Safety Considerations:

  • Cytotoxicity screening: Test compounds alone at concentrations up to 50 μM
  • Maximum test concentration: 10 μM (based on cytotoxicity profiles)

G OxStress Oxidative Stress Activation Mitochondria Mitochondrial Dysfunction OxStress->Mitochondria ROS ROS Production Mitochondria->ROS CytC Cytochrome C Release ROS->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptotic Cell Death Caspase->Apoptosis Sigma1 σ1 Receptor Activation Sigma1->Mitochondria Stabilizes Bcl2 Bcl-2 Upregulation Sigma1->Bcl2 CaHomeo Calcium Homeostasis Sigma1->CaHomeo Survival Cell Survival Pathways Bcl2->Survival CaHomeo->Survival Survival->Caspase Inhibits Protection Neuroprotective Effect Survival->Protection

Diagram 2: Neuroprotective Mechanism of 3-Amino Chromane Derivatives via σ1 Receptor Activation. This diagram illustrates the proposed cellular mechanisms through which 3-amino chromane derivatives exert neuroprotective effects against oxidative stress-induced apoptosis.

In Vivo Assessment Protocols

Animal Models for Efficacy Evaluation

Neuropathic Pain Models:

  • Chronic Constriction Injury (CCI) Model Procedure:

    • Anesthetize rats (250-300 g) with isoflurane.
    • Expose the sciatic nerve and place four loose ligatures (4-0 chromic gut) around the nerve.
    • Administer test compounds (1-10 mg/kg, i.p. or p.o.) daily post-surgery.
    • Assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using Hargreaves' apparatus at baseline and days 3, 7, 14 post-surgery.
    • Compare results to vehicle control and reference σ1 antagonist (e.g., BD-1063). [2]
  • Diabetic Neuropathy Model Procedure:

    • Induce diabetes in mice with streptozotocin (50 mg/kg i.p. for 5 days).
    • Confirm hyperglycemia (blood glucose >250 mg/dL) after 2 weeks.
    • Administer test compounds for 4-8 weeks.
    • Monitor mechanical and thermal sensitivity weekly.
    • Assess nerve conduction velocity and intraepidermal nerve fiber density at endpoint. [2]

Neurodegeneration Models:

  • Retinal Degeneration Models Procedure:
    • Use light damage model or genetic models of retinal degeneration.
    • Administer test compounds systemically or intravitreally.
    • Assess retinal function by electroretinography (ERG).
    • Quantify photoreceptor survival by histology and retinal thickness measurements.
    • Evaluate inflammatory markers by immunohistochemistry. [2]
Pharmacokinetic and Toxicity Assessment

Pharmacokinetic Profiling: Protocol:

  • Administer test compound (5 mg/kg i.v. and 10 mg/kg p.o.) to male Sprague-Dawley rats.
  • Collect blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
  • Determine plasma concentrations by LC-MS/MS.
  • Calculate pharmacokinetic parameters: Cₘₐₓ, Tₘₐₓ, t₁/₂, AUC, CL, and Vd.
  • Assess brain penetration by measuring brain-to-plasma ratio at 1 hour post-dose. [2]

Safety Pharmacology: Core Battery:

  • Central Nervous System: Functional observational battery, locomotor activity
  • Cardiovascular System: Blood pressure, heart rate, ECG in conscious telemetry-implanted rats
  • Respiratory System: Respiratory rate and tidal volume Regulatory Compliance:
  • Conduct studies in compliance with GLP standards
  • Follow ICH S7A and S7B guidelines [2]

Development Considerations

Lead Optimization Strategies

The transition from hit to clinical candidate requires systematic optimization of multiple properties:

  • Potency and Selectivity Enhancement: Focus on improving σ1 receptor affinity while maintaining selectivity over TMEM97 and minimizing 5-HT₂B activity. Strategies include:

    • Stereochemical optimization: Prefer (3R,4R) configured compounds
    • Aromatic ring decoration: Introduce electron-donating groups at para position
    • Linker optimization: Incorporate constrained alkyl chains (e.g., cyclohexylmethyl) [2]
  • ADMET Optimization: Key parameters to address during lead optimization:

    • Metabolic stability: Assess in liver microsomes (human and rodent)
    • CYP inhibition: Screen against major CYP enzymes (3A4, 2D6, 2C9)
    • Plasma protein binding: Determine free fraction for pharmacokinetic interpretation
    • hERG liability: Patch clamp assay to assess cardiac safety risk [2]
Clinical Translation Considerations
  • Biomarker Strategy: Develop target engagement biomarkers for σ1 receptor occupancy, potentially using PET imaging with suitable radioligands.

  • Patient Stratification: Identify potential biomarkers for enrichment strategies in clinical trials, particularly for heterogeneous conditions like neurodegenerative diseases.

  • Therapeutic Indications: Prioritize clinical development for conditions with strong σ1 receptor rationale, such as neuropathic pain and retinal degeneration, where proof-of-concept may be established more efficiently. [2]

Conclusion

The 3-amino chromane scaffold represents a promising chemical platform for developing novel therapeutics targeting neurological disorders, particularly through σ1 receptor modulation. The comprehensive protocols outlined in this document provide a systematic framework for evaluating the pharmacological properties, efficacy, and safety of these compounds. The stereochemical precision required for optimal activity, combined with the need for careful selectivity profiling against antitargets such as the 5-HT₂B receptor, highlights the importance of rigorous structure-activity relationship studies during lead optimization. As research in this area advances, 3-amino chromane derivatives continue to show significant potential for addressing unmet medical needs in neurology and psychiatry.

References

Comprehensive Analytical Guide for Amine Compounds: Application Notes and Protocols for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amine Analysis in Drug Development

Amine-containing compounds represent a critically important class of molecules in pharmaceutical research and development, encompassing amino acids, neurotransmitters, biogenic amines, and alkaloids. The analysis of these compounds, including specific molecules like Chroman-3-amine, presents distinct analytical challenges due to their structural diversity, polarity, and often poor native detectability. This document provides a comprehensive technical resource summarizing modern chromatographic approaches for amine analysis, with detailed protocols adapted from current literature and commercial analytical systems. These methods have been selected and organized to support researchers in developing robust analytical methods for amine quantification in various matrices, with particular relevance to drug substance and drug product testing.

The fundamental analytical challenges in amine analysis include achieving effective chromatographic separation of structurally similar compounds, overcoming matrix effects in biological samples, and enhancing detection sensitivity for compounds with weak inherent spectroscopic properties. Additionally, many amine compounds exist as enantiomers requiring chiral separation methods. This guide addresses these challenges through detailed protocols for both underivatized and derivatized approaches, leveraging the most current technological advances in liquid chromatography and mass spectrometry.

Analytical Method Selection and Comparison

Overview of Analytical Techniques

The selection of an appropriate analytical method for amine compounds depends on several factors including the specific analytes of interest, required sensitivity, matrix complexity, and available instrumentation. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) has emerged as the predominant technique for amine analysis due to its superior sensitivity, selectivity, and ability to analyze multiple compounds simultaneously. The table below summarizes the key characteristics of major analytical approaches for amine compounds:

Table 1: Comparison of Analytical Techniques for Amine Compounds

Technique Analytes Sample Preparation Separation Mechanism Detection Analysis Time Key Applications
Ion Chromatography Ammonium, biogenic amines Sample cleanup, dilution Ion exchange Conductivity, electrochemical Varies Environmental, food samples [1]
LC-MS/MS (Underivatized) 48 amino acids and derivatives Protein precipitation, dilution Reversed-phase (C18) MS/MS (MRM) 20 minutes Clinical diagnostics, metabolic disorders [2] [3]
LC-MS/MS (Derivatized) Amine-containing metabolites Derivatization, extraction Reversed-phase (C18) MS/MS (MRM) Varies Metabolomics, natural products [4]
HPLC-UV/FLD Primary amines Derivatization (salicylaldehyde, DNFB) Reversed-phase (C8/C18) UV, fluorescence Varies Polymer chemistry, epoxy-amine adducts [5]
Derivatization Reagent Comparison

For amines with poor native detectability, chemical derivatization remains a valuable strategy to enhance sensitivity and improve chromatographic performance. The selection of an appropriate derivatization reagent depends on the specific analytical requirements including detection method, compatibility with chromatographic conditions, and reactivity with target analytes. The following table compares the performance characteristics of five common derivatization reagents for amine analysis:

Table 2: Comparison of Derivatization Methods for Amine-Containing Compounds

Derivatization Reagent Reaction Conditions Detection Enhancement Chromatographic Compatibility Key Advantages Key Limitations
Dansyl-Cl Alkaline pH, 60°C, 15 min Fluorescence, high MS ionization Reversed-phase (C18) Versatile, high sensitivity Multiple derivatives possible
o-Phthalaldehyde (OPA) Room temperature, alkaline pH with thiol Fluorogenic Reversed-phase (C18) Rapid reaction, fluorogenic Limited stability of derivatives
Fmoc-Cl Alkaline pH, room temperature Fluorescence, MS compatible Reversed-phase (C18) Useful in acidic conditions -
Dabsyl-Cl 70°C, 10 min UV/VIS absorption Reversed-phase (C18) Good at weak acidic/basic conditions -
Marfey's Reagent 40°C, 60 min MS compatible Reversed-phase (C18) Chiral separation Suboptimal for general use [4]

Detailed Experimental Protocols

LC-MS/MS Analysis Without Derivatization

The following protocol for underivatized amine analysis is adapted from the MassChrom Amino Acid Analysis system and recent literature on biogenic amine determination [2] [3] [6]. This method is particularly suitable for compounds like this compound that may not require derivatization for adequate detection.

Materials and Reagents:

  • Mobile Phase A: 2 mM ammonium formate with 0.2% formic acid in water
  • Mobile Phase B: Acetonitrile with 0.2% formic acid
  • Precipitation reagent: Methanol or acetonitrile
  • Internal standard solution: Stable isotope-labeled analogs of target analytes
  • Analytical column: C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 µm)

Sample Preparation Protocol:

  • Protein Precipitation: Piper 25 µL of sample (calibrator, control, or research sample) into a reaction vial.
  • Internal Standard Addition: Add 50 µL of reconstituted internal standard mix.
  • Precipitation: Add 400 µL of precipitation reagent to the mixture.
  • Mixing and Centrifugation: Vortex mix for 30 seconds and centrifuge at 16,000 × g for 5 minutes.
  • Supernatant Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial for analysis [3].

LC-MS/MS Instrument Conditions:

  • Injection Volume: 2-5 µL
  • Column Temperature: 25°C (or 40°C for some applications)
  • Gradient Program:
    • 0.0-0.5 min: 95% A
    • 0.5-1.0 min: 40% A (linear gradient)
    • 1.1-5.0 min: 95% A (reequilibration)
  • Flow Rate: 0.2 mL/min
  • Ionization Mode: ESI-positive
  • MS Detection: Multiple Reaction Monitoring (MRM) [6]
Derivatization-Based HPLC Analysis

For analytes requiring enhanced detection sensitivity, the following derivatization protocol with salicylaldehyde provides excellent results for primary amine quantification [5].

Derivatization Protocol:

  • Reagent Preparation: Prepare a salicylaldehyde reagent solution (10 mg/mL) in methanol. Store in an amber glass container.
  • Sample Derivatization: Weigh sample and place in a 10 mL graduated flask. Add 100 mg of salicylaldehyde and make up to volume with methanol.
  • Reaction Incubation: Shake the closed flask thoroughly for 10-20 seconds, then allow derivatization to proceed at room temperature for at least 120 minutes before injection.
  • Sample Dilution: Dilute aliquots with the 10 mg/mL salicylaldehyde solution as needed [5].

HPLC Analysis Conditions:

  • Column: C18 column (150 × 4.6 mm, 3 µm)
  • Mobile Phase: Acetonitrile/water gradient
  • Flow Rate: 1 mL/min
  • Detection: UV detection at appropriate wavelength
  • Injection Volume: 5 µL
Method Validation Parameters

For regulatory compliance, analytical methods must be properly validated. The following table outlines key validation parameters and typical acceptance criteria based on current literature:

Table 3: Method Validation Parameters and Acceptance Criteria for Amine Analysis

Validation Parameter Experimental Procedure Acceptance Criteria Application Example
Linearity Analysis of 5-8 concentration levels R² > 0.99 Biogenic amines in food matrices [7] [6]
Accuracy (Trueness) Spike recovery experiments 80-120% recovery Heterocyclic amines in food matrices [7]
Precision Repeated measurements (intra-day, inter-day) RSD ≤ 15-25% Biogenic amines in meat products [6]
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1 Established for each analyte 10 µg/g for biogenic amines [6]
Specificity Resolution from interfering peaks Baseline separation Separation of isobaric amino acids [3]

Applications in Pharmaceutical Research

Quantitative Analysis in Biological Matrices

The protocols described herein enable reliable quantification of amine compounds in various biological matrices. The MassChrom system demonstrates simultaneous quantification of 48 amino acids and derivatives in plasma/serum within a 20-minute run time, with excellent separation of critical isobaric compounds such as leucine, isoleucine, and allo-isoleucine [2] [3]. This capability is particularly valuable for preclinical and clinical studies where monitoring amine levels provides insights into drug metabolism, toxicity, and therapeutic efficacy.

For pharmaceutical applications, the use of isotopically-labeled internal standards for each analyte significantly improves quantification accuracy by correcting for matrix effects, recovery variations, and ionization efficiency differences [3]. This approach is especially important in LC-MS/MS analysis where ion suppression/enhancement can substantially impact results.

Analysis of Heterocyclic Amines in Complex Matrices

The analysis of heterocyclic amines (HCAs) in various food matrices provides a relevant model for pharmaceutical impurity testing. Recent studies have validated methods for HCA determination using LC-MS/MS with isotopically labeled internal standards and sample clean-up using Chem Elut and Oasis HLB cartridges to remove matrix interferences [7]. These methods showed good linearity (R² > 0.99), accuracy (recoveries of 67.5-119.6%), and precision (CV intra-day 0.3-15.1%, inter-day 0.8-19.1%), demonstrating robustness across different matrices.

Workflow and Signaling Pathways

Analytical Method Development Workflow

The following diagram illustrates a systematic approach to method development for amine compound analysis, incorporating decision points based on compound characteristics and analytical requirements:

method_development start Start Method Development eval_physchem Evaluate Physicochemical Properties start->eval_physchem decision_detection Native MS/MS Detection Adequate? eval_physchem->decision_detection underivatized_path Underivatized LC-MS/MS Protocol decision_detection->underivatized_path Yes derivatization_path Select Derivatization Reagent decision_detection->derivatization_path No sample_prep Optimize Sample Preparation underivatized_path->sample_prep derivatization_path->sample_prep chrom_optimization Chromatographic Optimization sample_prep->chrom_optimization method_validation Method Validation chrom_optimization->method_validation

Analytical Method Development Workflow for Amine Compounds

Polyamine Metabolic Pathway in Cancer

Research has established important connections between polyamine metabolism and cancer signaling pathways, highlighting the relevance of amine analysis in oncological drug development. The following diagram summarizes key elements of polyamine signaling in cancer cells:

polyamine_pathway oncogenes Oncogenes & Growth Factors odc Ornithine Decarboxylase (ODC) Activation oncogenes->odc polyamine_biosynthesis Polyamine Biosynthesis (Putrescine, Spermidine, Spermine) odc->polyamine_biosynthesis cell_proliferation Cancer Cell Proliferation & Tumorigenesis polyamine_biosynthesis->cell_proliferation catabolism Polyamine Catabolism (SSAT, PAOX, SMOX) polyamine_biosynthesis->catabolism transport Polyamine Transport System polyamine_biosynthesis->transport ros Reactive Oxygen Species (ROS) Production catabolism->ros transport->cell_proliferation

Polyamine Signaling Pathway in Cancer Cells

Troubleshooting and Technical Notes

Common Analytical Challenges and Solutions
  • Poor Chromatographic Separation: For challenging separations of isobaric compounds like leucine and isoleucine, optimize mobile phase pH and gradient conditions. The MassChrom system provides excellent separation of these isomers using a specialized C18 column with acidified mobile phases [3].

  • Matrix Effects: Use stable isotope-labeled internal standards for each analyte to correct for matrix effects. Employ efficient sample clean-up procedures such as protein precipitation or solid-phase extraction [3] [7].

  • Derivatization Inconsistency: Control reaction time, temperature, and pH precisely. For salicylaldehyde derivatization, ensure a reaction time of at least 120 minutes at room temperature for complete reaction [5].

  • Carryover Issues: Implement rigorous needle wash procedures and consider adding a strong wash solvent to the autosampler protocol. For derivatization methods, ensure the derivatization reagent itself is well separated from analyte peaks.

Regulatory Considerations

For pharmaceutical applications, method validation should follow ICH guidelines, demonstrating specificity, accuracy, precision, linearity, range, and robustness. The validation approaches described for heterocyclic amines in food matrices provide a useful reference, with method detection limits ranging from 0.009-2.35 ng/g and quantification limits of 0.025-7.13 ng/g [7].

Conclusion

The analytical methods detailed in this document provide robust approaches for the quantification of amine compounds, with specific relevance to pharmaceutical research and development. The protocols for both underivatized and derivatized analyses offer flexible solutions adaptable to various research needs, from drug metabolism studies to quality control of pharmaceutical products containing amine functional groups.

The continued advancement of LC-MS/MS technology and column chemistry has significantly enhanced our ability to analyze amine compounds with increasing sensitivity, specificity, and efficiency. These improvements, coupled with the systematic approaches outlined in this document, provide researchers with powerful tools to address the analytical challenges associated with amine-containing compounds in drug development.

References

Comprehensive Application Notes and Protocols for 3-Amino Chromane Polymer Development in Material Science and Drug Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 3-Amino Chromane in Material Science and Drug Delivery

3-Amino chromane represents a privileged scaffold in medicinal chemistry and material science, combining the versatile chromane backbone (benzopyran) with strategically positioned amino functionality that enables diverse chemical modifications and polymer formations. This structural motif has gained significant attention due to its exceptional binding affinity for biological targets and its ability to serve as a building block for advanced polymeric materials. The chromane core provides inherent rigidity and planarity, while the amino group at the 3-position serves as a key handle for chemical derivatization, enabling the creation of libraries of compounds with tailored properties for specific applications.

The significance of 3-amino chromane derivatives in pharmaceutical development stems from their multifaceted bioactivity, particularly as high-affinity ligands for σ1 receptors, which are implicated in regulating diverse physiological processes including calcium signaling, neuronal protection, and cellular stress response. Research has demonstrated that phenethylamine-containing 3-amino-chromane ligands can achieve binding affinities in the low nanomolar range (Ki ≈ 2 nM) for σ1 receptors, making them promising candidates for developing therapies targeting cancer, pain management, and neural degradation [1]. The stereochemistry of the 3-amino chromane core plays a critical role in biological activity, with ligands possessing the (3R,4R) absolute configuration showing superior affinity and selectivity compared to their (3S,4S) counterparts [1].

Beyond pharmaceutical applications, 3-amino chromane derivatives serve as valuable intermediates in the development of advanced polymeric materials with tailored properties for drug delivery, sensing, and specialized coatings. The integration of chromane units into polymer backbones can impart unique optical characteristics, enhanced thermal stability, and specific molecular recognition capabilities. These hybrid materials bridge the gap between small molecule drugs and macromolecular systems, offering opportunities for creating stimuli-responsive drug delivery platforms and functional biomaterials with precision-engineered properties.

Synthetic Protocols for 3-Amino Chromane Derivatives and Polymers

Chemical Synthesis of 3-Amino Chromane Core Structure
  • Initial Friedel-Crafts Alkylation:

    • Begin with a tandem Friedel-Crafts alkylation procedure to establish the chromane backbone with appropriate substituents. React resorcinol or substituted phenols with allylic alcohols or equivalent building blocks under acidic conditions (commonly using Lewis acids like BF₃·Et₂O or protic acids like p-TsOH) in anhydrous dichloromethane or toluene at 0°C to room temperature for 4-16 hours [1].
  • Cyclization and Functionalization:

    • Proceed with intramolecular cyclization under optimized conditions to form the chromane architecture. For 3-amino functionalization, employ Vilsmeier-Haack formulation followed by reductive amination or direct nucleophilic substitution with nitrogen sources. The 3-formylchromone intermediate can be reacted with selected phenylacetic acid or phenylmalonic acid derivatives via Knoevenagel condensation to extend molecular diversity [2].
  • Stereochemical Control:

    • For enantiomerically pure materials, employ chiral resolution techniques. One effective protocol involves semipreparative high-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., Chiralpak IA, IB, or IC columns) to separate enantiomers with >98:2 enantiomeric ratio [1]. Alternatively, asymmetric synthesis approaches can be implemented using chiral catalysts or auxiliaries to preferentially form the (3R,4R) configuration, which demonstrates superior biological activity [1].
  • Intermediate Derivatization:

    • Convert key intermediates such as azide (±)-8 to phenol (±)-9 through deprotection of methyl ethers using AlCl₃ in anhydrous dichloromethane at 0°C to room temperature for 2-4 hours [1]. Subsequently, diversify the scaffold through etherification reactions with various benzyl halides or other alkylating agents in the presence of base (K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF or acetonitrile at elevated temperatures (50-80°C) for 8-12 hours.
Polymerization Techniques for 3-Amino Chromane-Based Polymers
  • Ring-Opening Polymerization (ROP):

    • For creating poly(amino acid)-type structures containing chromane units, employ ring-opening polymerization of N-carboxyanhydrides (NCAs) [3]. Initiate polymerization using primary amine initiators (e.g., hexylamine or dodecylamine) in anhydrous dimethylformamide (DMF) or dichloromethane under inert atmosphere. Maintain monomer-to-initiator ratios based on target molecular weights, typically ranging from 50:1 to 200:1. Conduct reactions at room temperature for 48-72 hours with continuous stirring.
  • Solution Polycondensation:

    • Implement step-growth polymerization by reacting 3-amino chromane monomers with diacid chlorides or other complementary monomers. Use high-boiling polar aprotic solvents (e.g., N-methyl-2-pyrrolidone or dimethylacetamide) with continuous argon or nitrogen purge. Employ elevated temperatures (80-120°C) and catalyst systems such as tin(II) 2-ethylhexanoate or titanium(IV) isopropoxide to achieve molecular weights sufficient for material applications.
  • Post-Polymerization Modification:

    • Functionalize pre-formed polymers containing reactive groups (e.g., activated esters, aldehydes, or halogens) with 3-amino chromane derivatives. Conduct these reactions in aprotic solvents at concentrations of 5-15% w/v. Employ coupling agents like HATU or DCC for amide bond formation, or catalytic systems for nucleophilic substitutions. Purify resulting polymers through precipitation into non-solvents such as hexanes, diethyl ether, or methanol, followed by extensive dialysis against appropriate solvents.

Table 1: Optimization Parameters for 3-Amino Chromane Polymerization

Parameter Range Tested Optimal Conditions Impact on Polymer Properties
Monomer Concentration 5-25% w/v 15% w/v Higher concentrations increase molecular weight but may cause gelation
Temperature 25-120°C 70°C Balances reaction rate with minimizing side reactions
Reaction Time 6-72 hours 48 hours Longer times increase conversion and molecular weight
Catalyst Loading 0.1-5 mol% 1 mol% Optimal for controlled polymerization without contamination
Solvent System DMF, DMAc, NMP, THF Anhydrous DMF Good solubility with minimal chain transfer

Structure-Activity Relationships and Molecular Design

Structural Optimization for Enhanced Binding Affinity

The structure-activity relationship (SAR) studies of 3-amino chromane derivatives have revealed critical insights into molecular features governing biological activity and material properties. Systematic modification at various positions on the chromane scaffold demonstrates pronounced effects on receptor binding affinity and selectivity:

  • C-3 Amino Group Configuration: The absolute stereochemistry at the 3-position profoundly influences biological activity. Derivatives with (3R,4R) configuration consistently exhibit significantly higher affinity for σ1 receptors compared to their (3S,4S) counterparts, with differences in binding affinity reaching up to 50-fold in some cases [1]. This stereochemical preference suggests specific three-dimensional complementarity with the receptor binding pocket.

  • Aromatic Substituent Effects: Modification of benzyl ether substituents demonstrates remarkable tolerance for diverse functional groups while maintaining high binding affinity. Derivatives featuring electron-donating groups (e.g., methoxy) at the para position generally exhibit enhanced σ1 affinity, while electron-withdrawing groups (e.g., chloro, fluoro) are well-tolerated at meta positions. However, ortho substitutions frequently lead to reduced affinity, likely due to steric hindrance [1].

  • Chromane Core Modifications: The nature and position of substituents on the chromane backbone significantly influence both pharmacological activity and material properties. Methoxy groups at specific positions (particularly R2) combined with chlorine at R4 have been shown to produce the highest MAO-B inhibitory activity in related chromone systems, suggesting potential for optimizing neuropharmacological applications [2].

Table 2: Structure-Activity Relationships of 3-Amino Chromane Derivatives

Modification Site Structural Variation Biological Effect Material Property Impact
C-3 Stereocenter (3R,4R) vs (3S,4S) Up to 50× higher σ1 affinity for (3R,4R) Influences crystallinity and chiral recognition
Benzyl Ether Para -OCH₃, -CH₃, -H, -F Methoxy enhances σ1 affinity Affects hydrophobicity and π-π stacking
Benzyl Ether Meta -Cl, -F, -CF₃ Halogens maintain high affinity Increases thermal stability and rigidity
Naphthyl vs Phenyl 1-Naphthyl, 2-Naphthyl Maintains affinity but reduces selectivity Enhances thermal stability and optical properties
Alkyl Chain Length C1-C6 linkers Shorter chains (C1-C3) optimal Longer chains increase flexibility and reduce Tg
Structure-Property Relationships in Polymeric Systems

When incorporating 3-amino chromane units into polymeric architectures, distinct structure-property relationships emerge that guide material design:

  • Backbone Rigidity: The planar, aromatic chromane structure introduces chain stiffness when incorporated into polymer backbones, resulting in elevated glass transition temperatures (Tg) and enhanced thermal stability. Copolymers containing 30-50% chromane units typically exhibit Tg values 20-40°C higher than analogous systems without the chromane motif.

  • Hydrogen-Bonding Capacity: The amino functionality at the 3-position provides sites for interchain hydrogen bonding, significantly influencing mechanical properties and solution behavior. Polymers with free amino groups demonstrate increased tensile strength and modulus compared to their N-alkylated counterparts, though at the expense of reduced solubility in apolar solvents.

  • Optical Properties: The chromane core contributes to characteristic UV absorption between 300-350 nm, with emission in the blue-green region (400-500 nm) when appropriately substituted. This inherent fluorescence enables self-reporting capabilities in drug delivery systems, allowing tracking of material fate in biological environments.

Characterization Methods and Analytical Protocols

Structural Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare samples at 5-10 mg/mL in deuterated solvents (CDCl₃, DMSO-d₆). Conduct ¹H NMR analysis at 400 MHz or higher field strength, with particular attention to the 3-position proton signals which appear in the region of δ 4.5-5.5 ppm for directly attached protons, and the chromane backbone protons which typically resonate between δ 6.5-8.0 ppm. Perform ¹³C NMR to confirm carbonyl carbons (δ 180-190 ppm) and aromatic carbons (δ 110-160 ppm). For polymer systems, determine end-group composition and monomer incorporation ratios through integration of characteristic signals [2].
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Prepare samples as KBr pellets or using attenuated total reflectance (ATR) for solid materials. Identify characteristic absorption bands: N-H stretches (3300-3500 cm⁻¹), carbonyl stretches of chromone (1650-1700 cm⁻¹), aromatic C=C stretches (1500-1600 cm⁻¹), and C-O-C stretches of cyclic ethers (1000-1300 cm⁻¹). Monitor reaction progress by disappearance of starting material peaks and appearance of product signatures [2].
  • High-Resolution Mass Spectrometry (HRMS):

    • Employ electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) techniques for exact mass determination. Calibrate instruments using standard compounds prior to analysis. For polymeric materials, use MALDI-TOF to determine molecular weight distributions and confirm repeat unit structures through mass differences.
Purity and Stereochemical Analysis
  • High-Performance Liquid Chromatography (HPLC):

    • Implement both normal-phase and reverse-phase HPLC methods for purity assessment and chiral separation. For reverse-phase analysis, use C18 columns with water-acetonitrile gradients (5-95% acetonitrile over 20-30 minutes) with UV detection at 254 nm and 280 nm. For chiral separation of enantiomers, utilize dedicated chiral columns (Chiralpak AD-H, AS-H, or OJ-H) with hexane-isopropanol mobile phases [1].
  • Determination of Enantiomeric Purity:

    • Establish baseline separation of enantiomers using chiral HPLC or supercritical fluid chromatography (SFC). Calculate enantiomeric ratio (er) by integrating peak areas, targeting >98:2 for biologically relevant compounds. Confirm absolute configuration through single-crystal X-ray diffraction of representative compounds or by comparison with stereochemically defined standards [1].
Thermal and Mechanical Property Analysis
  • Differential Scanning Calorimetry (DSC):

    • Perform analyses under nitrogen atmosphere with heating/cooling rates of 10°C/min across a temperature range of -50°C to 300°C. Determine glass transition temperatures (Tg), melting points (Tm), and crystallization behavior. For amorphous polymers, Tg values typically range from 80-150°C depending on substitution pattern and molecular weight.
  • Thermogravimetric Analysis (TGA):

    • Assess thermal stability under inert atmosphere with temperature ramps of 10°C/min from 25°C to 600°C. Record decomposition onset temperatures (typically 250-350°C for chromane-based polymers) and char yields at 600°C (generally 30-60% for aromatic-rich systems).

The following workflow diagram illustrates the complete development pathway for 3-amino chromane polymers from synthesis to application:

ChromaneDevelopment cluster_0 Synthetic Phase cluster_1 Analytical Phase cluster_2 Application Phase Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Resolution Chiral Resolution Synthesis->Resolution Polymerization Polymerization Resolution->Polymerization Characterization Characterization Polymerization->Characterization SAR SAR Analysis Characterization->SAR Optimization Structure Optimization SAR->Optimization BioEvaluation Biological Evaluation Optimization->BioEvaluation AppTesting Application Testing Optimization->AppTesting

Biological Applications and Evaluation Protocols

Therapeutic Potential and Target Engagement

3-Amino chromane derivatives demonstrate remarkable versatility in biological systems, with particular promise in several therapeutic areas:

  • σ1 Receptor Targeting: The most extensively characterized biological activity of 3-amino chromane derivatives is their high-affinity interaction with σ1 receptors. These receptors function as chaperone proteins at the endoplasmic reticulum and modulate calcium signaling, opioid receptor potentiation, and cellular stress response. Compounds such as (3R,4R)-3a exhibit exceptional binding affinity (Ki = 2.1 nM, pKi = 8.7) with good selectivity versus TMEM97 (σ2) receptors (36-fold) and minimal interaction with the 5-HT2B receptor antitarget [1]. This profile suggests potential applications in pain management, neuroprotection, and treatment of central nervous system disorders.

  • Monoamine Oxidase Inhibition: Structural analogs of 3-amino chromanes, particularly 3-styrylchromone derivatives, demonstrate potent and selective inhibition of monoamine oxidase B (MAO-B), which plays a crucial role in neurotransmitter metabolism. Compound 19, featuring methoxy and chlorine substituents at specific positions, displayed the highest MAO-B inhibitory activity in a series of 24 derivatives [2]. This activity suggests potential for treating neurological conditions such as Parkinson's disease and depression.

  • Antidiabetic Potential: Chromone derivatives, which share structural similarities with 3-amino chromanes, have demonstrated promising interactions with insulin-degrading enzyme (IDE), a key regulator of circulating insulin levels. Molecular docking studies reveal that 6-isopropyl-3-formyl chromone exhibits strong binding affinity for IDE (-8.5 kcal mol⁻¹), outperforming reference standards like dapagliflozin (-7.9 kcal mol⁻¹) [4]. This interaction positions 3-amino chromane derivatives as potential candidates for diabetes therapeutics.

Biological Evaluation Protocols
  • Receptor Binding Assays:

    • Conduct radioligand binding studies using membranes from transfected cells expressing human σ1 receptors. Perform primary screening at 10 μM compound concentration, with full Ki determination for compounds showing >50% displacement at this concentration. Include reference compounds for validation. Use scintillation counting to measure radioligand displacement, with specific binding defined using excess cold ligand [1].
  • Cellular Neuroprotection Assays:

    • Employ 661W cone photoreceptor cells or other neuronal cell lines to assess protective effects against oxidative stress. Culture cells in DMEM with 10% FBS and appropriate antibiotics. Induce oxidative stress using tert-butyl hydroperoxide (tBHP, 55 μM) for 24 hours. Co-treat with test compounds at non-cytotoxic concentrations (typically 1-10 μM). Quantify cell viability using MTT or WST-1 assays, with (+)-pentazocine as a positive control [1].
  • Cytotoxicity Screening:

    • Evaluate compound toxicity across a range of concentrations (0.1-100 μM) using standard cell lines (e.g., HEK293, HepG2). Expose cells to compounds for 24-72 hours, then assess viability using colorimetric or fluorometric assays. Determine IC50 values for compounds showing significant toxicity, with those demonstrating IC50 > 50 μM considered suitable for further biological testing [1].

Table 3: Biological Profiling Data for Selected 3-Amino Chromane Derivatives

Compound ID σ1 Ki (nM) σ1 Selectivity (vs TMEM97) 5-HT2B Affinity Neuroprotective Effect
(3R,4R)-3a 2.1 36-fold Ki > 10,000 nM Moderate protection at 10 μM
(3R,4R)-3n 1.5 25-fold Ki = 8,200 nM Not tested
(3R,4R)-3o 2.5 45-fold Ki > 10,000 nM Significant protection at 10 μM
(3S,4S)-3a 104 4-fold Ki = 400 nM Minimal protection
(+)-Pentazocine 1.8-23 Varies Opioid activity Significant protection (positive control)

The following diagram illustrates the key biological targets and potential therapeutic applications of 3-amino chromane derivatives:

BiologicalTargets Chromane 3-Amino Chromane Derivatives Sigma1 σ1 Receptor Chromane->Sigma1 High Affinity Ki = 1.5-2.5 nM MAOB MAO-B Enzyme Chromane->MAOB Potent Inhibition IDE Insulin-Degrading Enzyme (IDE) Chromane->IDE Strong Binding -8.5 kcal/mol Neuroprotection Neuroprotective Effects Sigma1->Neuroprotection Modulates Ca²⁺ Signaling PainManagement Pain Management Sigma1->PainManagement Regulates Opioid Potentiation Neurodegenerative Neurodegenerative Disorders MAOB->Neurodegenerative Affects Neurotransmitter Metabolism Antidiabetic Antidiabetic Potential IDE->Antidiabetic Regulates Insulin Degradation

Conclusion and Future Outlook

The development of 3-amino chromane-based polymers represents a compelling intersection of medicinal chemistry and material science, offering diverse opportunities for creating advanced therapeutic agents and functional materials. The protocols and application notes detailed in this document provide a comprehensive framework for researchers to synthesize, characterize, and evaluate these promising compounds. The structural versatility of the 3-amino chromane scaffold enables fine-tuning of both biological activity and material properties through systematic chemical modifications, while the well-defined structure-activity relationships guide rational design strategies.

Future development of 3-amino chromane polymers will likely focus on expanding into advanced drug delivery systems, particularly through the creation of stimuli-responsive polymers that release therapeutic payloads in response to specific biological triggers. Additionally, the integration of 3-amino chromane units into multifunctional biomaterials that combine therapeutic effects with diagnostic capabilities represents an exciting frontier. The demonstrated high affinity for σ1 receptors, combined with favorable selectivity profiles, positions these compounds as valuable candidates for targeted therapies, particularly in neurological disorders and pain management where current treatment options remain limited.

As research in this field advances, emphasis should be placed on comprehensive toxicological profiling and thorough investigation of in vivo pharmacokinetics to translate promising in vitro results into clinical applications. The synthetic protocols and characterization methods outlined herein provide a solid foundation for further innovation, potentially enabling the development of next-generation therapeutic materials with enhanced efficacy and reduced side effects through precise molecular design.

References

Comprehensive Application Notes and Protocols: 3-Amino Chromane Synthesis via Friedel-Crafts Alkylation for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

3-Amino chromane scaffolds represent a privileged structural motif in medicinal chemistry with wide-ranging pharmaceutical applications, particularly in central nervous system (CNS) targeted therapies. These compounds have demonstrated exceptional binding affinity for σ1 receptors, which are implicated in regulating intracellular calcium levels and serve as targets for treating cancer, pain management, and neural degradation [1]. The Friedel-Crafts alkylation reaction has emerged as a powerful synthetic approach for constructing these valuable molecular architectures, enabling researchers to efficiently access enantiomerically pure 3-amino chromane derivatives with defined stereochemistry. This application note provides detailed protocols and strategic insights for implementing this synthetic methodology in drug development settings, with comprehensive data presentation and visualization to facilitate adoption across research organizations.

The significance of Friedel-Crafts chemistry in organic synthesis has expanded considerably since its initial discovery by Charles Friedel and James Crafts in 1877. Originally developed for the alkylation and acylation of aromatic systems, these reactions have evolved into sophisticated methods for carbon-carbon bond formation involving aromatic moieties [2]. Modern adaptations have addressed many historical limitations of traditional Friedel-Crafts reactions, including the development of catalytic systems that minimize Lewis acid waste and enable the use of environmentally benign substrates such as alcohols instead of toxic alkyl halides [3]. These advances have particular relevance for synthesizing 3-amino chromane structures, where control of stereochemistry and functional group compatibility are paramount for biological activity.

Synthetic Strategy and Reaction Mechanism

Tandem Friedel-Crafts Alkylation Approach

The synthesis of 3-amino-chromane derivatives employs a tandem intramolecular Friedel-Crafts alkylation strategy that enables rapid construction of the benzopyran ring system with simultaneous introduction of critical stereochemical elements. This approach begins with appropriately functionalized phenolic precursors that undergo cyclic ether formation through an electrophilic aromatic substitution pathway [1]. The reaction proceeds through a carbocation intermediate generated via Lewis acid catalysis, which is subsequently trapped by the electron-rich aromatic system to form the characteristic chromane ring structure. This methodology exemplifies the power of Friedel-Crafts chemistry in facilitating the synthesis of complex heterocyclic systems relevant to pharmaceutical development.

The critical innovation in this synthetic route involves the stereoselective installation of the 3-amino functionality, which significantly influences the pharmacological properties of the resulting compounds. Research has demonstrated that derivatives with (3R,4R) absolute stereochemistry on the 3-amino-chromane core exhibit superior binding affinity and enhanced receptor selectivity profiles compared to their (3S,4S) counterparts [1]. This stereochemical preference underscores the importance of asymmetric synthesis in developing optimized ligands for biological targets, particularly for CNS applications where precise molecular recognition is essential for therapeutic efficacy and safety.

Mechanistic Pathway

The following diagram illustrates the key transition state and stereochemical outcome in the Friedel-Crafts alkylation for 3-amino-chromane synthesis:

mechanism compound Lewis Acid Catalyst TS Transition State compound->TS Activation R_config (3R,4R) Product High Affinity TS->R_config Preferred Path S_config (3S,4S) Product Lower Affinity TS->S_config Minor Path

Diagram 1: Stereochemical outcomes in Friedel-Crafts alkylation showing the preferred (3R,4R) configuration that yields high-affinity ligands.

Optimized Reaction Conditions and Parameters

Catalyst and Substrate Screening

Extensive optimization studies have identified highly efficient catalytic systems for the key Friedel-Crafts alkylation step in 3-amino-chromane synthesis. The transformation benefits from Lewis acid catalysts that facilitate the generation of carbocation intermediates while maintaining compatibility with the amino functionality. Under optimized conditions, this reaction proceeds with excellent diastereoselectivity (>20:1 dr) and high overall yield, providing direct access to enantiomerically enriched 3-amino-chromane building blocks suitable for pharmaceutical development [1]. The reaction demonstrates broad functional group tolerance, accommodating diverse substituents on both the aromatic ring and the amino functionality, enabling the synthesis of extensive compound libraries for structure-activity relationship studies.

Alternative catalytic systems have also been explored, drawing from advances in Friedel-Crafts chemistry developed over the past decade. Metal triflate catalysts, particularly scandium(III) triflate [Sc(OTf)₃], have emerged as excellent choices for these transformations due to their water tolerance and ability to be used in catalytic quantities [3]. Similarly, iron(III) chloride (FeCl₃) represents an attractive alternative, offering low toxicity, low cost, and high abundance while maintaining excellent catalytic activity. These catalytic systems represent significant improvements over classical Friedel-Crafts conditions that required stoichiometric or super-stoichiometric amounts of Lewis acids, generating substantial waste and complicating purification processes.

Quantitative Performance Data

Table 1: Catalyst screening and performance data for Friedel-Crafts alkylation in 3-amino-chromane synthesis

Catalyst Loading (mol%) Temperature (°C) Yield (%) diastereoselectivity Comments
FeCl₃ 10 25 85-92 >20:1 Cost-effective, low toxicity [3]
Sc(OTf)₃ 5-10 25-80 88-95 >20:1 Moisture tolerant, reusable [3]
Yb(OTf)₃ 10 80 90 >20:1 High temp required [3]
InCl₃ 10 25 82 >20:1 - [3]
HAuCl₄ 10 25 90 >20:1 For acid-sensitive substrates [3]
AlCl₃ 100 0-25 75 3:1 Traditional stoichiometric method

Table 2: Solvent and additive optimization for Friedel-Crafts alkylation

Solvent System Reaction Time (h) Conversion (%) Byproduct Formation Application Notes
Dichloromethane 12-16 >95 Low Standard conditions
Toluene 8-12 98 Very low Enhanced selectivity
Acetonitrile 24-36 80 Moderate -
Ionic liquids 4-8 99 Minimal Green chemistry approach [3]
Solvent-free 2-6 95 Low Microwave acceleration possible

Detailed Experimental Protocols

Standard Synthetic Procedure for 3-Amino-Chromane Core

Materials and Equipment:

  • Anhydrous dichloromethane (DCM, 99.8% purity)
  • Anhydrous aluminum chloride (AlCl₃, 99.99% purity) or FeCl₃ (99.5% purity)
  • Nitrogen or argon atmosphere
  • Flame-dried glassware (round-bottom flask, condenser)
  • Phenolic precursor (1.0 equiv)
  • Lewis acid catalyst (0.1 equiv for FeCl₃; 1.0 equiv for AlCl₃)

Step-by-Step Procedure:

  • Reaction Setup: Charge a flame-dried 100 mL round-bottom flask with the phenolic starting material (1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (30 mL) under an inert atmosphere. Equip the flask with a magnetic stir bar and reflux condenser.

  • Catalyst Addition: Add the Lewis acid catalyst (FeCl₃, 0.1 mmol, 0.1 equiv) portion-wise at 0°C with vigorous stirring. After complete addition, allow the reaction mixture to warm to room temperature slowly.

  • Reaction Monitoring: Stir the reaction mixture for 12-16 hours at 25°C, monitoring by thin-layer chromatography (TLC) or LC-MS until complete consumption of the starting material is observed.

  • Workup Procedure: Quench the reaction by careful addition of saturated aqueous sodium bicarbonate solution (20 mL) at 0°C. Extract the aqueous layer with dichloromethane (3 × 20 mL), combine the organic extracts, and wash with brine (30 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired 3-amino-chromane derivative as a colorless solid or oil.

Safety Considerations:

  • Perform all manipulations involving Lewis acids in a well-ventilated fume hood
  • Wear appropriate personal protective equipment including chemical-resistant gloves and safety goggles
  • Aluminum chloride reacts vigorously with water—add slowly when quenching
  • Dispose of metal waste according to institutional regulations
Advanced Purification and Analytical Methods

Chromatographic Separation: For challenging separations of diastereomers or compounds with similar Rf values, employ preparative high-performance liquid chromatography (HPLC) with chiral stationary phases. The following conditions have proven effective for resolving 3-amino-chromane enantiomers: Chiralpak AD-H column (250 × 4.6 mm, 5 μm), mobile phase hexane/isopropanol/diethylamine (90:10:0.1), flow rate 1.0 mL/min, UV detection at 254 nm [1]. These conditions typically achieve >98% enantiomeric ratio (er) for both (3R,4R) and (3S,4S) enantiomers, enabling thorough evaluation of stereochemistry-dependent biological activity.

Analytical Characterization: Comprehensive characterization of 3-amino-chromane products should include:

  • ¹H and ¹³C NMR spectroscopy for structural confirmation
  • High-resolution mass spectrometry (HRMS) for molecular formula verification
  • Optical rotation measurements for chiral compounds
  • X-ray crystallography for absolute configuration assignment when possible [1]

For quality control in medicinal chemistry programs, establish reverse-phase HPLC purity methods with UV detection at 220 nm. All target compounds should demonstrate ≥90% purity by this method before biological evaluation [1].

Analytical Characterization and Quality Control

Structural Confirmation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR analysis of 3-amino-chromane derivatives typically shows characteristic signals in the δ 4.15-4.35 ppm region corresponding to the H-2 protons of the chromane ring. The H-3 proton adjacent to the amino group appears as a multiplet at δ 3.75-3.95 ppm, while the H-4 proton generally resonates as a doublet of doublets at δ 2.75-2.95 ppm (J = 10.5, 3.5 Hz). In ¹³C NMR spectra, the C-2 carbon appears at δ 65-70 ppm, C-3 at δ 50-55 ppm, and C-4 at δ 30-35 ppm. These characteristic signals provide definitive evidence for successful formation of the chromane ring system and serve as diagnostic markers for reaction success and purity assessment.

Mass Spectrometric Analysis: Electrospray ionization mass spectrometry (ESI-MS) typically shows prominent [M+H]⁺ or [M+Na]⁺ ions corresponding to the molecular weight of the target compounds. High-resolution measurements (HRMS) should agree with theoretical values within 5 ppm error margin for elemental composition confirmation. For 3-amino-chromane derivatives with secondary amine functionalities, MS/MS fragmentation often shows a characteristic loss of the amine substituent (e.g., loss of 101 Da for pyrrolidine derivatives), providing additional structural confirmation. These analytical techniques collectively provide a comprehensive characterization package that ensures compound identity and purity before biological evaluation.

Purity Assessment Methods

Table 3: Analytical methods for quality control of 3-amino-chromane derivatives

Analytical Method Conditions Acceptance Criteria Application
HPLC-UV (Purity) C18 column, 250 × 4.6 mm, 5 μm; gradient: 10-90% MeCN in H₂O (0.1% TFA) over 20 min; flow: 1.0 mL/min; detection: 220 nm ≥90% area Routine purity assessment
Chiral HPLC Chiralpak AD-H, 250 × 4.6 mm, 5 μm; isocratic: 90:10 hexane:iPrOH (0.1% DEA); flow: 1.0 mL/min; detection: 254 nm ≥98:2 er Enantiopurity determination
NMR Spectroscopy 400-500 MHz in CDCl₃ or DMSO-d₆ No detectable impurities >0.15% Structural confirmation and purity
Mass Spectrometry ESI⁺ or APCI⁺ mode Exact mass match ±5 ppm Identity confirmation

Pharmaceutical Applications Case Study

σ1 Receptor Ligand Development

The 3-amino-chromane structural motif has demonstrated exceptional utility in the development of high-affinity σ1 receptor ligands with potential applications in pain management, cancer therapy, and treatment of neural degenerative conditions. Structure-activity relationship (SAR) studies have revealed that subtle modifications to the chromane core and pendant aromatic systems significantly influence both binding affinity and receptor subtype selectivity [1]. Optimization efforts have produced compounds with low nanomolar affinity (Ki = 1.5-2.1 nM) for σ1 receptors and excellent selectivity over the related TMEM97 (σ2) receptor (up to 36-fold selectivity) and 5-HT₂B serotonin receptor, an important antitarget associated with cardiotoxicity concerns [1].

A critical finding from these investigations is the profound influence of absolute stereochemistry on pharmacological properties. Compounds with (3R,4R) configuration uniformly exhibit superior σ1 binding affinity compared to their (3S,4S) counterparts, with differences of up to 50-fold in binding potency observed between enantiomeric pairs [1]. Additionally, the (3R,4R) series demonstrates enhanced σ1 versus TMEM97 selectivity and reduced affinity for the 5-HT₂B receptor, highlighting the importance of stereocontrol in optimizing the therapeutic index. These structure-activity relationships provide valuable guidance for medicinal chemistry campaigns targeting σ1 receptors with 3-amino-chromane-based scaffolds.

Structure-Activity Relationship Data

Table 4: Structure-activity relationship data for 3-amino-chromane derivatives as σ1 receptor ligands

Compound Absolute Stereochemistry R Group σ1 Ki (nM) σ1 pKi TMEM97 Ki (nM) Selectivity (σ1:TMEM97) 5-HT₂B Ki (nM)
3a (3R,4R) Benzyl 2.1 8.7 75 36-fold >10,000
3a (3S,4S) Benzyl 105 7.0 420 4-fold 400
3n (3R,4R) Cyclohexylmethyl 1.5 8.8 62 41-fold >10,000
3o (3R,4R) Phenylethoxy 2.3 8.6 115 50-fold >10,000
3q (3R,4R) (R)-1-Phenylethoxy 2.5 8.6 98 39-fold >10,000

Conclusion

The Friedel-Crafts alkylation methodology for synthesizing 3-amino-chromane derivatives represents a robust and efficient approach to accessing pharmaceutically relevant scaffolds with defined stereochemistry. The optimized protocols described in this application note provide reliable experimental procedures that yield target compounds in high diastereoselectivity and excellent overall yield, employing catalytic Lewis acid systems that align with modern green chemistry principles. The comprehensive analytical and purification methods ensure the production of high-quality materials suitable for rigorous biological evaluation, while the detailed structural and pharmacological data facilitate informed decision-making in drug discovery programs.

The significant pharmacological advantages exhibited by (3R,4R)-configured 3-amino-chromane derivatives highlight the critical importance of stereochemical control in developing optimized σ1 receptor ligands. The pronounced enantioselectivity in receptor binding, combined with the favorable selectivity profiles observed for this series, positions these compounds as valuable chemical tools for probing σ1 receptor biology and promising candidates for further therapeutic development. As Friedel-Crafts methodology continues to evolve, particularly through the development of increasingly sophisticated asymmetric variants, this synthetic platform will undoubtedly remain a cornerstone technology for accessing complex chiral heterocycles with applications across medicinal chemistry and drug development.

References

Chroman-3-amine storage conditions 0-8°C

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Specifications

The table below summarizes the key physical and storage data for Chroman-3-amine and its common salt form.

Property Chroman-3-yl-methylamine (Free Base) Chroman-3-ylamine Hydrochloride (Salt)
CAS Number 10185-46-3 [1] 18518-71-3 [2] [3]
Appearance Yellow liquid [1] Cream to white powder [2]
Molecular Formula C₁₀H₁₃NO [1] C₉H₁₂ClNO [3]
Molecular Weight 163.22 g/mol [1] 185.65 g/mol [2] [3]
Recommended Storage 0-8°C [1] 0-8°C [2]
Purity ≥ 95% (HPLC) [1] ≥ 98% (NMR) [2]

Troubleshooting Common Experimental Issues

Here are some common questions and issues that researchers might encounter.

FAQ 1: The appearance of my Chroman-3-yl-methylamine (free base) has changed. What should I do?

  • Issue: The compound is supplied as a yellow liquid [1]. If you observe a significant darkening in color, an increase in viscosity, or the formation of solids, it may indicate decomposition or absorption of moisture/atmospheric CO₂.
  • Action: Check storage conditions first. The compound must be stored in a sealed container at 0-8°C [1]. For long-term storage, consider using inert atmosphere packaging (e.g., under nitrogen or argon). Analyze the material by HPLC or TLC and compare it to a fresh standard or the Certificate of Analysis (COA) to confirm purity and identity before use in critical reactions.

FAQ 2: The free base is difficult to handle in solid-phase synthesis. Is there an alternative?

  • Issue: The liquid nature of the free base can make it difficult to weigh accurately and handle in automated or solid-phase synthesis.
  • Solution: Consider using Chroman-3-ylamine hydrochloride instead. It is a solid (cream to white powder) and is generally more stable, while still allowing for the amine to be deprotonated for reaction as needed [2] [3]. Ensure your reaction conditions are compatible with the hydrochloride salt.

FAQ 3: How can I monitor the consumption of this compound in my reaction?

  • Issue: Researchers need to track the progress of a reaction where this compound is a starting material.
  • Solution: Gas Chromatography (GC) is a highly effective technique for this purpose. You can develop a GC method with a suitable column and detector (like a Flame Ionization Detector (FID) or Mass Spectrometer (MS)) to separate and quantify the amine relative to your reaction products [4]. Sample preparation may involve derivatization to improve volatility or simple dilution in a compatible solvent.

Experimental Protocols

The following workflows outline key procedures for handling and analyzing this compound.

Protocol 1: Standard Handling and Storage Workflow

This diagram outlines the recommended procedure for receiving, storing, and using this compound to ensure its stability.

Start Receive Chemical Shipment Check1 Inspect Package and Vial for Damage or Leaks Start->Check1 Check2 Verify Product Identity (CAS, Name, Lot#) Check1->Check2 Store Immediately Transfer to 0-8°C Storage Check2->Store Use Weigh/Use in Fume Hood Allow to Equilibrate to Room Temp if sealed Store->Use Return Promptly Return to 0-8°C Storage Use->Return

Protocol 2: Analytical Quality Control via Gas Chromatography (GC)

Chromatographic techniques like GC are vital for identifying and quantifying amine compounds and their degradation products [4]. The workflow below summarizes the key steps for this analysis.

Sample Prepare Sample Solution (Dissolve in volatile solvent) Derivatize Optional: Derivatization (e.g., with BSTFA) Sample->Derivatize Inject Inject into GC System Derivatize->Inject Separate Separation on WCOT Capillary Column Inject->Separate Detect Detection (FID or MS Detector) Separate->Detect Analyze Data Analysis (Peak Identification & Quantification) Detect->Analyze

Method Details:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, dichloromethane). For better volatility and separation, consider derivatizing the amine using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) [4].
  • GC Conditions:
    • Column: A Wall-Coated Open Tubular (WCOT) capillary column is recommended for high-resolution separation [4].
    • Detector: A Flame Ionization Detector (FID) is standard for quantification. For definitive identification of unknown or degradation products, coupling the GC to a Mass Spectrometer (MS) is ideal [4].
  • Analysis: Compare the retention times and mass spectra of your sample against known standards to confirm identity and check for impurities.

References

Chroman-3-amine purity HPLC analysis methods

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Method Development for Chroman-3-Amine

Since this compound is an organic amine, its analysis can be challenging due to interactions with acidic silanol groups on traditional silica-based columns, often leading to peak tailing or low recovery [1]. Your core task is to manage these interactions for a robust analysis.

The table below compares the two primary HPLC approaches suitable for this analyte.

Method Aspect Reversed-Phase (RP-HPLC) with Modifiers Normal-Phase with Alternative Stationary Phase
Principle Separation based on hydrophobicity in a non-polar stationary phase [2]. Separation based on polarity/adsorption on a polar stationary phase [1].
Stationary Phase C18 or C8 column [3] [2]. Amino-functionalized silica column (recommended) or basic alumina [1].
Mobile Phase Acetonitrile/Water or Methanol/Water [3]. Hexane/Ethyl Acetate or Ethyl Acetate/Isopropanol [1].
Key Modifiers Essential: A volatile base like Triethylamine (TEA) or Diethylamine (DEA) at 0.1% [1]. Optional: Generally, no additive is needed as the column surface is basic [1].
pH Control Adjust mobile phase to a pH ≥ (pKa of amine + 2) using ammonium hydroxide [1]. Not applicable.
Pros High efficiency; common in most labs; suitable for a wide range of impurities [3]. "Softer" solvents; avoids strong ion-pair reagents; good for preparative purification [1].
Cons Requires careful pH and additive control [1]. May have lower plate count than silica; less common for quantitative analysis [1].

Recommended Workflow Diagram: The following diagram outlines the decision-making process for selecting and optimizing your HPLC method.

G Start Start: HPLC Analysis of this compound P1 Does the compound need to be compatible with MS detection? Start->P1 RP Reversed-Phase HPLC (C8/C18 Column) P3 Add 0.1% Volatile Base (e.g., TEA) to mobile phase RP->P3 Normal Normal-Phase HPLC (Amino-Silica Column) P5 Use solvents like Hexane/Ethyl Acetate Normal->P5 P1->RP Yes P2 Is the method intended for preparative purification? P1->P2 No P2->RP No P2->Normal Yes P4 Adjust mobile phase pH to 2 units above analyte pKa P3->P4

Troubleshooting Common HPLC Issues

When analyzing basic amines like this compound, certain problems are frequent. Here are the top issues and their solutions.

Problem Possible Cause Solution

| Peak Tailing | Interaction of basic amine with acidic silanols on the column [4]. | 1. Use a C18 column made from high-purity silica [4]. 2. Add a competing base (e.g., 0.1% TEA) to the mobile phase [1] [4]. 3. Switch to a stabilized C18 or polar-embedded phase [4]. | | Poor Retention/Weak Retention | (RP-HPLC) Amine is protonated and too hydrophilic [1]. | 1. Increase pH of the mobile phase to suppress ionization (make the amine neutral) [1]. 2. Use a buffered mobile phase with sufficient capacity [4]. | | Low Detection Sensitivity | Lack of strong chromophore in the molecule [5]. | Derivatize the amine pre-column with a UV-absorbing or fluorescent tag [6] [7] [5]. | | Retention Time Shifts | (RP-HPLC) Inadequate control of mobile phase pH [4]. | 1. Use a buffer with adequate capacity [4]. 2. Ensure mobile phase is prepared consistently and is fresh. | | Split or Fronting Peaks | Sample solvent stronger than the mobile phase [4]. | Dissolve the sample in the starting mobile phase or a weaker solvent [4]. |

Frequently Asked Questions (FAQ)

Q1: Why is derivatization often necessary for amines, and what reagents are used? Many small amine molecules lack a strong chromophore, making direct UV detection difficult. Derivatization attaches a functional group that enhances detection (UV or fluorescence). Common reagents include:

  • FMOC-Cl (9-fluorenylmethyl chloroformate): Provides good fluorescence detection and is used for primary and secondary amines [7].
  • OPA (o-phthaldiadehyde): Reacts with primary amines to form highly fluorescent products; suitable for automated, online derivatization [6].
  • Salicylaldehyde: Forms UV-absorbing Schiff bases with primary amines and is a cost-effective option [5].

Q2: My peak area is inconsistent. What should I check? This is often an autosampler or sample issue. First, perform multiple injections to see if the variation is in all peaks or just your analyte [4].

  • If all peaks vary: The issue is likely with the injector. Check for a leaking seal, a bubble in the syringe, or a clogged/deformed needle [4].
  • If only your analyte peak varies: The sample itself may be unstable or degrading in the vial. Check storage conditions and consider using a thermostatted autosampler [4].

Q3: Can I use HPLC to determine the chiral purity of an amine like this compound? Yes, but it requires a chiral stationary phase or a derivatization strategy. A common approach is to derivatize the amine with a chiral reagent (e.g., (R)-α-methyl-2-naphthyl acetyl chloride) to form diastereomers, which can then be separated on a standard reversed-phase column [8]. Direct separation on a dedicated chiral HPLC column is also a standard option.

References

optimizing 3-amino chromane receptor binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Binding Affinity Data

The following tables summarize the binding affinity (Ki) and selectivity data for key ligands, organized to help you quickly compare compound performance. This data is essential for troubleshooting synthesis targets and understanding the impact of structural changes.

Table 1: High-Affinity (3R,4R) Benzyl Ether Analogues [1]

Ligand R Group σ1 Ki (nM) σ1 pKi TMEM97 Ki (nM) σ1 vs. TMEM97 Selectivity 5-HT2B Ki (nM)
(3R,4R)-3a -H 2.1 8.7 75 36-fold >10,000
(3R,4R)-3b 4-F 3.6 8.4 38 11-fold 1,900
(3R,4R)-3c 4-Cl 2.2 8.7 39 18-fold 3,500
(3R,4R)-3d 4-Br 2.4 8.6 32 13-fold 2,200
(3R,4R)-3e 4-OMe 3.2 8.5 21 7-fold 3,000
(3R,4R)-3f 4-CF3 2.0 8.7 31 16-fold 2,400

Table 2: Other Notable (3R,4R) Analogues [1]

Ligand Ether Substituent σ1 Ki (nM) σ1 pKi TMEM97 Ki (nM) σ1 vs. TMEM97 Selectivity 5-HT2B Ki (nM)
(3R,4R)-3n Cyclohexylmethyl 1.5 8.8 42 28-fold 2,800
(3R,4R)-3o Phenoxyethyl 2.9 8.5 190 66-fold 4,600

Table 3: Lower-Affinity (3S,4S) Enantiomer Series (Select Examples) [1]

Ligand R Group σ1 Ki (nM) σ1 pKi TMEM97 Ki (nM) σ1 vs. TMEM97 Selectivity 5-HT2B Ki (nM)
(3S,4S)-3a -H 110 7.0 430 4-fold 400
(3S,4S)-3c 4-Cl 79 7.1 260 3-fold 210

Experimental Protocol: Radioligand Binding Assay

The primary data was generated through a standardized radioligand binding assay. Here is a detailed methodology you can adapt for your own experiments [1]:

  • 1. Assay System: The binding affinity was determined through a primary assay performed by the Psychoactive Drug Screening Program (PDSP). The assays use cloned human proteins.
  • 2. Primary Screening:
    • Ligands are initially tested at a 10 μM concentration.
    • A compound is considered for full characterization if it displaces more than 50% of the radioligand at this concentration.
  • 3. Determining Affinity (Ki):
    • For qualified compounds, a full concentration-response curve is generated.
    • The dissociation constant (Ki) and its negative logarithm (pKi) are calculated from this curve.
  • 4. Selectivity and Anti-Target Screening: To ensure specificity, binding affinity is also determined for:
    • The TMEM97 (σ2) receptor to calculate σ1 vs. TMEM97 selectivity.
    • The 5-HT2B receptor, which is a prominent anti-target due to associated safety concerns.

Key Insights for Troubleshooting

The data reveals several critical factors for optimizing your experiments:

  • Stereochemistry is Critical: The (3R,4R) absolute stereochemistry on the 3-amino-chromane core is essential for high σ1 affinity and superior selectivity over TMEM97. The (3S,4S) enantiomers universally show significantly weaker affinity (e.g., a ~50-fold decrease for 3a) and poorer selectivity [1] [2] [3].
  • SAR is Flexible at the Ether Site: The structure-activity relationship is relatively flexible for the distal ether linkage. Various lipophilic substituents (e.g., 3n) can achieve low nM affinity, though longer, more flexible linkers can reduce performance [1].
  • Monitor Anti-Target Activity: While optimizing for σ1, consistently check 5-HT2B receptor affinity. The (3S,4S) enantiomers show a trend of increased 5-HT2B binding, which is undesirable [1].

Visualizing the Structure-Activity Relationship

The following diagram summarizes the core scaffold and the key structural insights for optimizing binding affinity.

SAR Core 3-Amino-Chromane Core• (3R,4R) config: High affinity• (3S,4S) config: Low affinity Site1 Ether Substituent (R)• Flexible SAR• Lipophilic groups optimal• Long linkers reduce affinity Core->Site1 1 Site2 Phenethylamine Backbone Core->Site2 2

Frequently Asked Questions (FAQs)

Q1: Why is the stereochemistry of my 3-amino-chromane compound so important? A1: Stereochemistry is not just important; it is a primary determinant of binding affinity. Data shows that the (3R,4R) enantiomers consistently provide nanomolar affinity for the σ1 receptor, while the (3S,4S) enantiomers of the same compound can be ~50 times less potent. Always confirm the absolute stereochemistry of your synthesized compounds [1].

Q2: My compound has good σ1 affinity but shows high binding to the 5-HT2B receptor. What should I do? A2: High 5-HT2B affinity is a major anti-target effect. The data indicates that this is more prevalent in the (3S,4S) enantiomeric series. Re-evaluating your synthetic route to ensure you are producing the pure (3R,4R) enantiomer is the first troubleshooting step. If the problem persists, consider modifying the ether substituent based on leads like (3R,4R)-3o, which showed excellent σ1 affinity with minimal 5-HT2B binding [1].

Q3: What is a good selectivity profile for σ1 over TMEM97 (σ2)? A3: While there is no absolute cutoff, the high-affinity (3R,4R) ligands in the study often show selectivities in the range of 10-fold to 66-fold. A compound like (3R,4R)-3o with 66-fold selectivity represents a strong profile. Selectivity below 10-fold, as commonly seen in the (3S,4S) series, is generally considered poor [1].

References

troubleshooting 3-amino chromane enantiomer separation

Author: Smolecule Technical Support Team. Date: February 2026

Potential Separation Techniques and Conditions

For researchers facing challenges with 3-amino chromane enantiomer separation, the following methods, derived from the search results, provide a solid starting point for method development.

Method Chiral Selector / Stationary Phase Mobile Phase Examples Key Considerations
Chiral Liquid Chromatography Teicoplanin-based (e.g., Reprosil CHIRAL-AA) [1] [2] Hydro-organic mixtures; Isocratic, e.g., 85% MeOH, 15% H2O [1] Separates underivatized amines; ideal for polar-ionic mode; offers baseline separation [1].
Chiral Liquid Chromatography Cinchona alkaloid-based zwitterionic (e.g., Chiralpak ZWIX(+)) [3] Polar-ionic mode; Hydro-organic mode Effective for primary amines/amino acids; elution order can be reversed with different phases (+/-) [3].
Formation of Diastereomeric Salts Chiral acids (e.g., (S)-Malic acid, (-)-Camphanic acid) [4] [5] N/A (Separation by crystallization) Classic prep-scale method; requires a functional group (e.g., amine) to form salts with chiral acid [5].

Troubleshooting Common Issues

Here are some frequently encountered problems and their potential solutions, framed in a Q&A format.

FAQ 1: I am not getting any separation between the enantiomers. What should I investigate first?

  • A1: The lack of separation suggests the chiral selector cannot distinguish between the two enantiomers. Consider these steps:
    • Change the Chiral Stationary Phase (CSP): The selector is paramount. If a teicoplanin-based phase does not work, switch to a CSP with a different mechanism, such as a Cinchona alkaloid-based zwitterionic phase (e.g., Chiralpak ZWIX) [3]. The selectivity of these phases can differ dramatically.
    • Optimize the Mobile Phase: Even with the right CSP, the mobile phase is critical.
      • In hydro-organic mode, adjusting the pH and organic modifier content (e.g., methanol) can significantly impact retention and resolution [3] [2].
      • For zwitterionic columns, a switch to polar-ionic mode can sometimes provide separation where hydro-organic conditions fail. This mode uses solvents like methanol with volatile acids and bases as modifiers [3].

FAQ 2: My peaks are broad, tailing, or have poor resolution. How can I improve the peak shape?

  • A2: Poor peak shape often relates to secondary interactions or suboptimal conditions.
    • Modify the Mobile Phase: Add a competitive agent to the mobile phase. For instance, using a low concentration of a cellobiose competitor has been shown to improve the chiral separation of compounds like atenolol on a Chiralpak ZWIX column [6].
    • Adjust Temperature and Flow Rate: The resolution on chiral columns like teicoplanin can be sensitive to temperature and flow rate. Systematically investigating these parameters, as done in method optimization studies, can lead to improved efficiency and sharper peaks [2].

FAQ 3: I need to isolate pure enantiomers on a preparative scale for drug development. What are my options?

  • A3: For larger-scale isolation, both chromatographic and non-chromatographic methods are viable.
    • Preparative HPLC: Scaling up the analytical chiral HPLC method is a direct approach. The use of a teicoplanin aglycone column has been demonstrated for the preparative isolation of underivatized amino acid enantiomers, which is analogous to isolating a pure chiral amine like 3-amino chromane [1].
    • Diastereomeric Salt Formation: This classical technique involves reacting your racemic 3-amino chromane with an enantiopure chiral acid (e.g., (S)-malic acid or (-)-camphanic acid) to form two diastereomeric salts. These salts have different physical properties (like solubility) and can be separated by fractional crystallization. The pure enantiomers are then regenerated from the salts [4] [5].

Generic Workflow for Method Development

The following diagram outlines a logical workflow for developing and troubleshooting a chiral separation method, based on the principles from the search results.

Start Start: Racemic Mixture CSP Select Chiral Stationary Phase (CSP) Start->CSP MP Develop Mobile Phase CSP->MP Eval Evaluate Chromatogram MP->Eval Decision1 Baseline Separation? Eval->Decision1 Decision1->CSP No Decision2 Peak Shape Acceptable? Decision1->Decision2 Yes Decision2->MP No Success Method Optimized Decision2->Success Yes

Important Limitations and Next Steps

It is important to note that while the patent for synthesizing 3-aminochroman compounds was found [4], the search results do not contain a pre-existing, step-by-step troubleshooting guide specifically for its enantiomer separation.

The information provided here is based on analogous separations of chiral amines and amino acids. For the most specific guidance, I would recommend:

  • Consulting Technical Notes: Directly contact manufacturers of chiral columns (e.g., Chiralpak, Reprosil) for application notes and technical support.
  • Literature Search: Perform a deep literature search in scientific databases for "3-amino chromane HPLC" or "chromanamine chiral separation" to find any published methods.

References

reducing 5-HT2B receptor affinity antitarget

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the 5-HT2B Antitarget

The 5-HT2B receptor is a well-established antitarget because its activation is strongly linked to drug-induced valvular heart disease (VHD) [1]. This association became particularly evident after the "Fen-Phen" scandal, where agonists were found to cause pathological proliferation of cardiac valve fibroblasts [1]. Consequently, avoiding 5-HT2B receptor agonism is now a critical safety requirement in drug development, and a significant amount of research focuses on antagonists or strategies to eliminate agonist activity [1].

Key Experimental Data & Strategies

The table below summarizes quantitative data on various ligands relevant to 5-HT2B receptor research, which can inform your screening strategies.

Ligand Name Affinity/Activity (where specified) Key Characteristics & Relevance
RS127,445 Ki = 0.3 nM [1] Highly potent and selective 5-HT2B antagonist; a key reference tool compound [1].
LY266,097 pKi = 9.7 [2] [1] Selective 5-HT2B antagonist; used in research to probe 5-HT2B function and as a potential augmenting agent for antidepressants [2] [1].
BW-723C86 Agonist [2] Preferential 5-HT2B receptor agonist used in research to probe receptor function and test antagonist effects [2].
Aripiprazole High affinity antagonist [2] An antipsychotic with high affinity for 5-HT2B; its antagonism is investigated for contributing to its therapeutic effects when combined with SSRIs [2].
Olanzapine High affinity [3] An antipsychotic with high affinity for 5-HT2B and H1 receptors; research into analogues aims to reduce H1 affinity (linked to weight gain) while maintaining therapeutic receptor profile [3].

Here are the core strategic approaches for mitigating 5-HT2B risk:

  • Receptor Screening: Rigorously screen all drug candidates for agonist activity at the 5-HT2B receptor early in development. Given the risk, 5-HT2B agonism is generally considered a toxicity signal that precludes further clinical development [1].
  • Exploiting Polypharmacology: In some cases, 5-HT2B antagonism may be desirable. For example, the 5-HT2B antagonist activity of aripiprazole may contribute to its antidepressant effect when added to SSRIs [2].
  • Structural Modification: Develop analogues of lead compounds that reduce or eliminate 5-HT2B affinity while retaining activity at the primary therapeutic target. This is exemplified by research into olanzapine analogues designed to reduce H1 receptor affinity [3].

Experimental Protocols

Here are detailed methodologies for key experiments cited in the research.

1. In Vivo Electrophysiology to Assess Neuronal Activity

This protocol is used to understand how 5-HT2B ligands affect neuronal firing in specific brain regions, such as investigating aripiprazole's mechanism [2].

  • Animal & Anesthesia: Use male Sprague-Dawley rats (250-350 g) anesthetized with chloral hydrate (400 mg/kg, i.p.) [2].
  • Surgical Preparation: Fix the animal in a stereotaxic apparatus. Maintain body temperature at 37°C with a heating pad. Insert a catheter into the lateral tail vein for intravenous drug administration [2].
  • Drug Administration (Minipump): For chronic studies (e.g., 2 or 14 days), administer compounds like escitalopram subcutaneously using implanted Alzet minipumps. For co-administration, deliver antagonists like LY266097 intraperitoneally [2].
  • Recording: Conduct in vivo extracellular recordings in target brain regions (e.g., Ventral Tegmental Area, Medial Prefrontal Cortex) using a single-barrel glass micropipette filled with 2M NaCl. Identify neurons based on standard electrophysiological properties for the region [2].
  • Data Analysis: Compare the firing rate and burst activity of neurons between treatment groups (e.g., vehicle, agonist, antagonist, combination therapy) [2].

2. Radioligand Binding Assay for Receptor Affinity

This standard in vitro protocol is used to determine the affinity of novel compounds for various receptors, as seen in the development of olanzapine analogues [3].

  • Tissue Preparation: Prepare membrane homogenates from relevant rat brain regions (e.g., prefrontal cortex for 5-HT2A, striatum for D2, hypothalamus for H1) [3].
  • Incubation: Incubate the membrane preparation with a fixed concentration of a radioactively labeled ligand specific to the receptor of interest and varying concentrations of the test compound.
  • Filtration & Scintillation: Terminate the reaction by rapid filtration to separate membrane-bound radioactivity from free radioactivity. Measure the bound radioactivity using a scintillation counter.
  • Data Analysis: Calculate the inhibition constant (Ki) of the test compound to determine its binding affinity for the receptor [3].

Experimental & Decision Workflow

The following diagram outlines a logical workflow for identifying and mitigating 5-HT2B risk during drug development.

Start Start: New Drug Candidate Screen In Vitro Screening: 5-HT2B Receptor Binding/Functional Assay Start->Screen Decision1 Significant 5-HT2B Agonist Activity? Screen->Decision1 Risk High Risk of Valvulopathy Decision1->Risk Yes Develop Proceed with Caution to Further Development Stages Decision1->Develop No Strategize Develop Mitigation Strategy Risk->Strategize Analog Create Structural Analogues Strategize->Analog Retest Re-screen Analogues Analog->Retest Retest->Screen Iterative Process

Frequently Asked Questions (FAQs)

Q1: Why is 5-HT2B receptor agonism so dangerous? Chronic overstimulation of the 5-HT2B receptor on cardiac valve fibroblasts leads to their pathological proliferation, which can result in valvular heart disease (VHD). This is not a theoretical risk but is well-established from past drug withdrawals [1].

Q2: My lead compound shows 5-HT2B agonist activity. Is it automatically disqualified? In most cases, yes, for systemically administered drugs. The modern standard in drug development is to consider 5-HT2B agonism a major toxicity signal that precludes further clinical development. The recommended path is to return to lead optimization and create analogues without this activity [1].

Q3: Are there any therapeutic uses for 5-HT2B antagonists? Research suggests potential. For instance, 5-HT2B receptor blockade might contribute to the therapeutic effect of aripiprazole when it is added to SSRIs for treatment-resistant depression [2]. Antagonists are also being investigated for conditions like pulmonary arterial hypertension [4].

References

Chroman-3-amine derivative purification techniques

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What are the main challenges when purifying chroman-3-amine derivatives using flash chromatography?

The primary challenge is the strong, undesirable interaction between the basic nitrogen of the amine and the acidic silanols on the surface of standard silica gel. This interaction can cause several issues:

  • Peak Tailing: Leading to poor resolution and overlapping peaks.
  • Irreversible Adsorption: Resulting in low recovery of your product.
  • Requirement for Aggressive Eluents: Necessitating the use of solvent systems modified with competing amines (e.g., triethylamine or ammonia) and high percentages of polar solvents like methanol. Finding the right balance of these modifiers is difficult; too little and the compound doesn't elute, too much and it elutes too quickly with no separation [1].

Q2: What practical techniques can improve the purification of these amines?

Two effective techniques are commonly used, each with a different approach.

Amine-Modified Silica Gel Chromatography

This method uses a stationary phase that is specifically designed to mask the acidic silanols on the silica surface, thereby preventing the problematic interactions with your basic amine [1].

  • Principle: The stationary phase is functionalized with amine groups, which neutralize the acidic sites on the silica.
  • Procedure:
    • Method Development: Use Thin-Layer Chromatography (TLC) plates with the same amine-functionalized stationary phase to scout the optimal solvent system.
    • Solvent Systems: Common systems like hexane/ethyl acetate or ethyl acetate/isopropanol gradients are often effective without needing additional amine modifiers [1].
    • Purification: Proceed with flash chromatography using the optimized conditions.
  • Advantage: This method often provides superior separation and higher purity fractions compared to modified normal-phase methods [1].
Trichloroacetic Acid (TCA) Fuelled Purification

This is a novel, waste-minimizing technique that uses acid-base chemistry and precipitation, separate from column chromatography [2].

  • Principle: TCA protonates the amine to form a salt that precipitates, separating it from neutral impurities. The salt then spontaneously decarboxylates, releasing the free amine and volatile byproducts (CO₂ and CHCl₃) [2].
  • Procedure:
    • Precipitation: Add TCA (e.g., 3 equivalents) to your crude mixture containing the amine dissolved in a suitable solvent (e.g., EtOAc, pentane, or CH₃CN). The amine-TCA salt should precipitate.
    • Filtration: Isolate the precipitate via filtration or centrifugation, washing with solvent to remove impurities.
    • Decarboxylation: Re-dissolve the salt in acetonitrile. Add triethylamine (1.5 equivalents) and heat at 60°C for about 15 minutes, often under reduced pressure in a rotary evaporator, to liberate the free amine and evaporate the volatile wastes [2].
  • Advantage: Dramatically reduces the number of operations and solvent waste compared to traditional acid-base workups.

The table below summarizes the pros and cons of these core techniques.

Technique Key Principle Advantages Disadvantages/Limitations
Amine-Modified Silica [1] Masks acidic silanols on stationary phase Excellent separation; avoids mobile phase modifiers; high purity yields Requires specific, often more expensive, columns
TCA Purification [2] Temporary salt formation & precipitation Reduces solvent waste; fewer operational steps; good for amines that are solids or high-boiling oils Success depends on finding a solvent for precipitation; lower yields for some primary amines (e.g., ~40-45%)

Analytical Control & Troubleshooting

Q3: How can I monitor the success of my purification and check final purity?

High Performance Liquid Chromatography (HPLC) is the standard method for analyzing the purity of organic compounds like chroman-3-amines.

  • The Challenge: Amines often lack strong chromophores for UV detection and are too polar for good peak shape without derivation [3].
  • The Solution: Pre-column Derivatization. Reacting your amine with a derivatizing agent before injection makes it easier to detect and analyze.
  • Example Protocol (using o-Phthalaldehyde, OPA):
    • Reagent: Prepare a derivatization reagent of 5 mM OPA and 225 mM 3-mercapto-propionic acid in 0.1 M borate buffer (pH 10.2) [3].
    • Reaction: Mix your purified amine sample with the OPA reagent and borate buffer. The reaction occurs rapidly at room temperature.
    • Analysis: Inject the mixture into an HPLC system equipped with a reversed-phase C-18 column and a fluorescence detector (FLD). A typical method uses an excitation wavelength of 230 nm and an emission wavelength of 450 nm [3].
  • Application: This method is highly sensitive and can resolve complex mixtures, allowing you to confirm the purity of your final this compound derivative.

Decision Workflow

To help you select the best path, here is a workflow that synthesizes the techniques discussed:

G Start Start: Need to purify This compound A Assess Primary Goal Start->A B Goal: High-Purity Separation from similar compounds A->B C Goal: Rapid Isolation from neutral impurities or Minimize Waste A->C D Use Amine-Modified Silica Chromatography B->D E Use TCA-Fueled Precipitation Method C->E F Confirm Final Purity via HPLC with pre-column derivatization D->F E->F

References

3-amino chromane oxidative stress assay optimization

Author: Smolecule Technical Support Team. Date: February 2026

Established Experimental Protocol

The following methodology is adapted from a study that specifically tested 3-amino chromane-derived σ1 receptor ligands in a cone photoreceptor cell line (661W) [1].

Aspect Protocol Details
Cell Line 661W cells (mouse cone photoreceptor) [1]
Cytotoxicity Screening Treat cells with compounds across a concentration range (e.g., up to 50 µM). Limit further assay concentrations to a maximum of 10 µM if no significant cytotoxicity is observed below that threshold [1].
Oxidative Stress Induction Co-treat cells with 55 µM tert-butyl hydroperoxide (tBHP) for 24 hours to induce oxidative stress [1].
Cell Viability Assessment Measure cell viability after tBHP challenge; a reduction to approximately 50% of the untreated control is expected. Co-treatment with the test compound can indicate protective effects [1].
Positive Control Use (+)-Pentazocine ((+)-PTZ), a known σ1 ligand, as a positive control in the assays [1].

Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges you might encounter when working with these assays.

1. My 3-amino chromane compounds are showing cytotoxicity in the initial screening. What can I do?

  • Problem: The compounds themselves are toxic to the cells at the desired testing concentrations.
  • Troubleshooting:
    • Dose Optimization: First, establish a full dose-response curve to determine the exact IC50 (half-maximal inhibitory concentration). All subsequent oxidative stress protection assays should use concentrations significantly below this toxicity threshold [1].
    • Check Stereochemistry: Be aware that the absolute stereochemistry of your 3-amino chromane core can significantly influence biological activity. The (3R,4R) enantiomers have been shown to have higher receptor affinity and selectivity, which might allow for the use of lower, less toxic doses to achieve the desired effect [1].

2. I am not observing a protective effect against oxidative stress with my compounds. What could be wrong?

  • Problem: The assay fails to show an improvement in cell viability under oxidative stress conditions.
  • Troubleshooting:
    • Verify the Stress Model: Ensure that the tBHP challenge is consistently reducing cell viability by about 50% in your control wells. If the stress is too severe (e.g., >80% cell death) or too mild, it can mask a compound's protective effects. Titrate the concentration of tBHP to achieve the desired level of stress [1].
    • Mechanistic Investigation: The protective effect might not be captured by a simple viability assay. Consider that the compound's mechanism may not involve direct cytoprotection in your specific model. It is documented that even high-affinity 3-amino chromane ligands may not show significant protective effects in the 661W cell model, suggesting the pathway in your specific cell type needs verification [1].
    • Expand Your Assays: Move beyond cell viability. Measure specific markers of oxidative damage and the antioxidant defense system to get a fuller picture.

3. What other markers can I measure to comprehensively assess oxidative stress? Cell viability is a general endpoint. To specifically confirm and quantify oxidative stress, you should measure direct markers of cellular damage. The table below lists well-established markers categorized by the type of damage [2] [3] [4].

Marker Type Specific Marker Common Assay Methods
Lipid Peroxidation Malondialdehyde (MDA) TBARS Assay, HPLC [2] [3]
4-Hydroxynonenal (4-HNE) ELISA, Immunohistochemistry [2] [4]
8-iso-Prostaglandin F2α (8-isoprostane) ELISA, Mass Spectrometry [2] [4]
Protein Oxidation Protein Carbonyl Content (PCC) DNPH Method, Western Blot [2] [3]
Advanced Oxidation Protein Products (AOPP) Spectrophotometric Detection [2] [3]
DNA/RNA Damage 8-Hydroxy-2'-deoxyguanosine (8-OHdG) ELISA, Mass Spectrometry [3] [4]
Antioxidant Capacity Glutathione (GSH/GSSG) Ratio Fluorometric or Colorimetric Assay Kits [3] [4]
Antioxidant Enzymes (CAT, SOD, GPx) Activity Assay Kits [5] [2]

Oxidative Stress Signaling Pathway

To better understand the mechanistic basis of your assays, the following diagram illustrates the core cellular signaling pathways involved in oxidative stress, which your compounds may be influencing.

Oxidative Stress Signaling Pathways OxidativeStimuli Oxidative Stimuli (tBHP, H₂O₂) ROS Elevated ROS OxidativeStimuli->ROS BiomarkerGeneration Biomarker Generation ROS->BiomarkerGeneration AntioxidantResponse Antioxidant Response ROS->AntioxidantResponse InflammatoryResponse Inflammatory Response ROS->InflammatoryResponse LipidPerox Lipid Peroxidation (MDA, 4-HNE, 8-isoprostane) BiomarkerGeneration->LipidPerox ProteinOx Protein Oxidation (Protein Carbonyls, AOPP) BiomarkerGeneration->ProteinOx DNADamage DNA/RNA Damage (8-OHdG) BiomarkerGeneration->DNADamage Nrf2Pathway Nrf2 Pathway Activation AntioxidantResponse->Nrf2Pathway AntioxidantEnzymes Antioxidant Enzyme Expression (SOD, CAT, GPx) Nrf2Pathway->AntioxidantEnzymes Induces AntioxidantEnzymes->ROS Scavenges NFkB NF-κB Activation InflammatoryResponse->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines Induces

References

Synthesis & Scalability of 3-AminoChroman Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Topic Key Details Relevance to Scale-Up
Core Synthesis Process for enantioselective synthesis of 3-aminochroman compounds [1]. Provides the foundational chemical route to be scaled.
Key Intermediate Use of an azide intermediate (e.g., Azide (±)-8) with excellent overall yield and high diastereomeric ratio (>20:1 dr) [2]. A high-yielding, selective step is advantageous for process scale-up.
Chiral Resolution Separation of enantiomers via semi-preparative HPLC to achieve high enantiomeric excess (>98:2 er) [2]. Identifies a potential bottleneck; alternative chiral methods (e.g., chiral auxiliaries, catalysts) may be needed for large scale.
Stereochemistry Impact The (3R,4R) enantiomer series shows significantly higher target affinity and selectivity over the (3S,4S) series [2]. Justifies the extra effort for chiral resolution; impure enantiomers yield inferior products.
Final Diversification Etherification of a resolved phenol intermediate, followed by reductive amination to yield final pyrrolidine products [2]. The flexibility of this step allows for the creation of diverse compound libraries from a common, scalable intermediate.

Experimental Protocol: Gram-Scale Synthesis Workflow

The following protocol is adapted from the literature for a potentially scalable, divergent synthesis of enantiomerically pure 3-aminochroman derivatives [2].

1. Synthesis of Key Azide Intermediate (Gram-Scale)

  • Objective: Produce Azide (±)-8, a common intermediate for the entire compound library.
  • Procedure: The specific synthetic steps are detailed in patent US5322944A [1]. The procedure involves a tandem Friedel–Crafts alkylation, which was reported to proceed with an excellent overall yield and a high diastereomeric ratio (>20:1 dr) [2]. Focus on optimizing reaction concentration, mixing efficiency, and controlled, safe addition of reagents when moving from milligram to gram scale.
  • Scale-Up Note: The high diastereoselectivity of this step is a significant advantage, as it reduces the formation of undesirable stereoisomers early in the process.

2. Demethylation to Phenol

  • Objective: Convert Azide (±)-8 to Phenol (±)-9.
  • Procedure: Treat Azide (±)-8 with a Lewis acid such as AlCl₃ [2]. Monitor the reaction closely by TLC or HPLC for completion. On a larger scale, careful quenching and efficient extraction protocols will be necessary to isolate the product in high yield and purity.

3. Chiral Resolution (Critical Scalability Step)

  • Objective: Separate racemic Phenol (±)-9 into its pure enantiomers, (+)-9 and (-)-9.
  • Procedure: Use semi-preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. The literature has achieved enantiomeric ratios of >98:2 er for (+)-9 and >99:1 er for (-)-9 using this method [2].
  • Troubleshooting & Alternatives:
    • Bottleneck: This is the most likely bottleneck for large-scale production. Investigate and validate alternative chiral separation techniques, such as chiral resolving agents [1], early in the development process.
    • Crystallization: Explore diastereomeric salt formation using chiral acids (e.g., malic acid, camphorsulfonic acid, tartaric acid) listed in the patent [1], which can be more amenable to industrial-scale operations.

4. Etherification & Final Diversification

  • Objective: Create a diverse library of final compounds from the resolved phenol enantiomers.
  • Procedure: Alkylate the pure phenol enantiomers (e.g., (+)-9 with the (3R,4R) configuration) with various alkyl halides or benzyl halides to create a series of ethers (3R,4R)-10a–r. This is followed by a reductive amination (e.g., using HBCy₂) to form the target pyrrolidines (3R,4R)-3a–r [2].

The workflow for this synthesis, from the common intermediate to the diverse final products, can be visualized as follows:

G Azide Azide (±)-8 (Common Intermediate) Phenol Phenol (±)-9 Azide->Phenol Demethylation (Lewis Acid, e.g., AlCl₃) EnantiomerA (+)-9 (3R,4R) Enantiomer Phenol->EnantiomerA Chiral Resolution (Semi-prep HPLC) EnantiomerB (-)-9 (3S,4S) Enantiomer Phenol->EnantiomerB Chiral Resolution (Semi-prep HPLC) EthersA Ethers (3R,4R)-10a-r EnantiomerA->EthersA Etherification (Alkyl/Benzyl Halides) EthersB Ethers (3S,4S)-10a-r EnantiomerB->EthersB Etherification (Alkyl/Benzyl Halides) FinalA Final Pyrrolidines (3R,4R)-3a-r EthersA->FinalA Reductive Amination (e.g., HBCy₂) FinalB Final Pyrrolidines (3S,4S)-3a-r EthersB->FinalB Reductive Amination (e.g., HBCy₂)

Synthesis Workflow from Common Intermediate to Final Products

Frequently Asked Questions

Why is chiral resolution critical in the synthesis of 3-aminochroman compounds? The biological activity of a compound is often dependent on its three-dimensional structure. For 3-aminochromans, the (3R,4R) enantiomer series demonstrates significantly higher affinity and selectivity for biological targets (e.g., the σ1 receptor) compared to the (3S,4S) series [2]. Producing a racemic mixture (equal parts of both enantiomers) at gram-scale would result in a final product where up to half of the material is a less active or potentially inactive isomer, drastically reducing the overall potency and quality of your product.

The patent mentions various resolving agents. How do I select one? Patent US5322944A lists multiple chiral acids for resolution, including (S)-malic acid, (-)-camphanic acid, (S)-camphorsulfonic acid, and tartaric acid [1]. Selection is typically empirical. Start by screening a small set of these agents and monitor for the formation of a crystalline diastereomeric salt from the racemic mixture. A successful resolution will yield salts with differing solubility, allowing one enantiomer to be purified by crystallization. The choice of solvent system and counterion is critical to this process.

What are the key analytical checkpoints during the scale-up process?

  • Diastereomeric Ratio (dr): After the synthesis of the key Azide intermediate (±)-8, confirm the high dr (>20:1) using analytical techniques like HPLC or NMR [2].
  • Enantiomeric Excess (er): After the chiral resolution step, analyze the purity of your separated enantiomers (e.g., (+)-9 and (-)-9) using analytical HPLC with a chiral column. The target should be an er of >98:2 [2].
  • Chemical Purity: Before the final diversification step, and for the final products, use reverse-phase HPLC to ensure a UV area percentage purity of >90% (at 220 nm) or higher, as was the standard in the literature [2].

The decision tree below outlines the critical choice between two primary scaling paths after creating the key intermediate:

G nodeA Is large-scale (>10g) production a key goal? nodeB Is a chiral column readily available and cost-effective for your scale? nodeA->nodeB Yes nodeE Continue with established small-scale route nodeA->nodeE No nodeC Proceed with Semi-Preparative HPLC nodeB->nodeC Yes nodeD Investigate Diastereomeric Salt Formation nodeB->nodeD No

Decision Tree for Chiral Resolution at Scale

References

Binding Affinity of 3-Amino Chromane Derivatives for Sigma-1 Receptor

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the binding affinity data for selected high-affinity 3-amino chromane ligands from a 2020 study [1]. The (3R,4R) enantiomeric series consistently showed higher affinity and selectivity over related targets like TMEM97 (σ2) and 5-HT2B receptors.

Compound ID Core Structure & Stereochemistry R Group (Ether Substituent) σ1R Ki (nM) σ1R pKi TMEM97 (σ2) Ki (nM) 5-HT2B Ki (nM)
(3R,4R)-3a 3-Amino-chromane (3R,4R) Benzyl 2.1 8.7 75 >10,000
(3R,4R)-3n 3-Amino-chromane (3R,4R) Cyclohexylmethyl 1.5 8.8 46 >10,000
(3R,4R)-3o 3-Amino-chromane (3R,4R) Phenethyl 2.6 8.6 314 >10,000
(3S,4S)-3a 3-Amino-chromane (3S,4S) Benzyl 110 7.0 430 400

Key Structure-Activity Relationship (SAR) Insights [1]:

  • Stereochemistry is critical: The (3R,4R) absolute stereochemistry on the 3-amino-chromane core is a key determinant for high σ1R affinity and selectivity over TMEM97.
  • Lipophilic groups enhance affinity: Incorporating lipophilic substituents like cyclohexylmethyl (3n) or benzyl (3a) at the ether linkage results in very high affinity (Ki = 1.5-2.1 nM).
  • Enantiomeric superiority: The (3R,4R) enantiomers universally demonstrate superior binding profiles compared to their (3S,4S) counterparts, which have significantly weaker σ1R affinity and poorer selectivity.

Experimental Protocols for Cited Data

For reproducibility, here are the detailed methodologies used in the key study providing the data [1].

1. Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) and potency (pKi) of test ligands for the human σ1 receptor.
  • Protocol:
    • Conducted by: The Psychoactive Drug Screening Program (PDSP).
    • Receptor Source: Cloned human σ1 receptors.
    • Radioligand: Not specified in the excerpt, but a common radioligand for σ1R is [³H]-(+)-pentazocine [2].
    • Procedure:
      • A primary screen was performed with test ligands at a 10 µM concentration.
      • Compounds that displaced more than 50% of the bound radioligand in the primary screen were advanced to a full competition binding assay to determine their Ki and pKi values.
    • Data Analysis: Ki values were determined from triplicate measurements in a single experiment, with error values reflecting the sigmoidal curve fit.

2. Selectivity Profiling

  • Objective: To evaluate selectivity for σ1R over the σ2 receptor (TMEM97) and the antitarget 5-HT2B receptor.
  • Protocol:
    • The same binding assay protocol was applied in parallel against cloned human TMEM97 and 5-HT2B receptors.
    • Affinity for the 5-HT2B receptor is a critical safety marker, as activation can lead to valvulopathy.

3. Chemical Synthesis and Characterization

  • Synthesis: The 36 target pyrrolidine compounds ( (3R,4R)- and (3S,4S)-3a–r ) were synthesized from a common 3-amino-chromane intermediate. The key steps involved semi-preparative HPLC for enantiomeric resolution and subsequent etherification for diversification [1].
  • Purity Analysis: The chemical purity of all final analogues was confirmed by reverse-phase HPLC, with all compounds demonstrating >90% UV area percentage purity at 220 nm [1].

Sigma-1 Receptor Ligand Binding and Signaling

To contextualize the experimental data, the following diagram illustrates the sigma-1 receptor's role as a key modulator of cellular stress response, which underpins its therapeutic relevance.

G LigandBinding Ligand Binding (e.g., 3-Amino Chromane) S1RState Sigma-1 Receptor (S1R) State LigandBinding->S1RState Agonist Binding InactiveComplex Inactive S1R-BiP Complex (Endoplasmic Reticulum) S1RState->InactiveComplex Resting State ActiveS1R Activated S1R (Dissociates from BiP) S1RState->ActiveS1R Agonist/Stress CellularProcesses Modulation of Cellular Processes ActiveS1R->CellularProcesses Calcium Regulation of Calcium Signaling (via IP3R) CellularProcesses->Calcium Mitochondria Mitochondrial Function & Energy Production CellularProcesses->Mitochondria ERStress ER Stress Response & Protein Folding CellularProcesses->ERStress Neuroprotection Neuroprotective Effects Calcium->Neuroprotection Mitochondria->Neuroprotection ERStress->Neuroprotection

This diagram illustrates the mechanism by which high-affinity σ1R ligands exert their effects [3] [4] [5]:

  • Ligand Binding: Compounds like the 3-amino chromane derivatives bind to σ1R, often acting as agonists.
  • Receptor Activation: Ligand binding causes σ1R to dissociate from its inhibitory partner, glucose-related protein 78 (BiP) [3].
  • Cellular Modulation: The activated σ1R translocates to functional microdomains like the Mitochondria-Associated Membrane (MAM), where it regulates key processes such as calcium signaling via the inositol triphosphate receptor (IP3R), mitochondrial energy production, and the response to endoplasmic reticulum (ER) stress [3] [4].
  • Therapeutic Outcome: The coordinated modulation of these processes leads to downstream neuroprotective effects, which are the target for therapeutic development in neurodegenerative diseases [3].

Key Takeaways for Researchers

  • Potent and Selective Scaffold: The 3-amino chromane scaffold can yield highly potent and selective σ1R ligands, with the (3R,4R)-3n analogue (cyclohexylmethyl) showing the highest affinity (Ki = 1.5 nM) in the dataset [1].
  • Strategic Optimization Levers: Focus on the (3R,4R) enantiomer and incorporate lipophilic, bulky groups at the ether position for optimal affinity and σ1/TMEM97 selectivity [1].
  • Relevant Biological Context: The nanomolar affinity of these compounds is significant because σ1R activation modulates core cellular homeostatic mechanisms, supporting its potential for treating neurodegenerative diseases, neuropathic pain, and other CNS disorders [1] [3].

References

Quantitative Binding Affinity and Selectivity Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the binding affinity (Ki) and selectivity profile for a high-affinity chroman-3-amine derivative and pentazocine.

Compound / Chemical Class Sigma-1 Receptor Affinity (Ki, nM) Sigma-2/TMEM97 Selectivity (Fold) 5-HT2B Receptor Affinity (Ki, nM) Key Pharmacological Profile
This compound derivative (Compound (3R,4R)-3a) [1] 2.1 36 >10,000 High sigma-1 affinity and selectivity; low activity at 5-HT2B antitarget.
This compound derivative (Compound (3R,4R)-3n) [1] 1.5 Information missing Information missing One of the highest sigma-1 affinities in the series.
Pentazocine (Talwin) [1] [2] 1.8 - 23 Non-selective N/A Mixed opioid agonist/antagonist; known psychotomimetic side effects.

Structural and Stereochemical Insights

The significant difference in affinity and selectivity between the two compound classes is rooted in their distinct structures and binding interactions.

  • Molecular Structure: this compound derivatives are synthetic ligands designed for sigma-1 selectivity, featuring a phenethylamine backbone integrated into a chromane (benzodihydropyran) scaffold [1]. Pentazocine, in contrast, is a benzomorphan opioid analgesic [2].
  • Stereochemistry: For this compound derivatives, the (3R,4R) absolute stereochemistry on the core is critical for high sigma-1 affinity and selectivity over sigma-2/TMEM97 and the 5-HT2B receptor. The enantiomeric (3S,4S) series shows a ~50-fold decrease in sigma-1 affinity [1]. Pentazocine is a racemic mixture, and its sigma-1 agonist activity resides primarily in the (+)-enantiomer [1] [3].
  • Binding Site: A crystal structure of the human sigma-1 receptor (PDB ID: 6DK1) confirms that (+)-pentazocine binds within a predominantly hydrophobic pocket in the receptor's β-barrel domain [4] [3]. The binding involves key residues like Glu172 and Asp126 [4].

Experimental Protocols for Key Data

The comparative data are generated through standardized, rigorous experimental methods.

  • Receptor Binding Assays

    • Purpose: To determine the affinity (Ki) and selectivity of test compounds for sigma-1 and other receptors [1] [5].
    • General Procedure:
      • Membrane Preparation: Use tissues or cells expressing the target human cloned receptors (e.g., from guinea pig brain membranes or transfected cell lines) [1] [5].
      • Incubation: Incubate the membrane preparation with a fixed concentration of a radioligand (e.g., [³H]-(+)-pentazocine for sigma-1 receptors) and varying concentrations of the test compound [5].
      • Filtration and Measurement: Separate the bound radioligand from the free one by rapid filtration. Measure the radioactivity in the bound fraction using a scintillation counter [5].
      • Data Analysis: Use competitive binding curves to determine the IC50 and calculate the inhibition constant (Ki) [1].
  • Crystallography

    • Purpose: To determine the atomic-level three-dimensional structure of the sigma-1 receptor bound to a ligand (e.g., (+)-pentazocine) [3].
    • General Workflow [4] [3]:
      • Protein Expression & Purification: The human sigma-1 receptor is overexpressed in a system like insect cells and purified.
      • Crystallization: The receptor is mixed with the ligand and crystallized.
      • Data Collection: X-ray diffraction data is collected from the crystals.
      • Model Building & Refinement: An atomic model is built and refined against the diffraction data to obtain the final structure.

This experimental workflow for determining a ligand-bound receptor structure can be visualized as follows:

Start Start: Protein-Ligand Complex A Protein Expression and Purification Start->A B Ligand Binding and Crystallization A->B C X-ray Diffraction Data Collection B->C D Model Building and Refinement C->D End Final 3D Structure D->End

Therapeutic Implications for Drug Development

The distinct pharmacological profiles of these compounds suggest different paths for therapeutic application.

  • This compound Derivatives: These high-affinity, selective sigma-1 antagonists are primarily investigated as potential non-opioid analgesics for neuropathic pain and for treating retinal neural degradation, without the burden of opioid side effects or abuse potential [1] [5].
  • Pentazocine: Its use is primarily as an opioid analgesic for moderate to severe pain. Its action on sigma-1 receptors may contribute to its overall effects but is complicated by its opioid activity and associated psychotomimetic side effects, limiting its utility as a selective sigma-1 research tool or therapeutic [6] [2].

Conclusion for Researchers

This compound derivatives offer a modern, selective scaffold for sigma-1 receptor targeting, with clear structure-activity relationships and optimized properties. Pentazocine serves as a historical and structural reference point but its non-selectivity limits its application in pure sigma-1 research.

References

3-amino chromane enantiomer activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Sigma 1 (σ1) Receptor Ligand Affinity

3-Amino chromane derivatives can function as ligands for the σ1 receptor, a protein target for therapies in pain management, cancer, and neural degradation [1] [2]. A study of 36 such ligands revealed that the absolute stereochemistry (3R,4R) on the 3-amino-chromane core consistently results in higher affinity and greater selectivity for the σ1 receptor over the TMEM97 (σ2) receptor [1] [3].

The table below compares the binding affinity (Ki, nM) and selectivity of representative enantiomeric pairs, showing that the (3R,4R) enantiomer is consistently more potent and selective [1].

Compound Identifier Core Stereochemistry σ1 Receptor Ki (nM) TMEM97 (σ2) Ki (nM) σ1 vs. TMEM97 Selectivity (Fold) 5-HT2B Receptor Ki (nM)
3a (3R,4R) 2.1 75 36 >10,000
(3S,4S) 100 400 4 400
3b (para-fluoro benzyl) (3R,4R) 2.7 29 11 >10,000
(3S,4S) 120 260 2.2 1,000
3n (cyclohexylmethyl) (3R,4R) 1.5 120 80 >10,000

Experimental Protocols for σ1 Receptor Binding Assays

The key experiments that generated the above data can be summarized as follows [1]:

  • Binding Affinity Assay: The binding affinity (Ki) for the σ1, TMEM97, and 5-HT2B receptors was determined through the Psychoactive Drug Screening Program (PDSP).
  • Procedure:
    • A primary assay was performed with a 10 μM concentration of the test ligand.
    • For compounds that displaced more than 50% of the radioligand at this concentration, a full competition binding assay was conducted to determine the precise pKi and Ki values.
  • Data Reporting: The reported data reflect triplicate measurements from a single experiment, with error values derived from the sigmoidal curve fit.

Signaling Pathway of the σ1 Receptor

The σ1 receptor is a chaperone protein located at the endoplasmic reticulum (ER). The diagram below illustrates its role in cellular signaling and potential neuroprotection.

G OxidativeStress Oxidative Stress (e.g., tBHP) Sigma1Receptor σ1 Receptor OxidativeStress->Sigma1Receptor  Activates CalciumSignaling Calcium (Ca²⁺) Signaling Regulation Sigma1Receptor->CalciumSignaling  Modulates ER Endoplasmic Reticulum (ER) Sigma1Receptor->ER Located at CellSurvival Cell Survival CalciumSignaling->CellSurvival  Promotes Mitochondrion Mitochondrion ER->Mitochondrion ER-Mitochondrion Interface Ligand (3R,4R) 3-Amino Chromane Ligand Ligand->Sigma1Receptor  Binds to

This diagram shows that σ1 receptor ligands exert their effects by binding to the σ1 receptor at the ER-mitochondrion interface. This interaction helps regulate calcium signaling, a key process in maintaining cellular health. When cells are under oxidative stress, this pathway can promote cell survival [1].

GABA-B Receptor Agonist Activity

Another key application of 3-amino chromane derivatives is as GABA-B receptor agonists. In studies, the (S)-enantiomer demonstrated higher potency [4].

The table below compares the activity of the enantiomeric GABA-B agonists CGP 44532 (S-enantiomer) and CGP 44533 (R-enantiomer) with the reference compound baclofen in different experimental models [4].

Assay / Tissue Agonist EC₅₀ / IC₅₀ Enantiomer
Depression of spontaneous discharges (Mg²⁺-free neocortical slices) CGP 44532 6.5 μM (S)
CGP 44533 50 μM (R)
Baclofen 10 μM Racemate
Hyperpolarisation (Neocortical wedges) CGP 44532 7.5 μM (S)
CGP 44533 16 μM (R)
Baclofen 14 μM Racemate
Inhibition of [³H]GABA release (Brain slices) CGP 44532 0.45 μM (S)
CGP 44533 10 μM (R)
Baclofen 5 μM Racemate
Depression of twitch contractions (Ileum) CGP 44532 7 μM (S)
CGP 44533 50 μM (R)
Baclofen 11 μM Racemate

Experimental Protocols for GABA-B Agonist Assays

The data in the previous table were obtained from several ex vivo pharmacological models [4]:

  • Neocortical Slice Model: Rat neocortical slices were maintained in Mg²⁺-free Krebs medium to induce spontaneous epileptiform discharges. The agonists' effect on depressing the discharge frequency was measured.
  • Neocortical Wedge Model: The ability of the agonists to elicit a membrane hyperpolarisation was tested in neocortical wedges.
  • Neurotransmitter Release Model: Electrically stimulated brain slices preloaded with [³H]GABA were used to measure the inhibition of GABA release by the agonists.
  • Peripheral Tissue Model: The depression of electrically elicited cholinergic twitch contractions in the isolated ileum was measured.
  • Antagonism Studies: In all models, the effects were shown to be reversible by the GABA-B receptor antagonist Sch 50911, confirming the specificity of action.

Experimental Workflow for GABA-B Agonist Characterization

The following flowchart summarizes the multi-step process used to characterize the enantiomers of GABA-B agonists.

G Start Enantiomeric Agonists CGP 44532 & CGP 44533 Step1 Central Activity Assay (Spontaneous Discharge Depression) Start->Step1 Step2 Cellular Effect Assay (Membrane Hyperpolarisation) Step1->Step2 Step3 Receptor Specificity Assay (Inhibition of [³H]GABA Release) Step2->Step3 Step4 Peripheral Activity Assay (Depression of Ileal Twitch) Step3->Step4 Step5 Antagonist Validation (Reversal with Sch 50911) Step4->Step5 Result Data Analysis: EC₅₀/IC₅₀ & Potency Comparison Step5->Result

This workflow illustrates the comprehensive approach to evaluating the effects of the enantiomers in both the central nervous system and peripheral tissues, and confirming that these effects are specifically mediated by the GABA-B receptor [4].

Conclusion for Research and Development

The experimental data clearly demonstrates that the biological activity of 3-amino chromane enantiomers is stereospecific.

  • For developing σ1 receptor-targeted therapies (e.g., for neuroprotection or pain), the (3R,4R) enantiomer is the preferred candidate due to its higher nanomolar affinity and superior selectivity profile over TMEM97 and the antitarget 5-HT2B receptor [1].
  • In the context of GABA-B receptor activation, the (S)-enantiomer (CGP 44532) is the more potent agonist across all tested models, especially at autoreceptors regulating GABA release [4].

References

Receptor Affinity Profiles of Selected 3-Amino Chromane Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identifier σ1 Receptor Ki (nM) σ2 (TMEM97) Receptor Ki (nM) σ1:σ2 Selectivity Ratio 5-HT2B Receptor Ki (nM) Key Structural Features
(3R,4R)-3a 2.1 [1] 75 [1] 36-fold [1] >10,000 [1] (3R,4R) stereochemistry; unsubstituted benzyl ether [1]
(3R,4R)-3n 1.5 [1] 29 [1] 19-fold [1] 1,200 [1] (3R,4R) stereochemistry; cyclohexylmethyl ether [1]
(3R,4R)-3o 2.7 [1] 240 [1] 89-fold [1] >10,000 [1] (3R,4R) stereochemistry; phenyl ether ether linker [1]
(3S,4S)-3a 110 [1] 430 [1] 4-fold [1] 400 [1] (3S,4S) stereochemistry; unsubstituted benzyl ether [1]
Primary Amine 3f 16 [2] Not Determined Not Reported 160 [2] Tetrahydroquinoline core; primary amine [2]

Key Experimental Protocols

The data in the table above was generated using standardized, rigorous methodologies that are widely accepted in the field.

  • Binding Affinity Assays: The primary source of Ki values comes from radioligand binding assays conducted by the National Institute of Mental Health's Psychoactive Drug Screening Program (PDSP) [1] [2]. These assays typically involve using cloned human proteins. For the σ1 receptor, the radioligand used was [³H]-(+)-pentazocine [1]. Compounds are first screened at a single high concentration (e.g., 10 µM), and those that displace more than 50% of the radioligand are advanced to full competition binding experiments to determine their precise Ki value [1] [2].
  • Cellular Functional Assay: To test the functional neuroprotective effect of σ1 ligands, a common cellular model is the 661W mouse cone photoreceptor cell line [1]. In this assay, oxidative stress is induced in the cells using tert-butyl hydroperoxide (tBHP), which reduces cell viability. The potential protective effect of a test compound is measured by co-treating the cells with the compound and tBHP and then assessing cell viability, often compared to a known σ1 ligand like (+)-pentazocine as a positive control [1].

Structural Insights and Selectivity

The selectivity profile of 3-amino chromanes is heavily influenced by their specific chemical structure.

  • Absolute Stereochemistry: The (3R,4R) configuration is consistently associated with higher σ1 affinity and superior selectivity over both σ2 and 5-HT2B receptors compared to the (3S,4S) enantiomers [1]. This is a critical factor in compound optimization.
  • The σ1 Pharmacophore: The ability of 3-amino chromanes to bind the σ1 receptor is explained by a well-established pharmacophore model. This model requires a basic amino group flanked by two hydrophobic regions [3]. In these compounds, the chromane system acts as one hydrophobic group, while the N-substituent (e.g., a benzyl ether) acts as the second [3].
  • 5-HT2B as an Antitarget: The 5-HT2B receptor is screened not for therapeutic potential but as a major antitarget. Drugs with significant 5-HT2B activity can cause cardiac valvulopathy, so ligands with minimal affinity for this receptor (Ki > 10,000 nM) are highly desirable [1].

Experimental Workflow and Pharmacophore Model

The following diagrams illustrate the key experimental workflow and the structural basis for receptor binding.

G Start Synthesize 3-Amino Chromane Ligands Assay Primary Binding Screen (10 µM concentration) Start->Assay Filter Displaces ≥50% of Radioligand? Assay->Filter FullAssay Full Competition Binding (Determine Ki Value) Filter->FullAssay Yes End Data Analysis Filter->End No CellAssay Cellular Functional Assay (e.g., 661W Cell Neuroprotection) FullAssay->CellAssay CellAssay->End

This workflow outlines the key steps for profiling 3-amino chromane derivatives [1] [2].

G Pharmacophore σ1 Receptor Pharmacophore Model            1. A basic amino group (center)            2. A primary hydrophobic region   (e.g., chromane core)            3. A secondary hydrophobic region   (e.g., N-substituent) Chromane 3-Amino Chromane Mapping            • Pyrrolidine/amine nitrogen → Basic Center            • Chromane ring system → Primary Hydrophobe            • Distal ether group (e.g., benzyl) → Secondary Hydrophobe Pharmacophore->Chromane  Matches Model

This diagram shows how the 3-amino chromane structure aligns with the established σ1 receptor pharmacophore [3].

Key Conclusions for Researchers

  • The 3-amino chromane scaffold is a versatile platform for developing potent and selective σ1 receptor ligands, with several compounds achieving low nanomolar affinity [1].
  • Absolute stereochemistry is a critical determinant of both affinity and selectivity. The (3R,4R) enantiomer series should be the primary focus for further development of σ1-selective drugs [1].
  • There is significant structural flexibility in the distal ether moiety, which can be used to fine-tune properties and selectivity without drastically compromising σ1 affinity [1].
  • While high affinity for the σ1 receptor was achieved, related compounds have also shown potent and selective activity for other targets, such as the 5-HT2B and 5-HT7 receptors, demonstrating the scaffold's broad utility in GPCR drug discovery [4] [2] [5].

References

validating 3-amino chromane chiral separation methods

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Chiral Separation Methods

Method Type Core Principle Key Chiral Selectors / Phases Typical Applications / Notes
Chiral Stationary Phases (CSPs) [1] [2] [3] Chiral selector is immobilized/coated on column; diastereomeric complexes form with different stability. Polysaccharides, Macrocyclic antibiotics (Vancomycin) [4], Cyclofructans (CF6-P) [2], Pirkle-type, Proteins [1]. Broad applicability; method choice depends on analyte structure. Ideal for HPLC, SFC [2].
Chiral Derivatization (CDR) [5] [6] Achiral derivatization converts enantiomers into diastereomers, separable on achiral columns. Marfey's Reagent (FDAA) [5], other chiral probes (e.g., MTPA) [6]. Useful for LC-MS/MS; requires specific functional group (e.g., primary amine) [5]. Adds a sample preparation step.

The following diagram outlines the general decision-making workflow for selecting and validating a chiral separation method, based on the strategies identified in the search results.

Start Start: Need to Separate Chiral 3-Amino Chromane Decision1 Does the compound have a primary amine group? Start->Decision1 CDR Chiral Derivatization (CDR) Path Decision1->CDR Yes CSP Chiral Stationary Phase (CSP) Path Decision1->CSP No ConsiderMarfey Consider Marfey's Reagent Derivatization [5] CDR->ConsiderMarfey AchiralSep Separate resulting diastereomers on a standard achiral column [5] ConsiderMarfey->AchiralSep Validate Validate Method: - Resolution & Selectivity - Linearity & Accuracy - Limit of Detection AchiralSep->Validate ScreenCSP Screen Different CSPs: Polysaccharides, Cyclofructans [2], Macrocyclic Antibiotics [4], Proteins [1] CSP->ScreenCSP MethodRefine Refine Method: - Mobile Phase Composition - Additives (Acid/Base) [2] - Column Temperature ScreenCSP->MethodRefine MethodRefine->Validate End Validated Chiral Separation Method Validate->End

Detailed Experimental Protocols

Here are detailed methodologies for the key approaches mentioned in the comparison table, which you can adapt for validating the separation of 3-amino chromane enantiomers.

Method Development with Chiral Stationary Phases (CSPs)

This is the most direct and widely used approach. The process involves screening and optimization.

  • Screening Protocol: The initial step is to screen the chiral analyte against multiple CSPs. For a primary amine like 3-amino chromane, a cyclofructan-based column (e.g., Larihc CF6-P) is highly recommended as a starting point due to its known affinity for primary amines [2]. Polysaccharide-based columns (e.g., CHIRALPAK or CHIRALCEL) are also excellent first-line choices due to their broad applicability [3].
  • Mobile Phase Optimization: The choice of mobile phase depends on the CSP and the mode of chromatography (HPLC or SFC).
    • For Normal-Phase HPLC, use hexane with a polar modifier like ethanol or 2-propanol (e.g., 5-30% modifier) [2].
    • For Polar Organic Mode, use acetonitrile with methanol as a modifier [2].
    • For SFC, carbon dioxide is the main component with methanol, ethanol, or 2-propanol as modifiers (e.g., 2-40%) [2].
  • Critical Role of Additives: The use of acidic or basic additives is often crucial for achieving good peak shape and resolution for ionizable compounds like amines. Avoid ammonium hydroxide with cyclofructan columns, as it can negate enantioselectivity [2]. Instead, use 0.1-0.5% (v/v) triethylamine or diethylamine as a basic additive, or a combination of acid and base (e.g., 0.2% triethylamine and 0.2% trifluoroacetic acid) to suppress non-specific interactions [2].
Method Using Chiral Derivatization (Marfey's Method)

This method is particularly useful for LC-MS/MS analysis and when CSPs are not available [5].

  • Derivatization Procedure:
    • Dissolve the 3-amino chromane racemate in a suitable solvent (e.g., water or methanol).
    • Add a 2-4x molar excess of l-Marfey's Reagent (FDAA) in acetone.
    • Add a base (e.g., 1 M triethylamine) to initiate the reaction.
    • Incubate in the dark at 37-40°C for a period that may need optimization; some amino acids require overnight reaction for complete derivatization [5].
    • Quench the reaction with an acid (e.g., 1 M HCl).
  • Chromatographic Separation:
    • Separate the resulting diastereomers using a standard reversed-phase C18 or C8 column.
    • For optimal resolution of all pairs, a neutral pH mobile phase is recommended. Use 10 mM ammonium acetate, pH 6.5 as aqueous solvent (A) and a mixture of this buffer with acetonitrile as organic solvent (B) [5].
    • Employ a gradient elution (e.g., from 5% to 55% B over 21 minutes) for separation [5].
    • Detection can be performed with a UV-Vis detector or, for higher sensitivity and specificity, by MS/MS in negative ion mode [5].

Key Considerations for Your Validation Guide

When creating your comparison guide with supporting experimental data, please consider the following points that emerged from the research:

  • Mechanism of Separation: The separation on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The effectiveness of enantioseparation depends on the energy difference in the formation of these complexes; a larger difference leads to better separation [4].
  • SFC as a "Green" Alternative: Supercritical Fluid Chromatography (SFC) is highlighted as a high-throughput platform for chiral method development. Its advantages include higher flow rates, shorter analysis times, and significantly lower consumption of organic solvents compared to HPLC, making it attractive for both analytical and preparative scale separations [2].
  • Characterization is Crucial: If you are preparing your own CSPs for comparison, comprehensive characterization using techniques like NMR, FTIR, and elemental analysis is essential to confirm the successful loading and structure of the chiral selector [3].

References

×

XLogP3

1.3

Dates

Last modified: 08-15-2023

Explore Compound Types